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  • Product: Methyl 4-hydroxypiperidine-1-carboxylate
  • CAS: 75250-52-1

Core Science & Biosynthesis

Foundational

"Methyl 4-hydroxypiperidine-1-carboxylate chemical properties"

A Precision Scaffold for Medicinal Chemistry and Rational Drug Design[1] Executive Summary Methyl 4-hydroxypiperidine-1-carboxylate (CAS: 75250-52-1) represents a critical, bifunctional heterocyclic building block in mod...

Author: BenchChem Technical Support Team. Date: February 2026

A Precision Scaffold for Medicinal Chemistry and Rational Drug Design[1]

Executive Summary

Methyl 4-hydroxypiperidine-1-carboxylate (CAS: 75250-52-1) represents a critical, bifunctional heterocyclic building block in modern organic synthesis.[1] Distinguished by its orthogonally reactive centers—a secondary hydroxyl group at the C4 position and a chemically stable methyl carbamate at the N1 position—this compound serves as a versatile scaffold for fragment-based drug discovery (FBDD). Unlike its bulkier tert-butyl (Boc) or ethyl analogues, the methyl carbamate moiety offers a distinct hydrodynamic radius and lipophilicity profile (


), making it an ideal candidate for optimizing physicochemical properties in late-stage lead diversification.[1]
Chemical Identity & Structural Analysis[1][2][3][4][5]

The molecule exists primarily in a chair conformation where the C4-hydroxyl group can adopt either an equatorial or axial orientation, though the equatorial conformer is thermodynamically favored due to 1,3-diaxial interaction minimization.[1]

AttributeSpecification
IUPAC Name Methyl 4-hydroxypiperidine-1-carboxylate
Common Synonyms N-Methoxycarbonyl-4-piperidinol; Methyl 4-hydroxy-1-piperidinecarboxylate
CAS Number 75250-52-1
Molecular Formula

Molecular Weight 159.18 g/mol
SMILES COC(=O)N1CCC(O)CC1
InChI Key AACMIVJLZDJLSX-UHFFFAOYSA-N
1.1 Functional Group Orthogonality

The compound features two distinct reactive handles:[1]

  • N-Methoxycarbonyl (Carbamate): Acts as a robust protecting group for the amine, stable to mild acids and bases, but cleavable under harsh hydrolytic conditions or via specific nucleophilic attacks. It also serves as a hydrogen bond acceptor.

  • C4-Hydroxyl (Secondary Alcohol): A nucleophilic center amenable to oxidation, esterification, or conversion into a leaving group (mesylate/tosylate) for

    
     displacement.
    
Physicochemical Profile

The following data aggregates experimental and predicted values essential for process chemistry and formulation.

PropertyValueContext/Notes
Physical State Viscous Liquid or Low-melting SolidTends to supercool; crystallizes upon standing.[1]
Boiling Point 120–125 °C@ 1.5 mmHg (Predicted/Analogous)
Density

g/cm³
High density due to carbamate dipole.
LogP ~0.0 to 0.4Amphiphilic nature; good membrane permeability.
pKa (OH) ~14.8Typical secondary alcohol acidity.
Solubility HighSoluble in MeOH, DCM, DMSO, EtOAc.
Synthetic Routes & Manufacturing

The industrial synthesis of Methyl 4-hydroxypiperidine-1-carboxylate is a streamlined process designed to minimize side reactions such as O-acylation.[1]

3.1 Core Synthesis Protocol

Reaction Logic: The synthesis utilizes a Schotten-Baumann type acylation. The nucleophilicity of the secondary amine (4-hydroxypiperidine) is significantly higher than that of the hydroxyl group, allowing for selective N-acylation without protecting the alcohol.[1]

Reagents:

  • Substrate: 4-Hydroxypiperidine[1][2][3][4][5][6][7][8][9]

  • Acylating Agent: Methyl chloroformate (or Dimethyl carbonate for green chemistry routes)

  • Base: Potassium Carbonate (

    
    ) or Triethylamine (
    
    
    
    )
  • Solvent: Dichloromethane (DCM) or Water/THF biphasic system

Step-by-Step Methodology:

  • Preparation: Dissolve 4-hydroxypiperidine (1.0 eq) in DCM at 0°C. Add

    
     (1.2 eq) to scavenge HCl.
    
  • Addition: Dropwise addition of Methyl chloroformate (1.05 eq) over 30 minutes. Critical: Maintain temperature <5°C to prevent O-acylation.

  • Quench & Workup: Stir for 2 hours at RT. Quench with dilute HCl (pH ~4) to remove unreacted amine. Extract organic layer.[10]

  • Purification: Wash with brine, dry over

    
    , and concentrate in vacuo. Distillation under reduced pressure yields the pure carbamate.
    
3.2 Synthetic Pathway Visualization

Synthesis Start 4-Hydroxypiperidine Intermediate Tetrahedral Intermediate Start->Intermediate + Reagent 0°C, DCM Reagent Methyl Chloroformate (Cl-CO-OMe) Reagent->Intermediate Product Methyl 4-hydroxypiperidine- 1-carboxylate Intermediate->Product - HCl Elimination SideProduct HCl (Scavenged) Intermediate->SideProduct

Caption: Selective N-acylation pathway minimizing competitive O-acylation through kinetic control.

Chemical Reactivity & Derivatization[1]

The utility of this scaffold lies in its ability to undergo divergent transformations.[9]

4.1 Oxidation (Ketone Synthesis)

The C4-hydroxyl can be oxidized to the ketone (Methyl 4-oxopiperidine-1-carboxylate), a precursor for reductive amination.[1]

  • Protocol: Swern Oxidation (DMSO/Oxalyl Chloride) or Dess-Martin Periodinane.

  • Utility: Access to 4-aminopiperidines (common pharmacophores in GPCR ligands).

4.2 Nucleophilic Substitution (SN2)

Converting the hydroxyl to a mesylate (OMs) or tosylate (OTs) creates a leaving group.

  • Reaction: Product + MsCl /

    
    
    
    
    
    Mesylate.
  • Displacement: React with azides (

    
    ), thiols, or amines to invert stereochemistry and introduce new functionality.
    
4.3 Carbamate Hydrolysis
  • Conditions: Reflux in 6M HCl or treatment with

    
    .
    
  • Result: Deprotection to regenerate the secondary amine (4-hydroxypiperidine), useful if the methyl carbamate was used solely as a protecting group during other transformations.

4.4 Reactivity Flowchart

Reactivity Core Methyl 4-hydroxypiperidine- 1-carboxylate Ketone 4-Oxopiperidine Derivative (Reductive Amination Precursor) Core->Ketone Oxidation (Swern/DMP) Mesylate 4-OMs/OTs Derivative (Activated Electrophile) Core->Mesylate Activation (MsCl, Et3N) Amine 4-Hydroxypiperidine (Deprotected Scaffold) Core->Amine Hydrolysis (H+ or OH-) Ether 4-Alkoxypiperidine (Ether Linkage) Core->Ether Williamson Ether (NaH, R-X)

Caption: Divergent synthesis pathways from the core scaffold.[1]

Applications in Medicinal Chemistry
5.1 Pharmacophore Integration

The piperidine ring is ubiquitous in FDA-approved drugs. The methyl carbamate motif specifically offers:

  • Metabolic Stability: Unlike simple esters, carbamates are resistant to plasma esterases.

  • H-Bonding: The carbonyl oxygen acts as a vector-specific H-bond acceptor.[1]

  • Rigidity: The

    
     character of the carbamate nitrogen restricts conformational freedom, reducing the entropic penalty of binding.
    
5.2 Case Study Relevance

While often an intermediate, this specific scaffold is structurally homologous to the core of Loratadine (Claritin) and Paroxetine (Paxil), where the piperidine nitrogen is derivatized. In "scaffold hopping" exercises, replacing a benzyl or Boc group with a Methyl carbamate is a standard strategy to lower lipophilicity (LogD) and improve metabolic clearance rates.

Handling, Safety, & Analytics[1][13]
6.1 Safety Profile (GHS Classification)
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[2][11][12][13]

    • H319: Causes serious eye irritation.[2][13]

    • H335: May cause respiratory irritation.[2][11][12]

  • Handling: Use in a fume hood.[12] Wear nitrile gloves and safety goggles. Avoid contact with strong oxidizing agents.

6.2 Analytical Characterization (Expected Data)
  • 1H NMR (400 MHz, CDCl3):

    • 
       3.85 (m, 1H, CH-OH)[1]
      
    • 
       3.75 (m, 2H, N-CHeq)[1]
      
    • 
       3.68 (s, 3H, O-CH3)[1]
      
    • 
       3.10 (m, 2H, N-CHax)[1]
      
    • 
       1.90 (m, 2H, CH2)
      
    • 
       1.50 (m, 2H, CH2)
      
  • MS (ESI):

    
     160.1 
    
    
    
    .
References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 96394, Ethyl 4-hydroxypiperidine-1-carboxylate (Analogous Structure & Properties).[1] Retrieved from [Link]

  • PrepChem. Synthesis of Piperidine Carboxylates: General Methodologies for N-Acylation. Retrieved from [Link]

Sources

Exploratory

Technical Monograph: Methyl 4-hydroxypiperidine-1-carboxylate

Executive Summary & Chemical Identity Methyl 4-hydroxypiperidine-1-carboxylate (CAS: 75250-52-1 ) is a specialized heterocyclic building block extensively utilized in medicinal chemistry.[1] Structurally, it consists of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

Methyl 4-hydroxypiperidine-1-carboxylate (CAS: 75250-52-1 ) is a specialized heterocyclic building block extensively utilized in medicinal chemistry.[1] Structurally, it consists of a piperidine ring functionalized with a hydroxyl group at the C4 position and a methyl carbamate moiety at the N1 position.

This compound serves as a critical intermediate in the synthesis of complex pharmaceutical agents, particularly those targeting G-protein coupled receptors (GPCRs) and enzymes like BACE1 and PRMT5. Its dual functionality—an unprotected secondary alcohol and a protected amine (as a carbamate)—allows for orthogonal functionalization strategies, making it indispensable for fragment-based drug design (FBDD) and scaffold hopping.

Chemical Profile
PropertySpecification
CAS Number 75250-52-1
IUPAC Name Methyl 4-hydroxypiperidine-1-carboxylate
Synonyms 1-Piperidinecarboxylic acid, 4-hydroxy-, methyl ester; N-Methoxycarbonyl-4-piperidinol
Molecular Formula

Molecular Weight 159.18 g/mol
SMILES COC(=O)N1CCC(O)CC1
InChI Key AACMIVJLZDJLSX-UHFFFAOYSA-N
Appearance Colorless to pale yellow viscous liquid or low-melting solid
Solubility Soluble in DCM, MeOH, DMSO, EtOAc; sparingly soluble in water

Synthetic Pathway & Production

The synthesis of Methyl 4-hydroxypiperidine-1-carboxylate follows a standard Schotten-Baumann acylation protocol. This method ensures high regioselectivity for the nitrogen atom over the oxygen atom due to the higher nucleophilicity of the secondary amine compared to the secondary alcohol under controlled conditions.

Reaction Mechanism

The core transformation involves the nucleophilic attack of 4-hydroxypiperidine on the carbonyl carbon of methyl chloroformate , followed by the elimination of chloride. A base (typically Triethylamine or Potassium Carbonate) is employed to neutralize the generated hydrochloric acid and drive the equilibrium forward.

Experimental Protocol

Reagents:

  • 4-Hydroxypiperidine (1.0 eq)[2]

  • Methyl Chloroformate (1.1 eq)

  • Triethylamine (

    
    ) (1.5 eq)
    
  • Dichloromethane (DCM) (Solvent, 10 mL/g substrate)

Step-by-Step Methodology:

  • Preparation: Charge a round-bottom flask with 4-hydroxypiperidine and anhydrous DCM under an inert nitrogen atmosphere.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Base Addition: Add Triethylamine dropwise, maintaining the temperature below 5°C.

  • Acylation: Slowly add Methyl Chloroformate (diluted in minimal DCM) via a pressure-equalizing addition funnel over 30 minutes. The slow addition prevents exotherms that could lead to O-acylation byproducts.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor reaction progress via TLC (System: 5% MeOH in DCM) or LC-MS.

  • Work-up: Quench with water. Wash the organic layer with 1N HCl (to remove unreacted amine/base), followed by saturated

    
     and brine.
    
  • Purification: Dry over anhydrous

    
    , filter, and concentrate in vacuo. If necessary, purify via flash column chromatography (Hexane/EtOAc gradient).
    
Synthesis Visualization

Synthesis SM1 4-Hydroxypiperidine (Nucleophile) Intermediate Tetrahedral Intermediate SM1->Intermediate Nucleophilic Attack (DCM, 0°C) Reagent Methyl Chloroformate (Electrophile) Reagent->Intermediate Product Methyl 4-hydroxypiperidine- 1-carboxylate Intermediate->Product Elimination of Cl- Byproduct HCl (Neutralized by Et3N) Intermediate->Byproduct

Figure 1: Synthetic pathway for the selective N-acylation of 4-hydroxypiperidine.

Applications in Medicinal Chemistry

Methyl 4-hydroxypiperidine-1-carboxylate is a versatile scaffold. Its primary utility lies in its ability to serve as a protected linker or a pharmacophore core .

Scaffold for GPCR & Enzyme Inhibitors

The piperidine ring is a "privileged structure" in drug discovery. The methyl carbamate group modulates lipophilicity (LogP) and metabolic stability compared to a free amine or N-alkyl group.

  • BACE1 Inhibitors: Used in the synthesis of spiropyrrolidine inhibitors for Alzheimer's disease research. The piperidine oxygen often engages in hydrogen bonding with active site residues.

  • PRMT5 Inhibitors: Acts as a core linker in tetrahydroisoquinoline derivatives, where the carbamate provides a rigid spacing element.

Divergent Synthesis (Library Generation)

The C4-hydroxyl group is a handle for further derivatization, allowing the creation of diverse chemical libraries.

Key Transformations:

  • Mitsunobu Reaction: Inversion of stereochemistry or coupling with phenols/heterocycles to form ethers.

  • Oxidation: Conversion to the ketone (Methyl 4-oxopiperidine-1-carboxylate) for reductive amination or Grignard additions.

  • SNAr: Nucleophilic aromatic substitution upon fluorinated aromatic scaffolds.

Application Workflow

Applications Core Methyl 4-hydroxypiperidine- 1-carboxylate (CAS 75250-52-1) Path1 Oxidation (Dess-Martin/Swern) Core->Path1 Path2 Mitsunobu Coupling (PPh3, DIAD, Ar-OH) Core->Path2 Path3 Sulfonylation (MsCl/TsCl) Core->Path3 Prod1 4-Oxopiperidine Derivative (Reductive Amination Precursor) Path1->Prod1 Prod2 Aryl Ether Scaffold (GPCR Ligands) Path2->Prod2 Prod3 Leaving Group Activation (For Nucleophilic Displacement) Path3->Prod3

Figure 2: Divergent synthetic utility of the 4-hydroxypiperidine scaffold.

Analytical Characterization

To ensure the integrity of the compound for research use, the following analytical parameters should be verified.

Nuclear Magnetic Resonance (NMR)[3][5][6][10]
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       3.85 – 3.95 (m, 1H, H-4 , methine attached to OH).
      
    • 
       3.75 – 3.85 (m, 2H, H-2/6 equatorial ).
      
    • 
       3.69 (s, 3H, O-C
      
      
      
      , methyl ester singlet).
    • 
       3.00 – 3.15 (m, 2H, H-2/6 axial ).
      
    • 
       1.80 – 1.95 (m, 2H, H-3/5 ).
      
    • 
       1.45 – 1.60 (m, 2H, H-3/5 ).
      
    • Note: Hydroxyl proton signal varies with concentration and solvent.

Mass Spectrometry (MS)[10]
  • Ionization Mode: ESI (+)

  • Expected Mass:

    
     m/z; 
    
    
    
    m/z.

Safety & Handling

While specific toxicological data for this methyl ester is limited compared to the ethyl analog, standard laboratory safety protocols for piperidine carbamates apply.

Hazard ClassStatementPrecaution
Skin Irritation Causes skin irritation (H315)Wear nitrile gloves and lab coat.
Eye Irritation Causes serious eye irritation (H319)Use safety goggles; access to eye wash station.
Storage Stable at room temperatureStore in a cool, dry place under inert gas (Ar/N2) if storing long-term.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12654990, Methyl 4-hydroxypiperidine-1-carboxylate. Retrieved from [Link]

  • Hunt, K. W., et al. (2013). Discovery and Optimization of a Novel Spiropyrrolidine Inhibitor of β-Secretase (BACE1). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Google Patents.Tetrahydroisoquinoline derived prmt5-inhibitors (WO2016034673A1).

Sources

Foundational

Strategic Synthesis of 4-Hydroxypiperidine Derivatives: A Technical Guide

Executive Summary: The Privileged Scaffold The 4-hydroxypiperidine moiety is a "privileged scaffold" in medicinal chemistry, serving as a core pharmacophore in antihistamines (e.g., Bepotastine), AChE inhibitors, and CCR...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

The 4-hydroxypiperidine moiety is a "privileged scaffold" in medicinal chemistry, serving as a core pharmacophore in antihistamines (e.g., Bepotastine), AChE inhibitors, and CCR5 antagonists. Its value lies in its structural versatility: the nitrogen atom (N1) acts as a basic anchor for GPCR binding, while the C4-hydroxyl group provides a vector for H-bond interactions or further functionalization (ethers/esters) to probe hydrophobic pockets.

This guide moves beyond textbook definitions to address the process-critical decisions required to synthesize this scaffold with high fidelity. We focus on two primary routes: the Stereoselective Reduction of 4-Piperidinones and the Catalytic Hydrogenation of Pyridines , providing self-validating protocols for each.

Strategic Synthetic Analysis

The synthesis of 4-hydroxypiperidine derivatives is rarely a "one-size-fits-all" approach. The choice of route depends heavily on the desired stereochemistry at C4 and the substitution pattern at N1.

Decision Matrix: Route Selection
Constraint / GoalRecommended RouteMechanistic Rationale
Thermodynamic Isomer (Equatorial -OH) NaBH₄ Reduction Small hydride nucleophiles prefer axial attack (Felkin-Anh/Chair models), yielding the thermodynamically stable equatorial alcohol.
Kinetic Isomer (Axial -OH) L-Selectride Reduction Bulky borohydrides are sterically hindered from axial attack, forcing equatorial attack and yielding the kinetic axial alcohol.
Aromatic Precursor Availability Pyridine Hydrogenation Atom-economical access from cheap pyridines, but requires high pressure and careful catalyst selection to avoid poisoning.
Complex N-Substitution Reductive Amination Build the N-substituent first on 4-piperidinone, then reduce the ketone.

Workflow Visualization: Synthetic Pathways

The following diagram outlines the logical flow for accessing 4-hydroxypiperidine derivatives, highlighting the divergence between aromatic reduction and ketone reduction.

G Pyridine 4-Hydroxypyridine (Precursor) Cat_Hydro Catalytic Hydrogenation (PtO2 / H2 / AcOH) Pyridine->Cat_Hydro Piperidinone 4-Piperidinone (Precursor) Protection N-Protection (Boc/Cbz) Piperidinone->Protection Prod_Eq 4-Hydroxypiperidine (Equatorial -OH) Cat_Hydro->Prod_Eq Major Isomer Reduction_Thermo Thermodynamic Reduction (NaBH4 / MeOH) Protection->Reduction_Thermo Reduction_Kinetic Kinetic Reduction (L-Selectride / THF) Protection->Reduction_Kinetic Reduction_Thermo->Prod_Eq Axial Attack Prod_Ax 4-Hydroxypiperidine (Axial -OH) Reduction_Kinetic->Prod_Ax Equatorial Attack

Figure 1: Strategic pathways to 4-hydroxypiperidines. Note the divergence in stereochemical outcome based on the reducing agent.

Protocol A: Stereoselective Reduction (The Workhorse)

This protocol describes the reduction of N-Boc-4-piperidinone. We utilize Sodium Borohydride (NaBH₄) to favor the formation of the equatorial alcohol (thermodynamic product).

Mechanistic Insight

In 4-substituted cyclohexanones (and piperidines), small hydride donors like NaBH₄ attack from the axial trajectory. This minimizes torsional strain in the transition state, leading to the equatorial hydroxyl group. Conversely, bulky reagents (L-Selectride) are sterically blocked from the axial face by the 3,5-diaxial hydrogens, forcing an equatorial attack and resulting in the axial alcohol.

Step-by-Step Methodology

Reagents:

  • N-Boc-4-piperidinone (1.0 eq)

  • Sodium Borohydride (NaBH₄) (1.2 eq)

  • Methanol (anhydrous) (10 mL/g substrate)

  • Acetic Acid (for quenching)[1]

Procedure:

  • Setup: Dissolve N-Boc-4-piperidinone in anhydrous methanol in a round-bottom flask. Cool the solution to 0°C using an ice bath.

    • Why? Low temperature controls the reaction rate and minimizes side reactions (e.g., ester exchange if esters are present).

  • Addition: Add NaBH₄ portion-wise over 15 minutes.

    • Self-Validating Checkpoint: Observe vigorous gas evolution (H₂). Ensure venting is adequate.[1] If no gas evolves, check reagent quality (NaBH₄ decomposes in moist air).

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT) for 1 hour.

  • Monitoring: Check TLC (System: 50% EtOAc/Hexane).

    • Checkpoint: The starting ketone (UV active, often stains with KMnO₄) should disappear. The alcohol product will likely be UV inactive (unless N-protected with Cbz/Benzyl) but will stain strongly with Phosphomolybdic Acid (PMA) or Ninhydrin (if Boc is labile, though usually stable here).

  • Quench: Carefully add dilute acetic acid or saturated NH₄Cl solution dropwise until bubbling ceases (pH ~7).

  • Workup: Concentrate methanol under reduced pressure. Dissolve residue in EtOAc, wash with water and brine. Dry over Na₂SO₄.[1]

Protocol B: Catalytic Hydrogenation (From Pyridine)

This route is ideal when starting from 4-hydroxypyridine. It is more atom-economical but technically demanding due to catalyst poisoning by the basic nitrogen.

Mechanistic Insight

The reduction of pyridine proceeds through partially reduced intermediates (dihydropyridine -> tetrahydropyridine). The nitrogen lone pair can bind strongly to the metal surface (Pt/Pd), deactivating the catalyst. Therefore, we perform this reaction in acidic media (Acetic Acid) to protonate the nitrogen, preventing catalyst poisoning.

Step-by-Step Methodology

Reagents:

  • 4-Hydroxypyridine (1.0 eq)

  • Platinum(IV) Oxide (PtO₂, Adam's Catalyst) (5 mol%)

  • Glacial Acetic Acid (Solvent)[2]

  • Hydrogen Gas (H₂) (50 psi / 3-4 bar)

Procedure:

  • Preparation: In a Parr hydrogenation bottle or high-pressure steel autoclave, dissolve 4-hydroxypyridine in glacial acetic acid.

    • Why Acid? Protonation of the pyridine nitrogen (pKa ~5.2) prevents strong coordination to the Pt surface.

  • Catalyst Addition: Carefully add PtO₂.

    • Safety: PtO₂ can be pyrophoric in the presence of H₂ or organic vapors. Add under an inert atmosphere (N₂ or Ar) if possible.

  • Hydrogenation: Purge the vessel with N₂ (3x), then H₂ (3x). Pressurize to 50 psi (3.5 bar) . Shake/stir at RT for 12–24 hours.

    • Self-Validating Checkpoint: Monitor H₂ uptake via the pressure gauge. A rapid initial drop indicates active catalyst reduction (PtO₂ -> Pt) and substrate hydrogenation. If pressure remains static, the catalyst may be poisoned or the system is leaking.

  • Filtration: Vent H₂. Flush with N₂. Filter the mixture through a pad of Celite to remove the catalyst.[1]

    • Critical: Keep the catalyst wet; dry Pt black is highly pyrophoric.

  • Isolation: Concentrate the acetic acid filtrate. The product will be the acetate salt of 4-hydroxypiperidine.

    • Free Basing: To obtain the free base, dissolve in water, basify with NaOH to pH >12, and extract continuously with CHCl₃ or CH₂Cl₂ (4-hydroxypiperidine is highly water-soluble).

Stereochemical Control Visualization

The following diagram illustrates the mechanistic basis for the stereoselectivity discussed in Protocol A.

Stereochem Substrate 4-Substituted Cyclohexanone/Piperidinone (Chair Conformation) Axial_Path Axial Attack (Small Nu: NaBH4) Less Torsional Strain Substrate->Axial_Path Equat_Path Equatorial Attack (Bulky Nu: L-Selectride) Steric Avoidance Substrate->Equat_Path Thermo_Prod Equatorial Alcohol (Thermodynamic Product) Axial_Path->Thermo_Prod Yields Kinetic_Prod Axial Alcohol (Kinetic Product) Equat_Path->Kinetic_Prod Yields

Figure 2: Stereochemical control in the reduction of cyclic ketones. Small nucleophiles follow the axial trajectory to yield the stable equatorial alcohol.

References

  • Organic Chemistry Portal. Synthesis of 4-piperidones and derivatives. Retrieved from [Link]

  • National Institutes of Health (PubMed). Synthesis and pharmacological activity of 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives. Chem Pharm Bull (Tokyo).[3] 2005. Retrieved from [Link]

  • Royal Society of Chemistry. Iridium-catalyzed asymmetric hydrogenation of 5-hydroxypicolinate pyridinium salts. Organic Chemistry Frontiers. Retrieved from [Link]

Sources

Exploratory

Piperidine Carboxylates: Structural Dynamics &amp; Physicochemical Profiling

The following technical guide details the physicochemical properties, structural dynamics, and synthetic utility of piperidine carboxylates. This content is structured for application scientists and medicinal chemists.

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, structural dynamics, and synthetic utility of piperidine carboxylates. This content is structured for application scientists and medicinal chemists.

Technical Reference for Medicinal Chemistry Applications

Executive Summary

Piperidine carboxylates—specifically the 2-, 3-, and 4-isomers (pipecolic, nipecotic, and isonipecotic acid)—are essential pharmacophores in drug discovery. They serve as rigidified analogues of acyclic amino acids (GABA, glycine, alanine) and function as critical scaffolds in local anesthetics (e.g., bupivacaine), GABA reuptake inhibitors, and peptide mimetics.

This guide moves beyond basic data to analyze the stereoelectronic effects governing their reactivity and binding affinity. The critical distinction lies in their conformational behavior: while the 4-isomer behaves predictably according to steric A-values, the 2-isomer exhibits complex "allylic strain" phenomena when acylated, a property that can be exploited to control vector exit angles in structure-based drug design (SBDD).

Structural Dynamics & Stereochemistry

The Conformational Paradox of 2-Substituted Piperidines

The most chemically distinct member of this class is Pipecolic Acid (2-isomer) . Its conformational preference changes drastically depending on the ionization state and N-substitution.

  • Free Zwitterion (Water): The carboxylate group prefers the equatorial position to minimize 1,3-diaxial interactions with the ring protons.

  • N-Acylated Derivatives (Amides/Carbamates): When the nitrogen is part of an amide bond (e.g., N-Boc, N-Acetyl), the ground state energy shifts. Due to A(1,3) strain (Allylic Strain) between the N-C=O group and the C2-substituent, the 2-carboxylate group is forced into the axial position.

Implication for Drug Design: If your docking model assumes an equatorial 2-substituent for an N-capped piperidine, your pharmacophore overlap will be incorrect.

Conformational Analysis Diagram

The following diagram illustrates the equilibrium shifts driven by steric and stereoelectronic factors.

PiperidineConformation cluster_0 Free Amine / Zwitterion cluster_1 N-Acyl / N-Boc Derivative Node1 Equatorial Conformer (Thermodynamically Favored) Node2 Axial Conformer (Sterically Disfavored) Node1->Node2  K_eq < 1   Node3 Equatorial Conformer (Destabilized by A(1,3) Strain) Node4 Axial Conformer (Favored to relieve A(1,3)) Node3->Node4  K_eq > 1 (Allylic Strain)  

Figure 1: Conformational inversion driven by N-acylation. The A(1,3) strain in N-acyl systems forces the C2-substituent into the axial orientation.

Physicochemical Parameters

The three isomers exhibit distinct acid-base profiles. The 2-isomer (alpha-amino acid analogue) is significantly more acidic at the carboxylate than the 3- or 4-isomers (gamma/delta-amino acid analogues) due to the inductive effect of the adjacent ammonium group.

Comparative Data Table
PropertyPipecolic Acid (2-COOH)Nipecotic Acid (3-COOH)Isonipecotic Acid (4-COOH)
CAS (Racemic) 535-75-1498-95-3498-94-2
pKa (COOH) ~2.2 (α-effect)~3.43.73
pKa (NH) ~10.5~10.210.72
Isoelectric Point (pI) ~6.3~6.8~7.2
LogP (Oct/Water) -2.3 (Highly Hydrophilic)-2.9-0.08
Melting Point 268–272°C (Dec)260–261°C>300°C (Dec)
Solubility H₂O (High), EtOH (Low)H₂O (High)H₂O (High), Insol. Ether
Stereocenters 1 (Chiral)1 (Chiral)0 (Achiral)

Key Insight: All three exist as zwitterions in neutral media. They are insoluble in non-polar organic solvents (DCM, Toluene) unless the nitrogen is protected or the carboxylate is esterified.

Synthetic Methodologies

Catalytic Hydrogenation of Pyridines

The most scalable route to these scaffolds is the reduction of the corresponding pyridine carboxylic acids. However, this reaction is prone to catalyst poisoning (by the basic amine) and decarboxylation (especially for the 2-isomer).

The "Gold Standard" Protocol (PtO₂/AcOH): Using Platinum Oxide (Adams' Catalyst) in glacial acetic acid is the preferred method. The acetic acid protonates the pyridine nitrogen, preventing it from binding irreversibly to the catalyst surface.

Step-by-Step Protocol:
  • Preparation: Dissolve Pyridine-2-carboxylic acid (10 mmol) in glacial acetic acid (20 mL).

  • Catalyst Loading: Add PtO₂ (5 mol%).[1] Caution: PtO₂ can ignite solvent vapors; add under inert gas flow.

  • Hydrogenation: Pressurize to 50–60 psi H₂ (Parr shaker or autoclave) at Room Temperature.

  • Monitoring: Reaction is usually complete in 4–6 hours. Monitor H₂ uptake.

  • Workup: Filter through Celite to remove catalyst. Concentrate the filtrate.

  • Isolation: The residue is the acetate salt. To obtain the free zwitterion, pass through a weakly acidic ion-exchange resin (e.g., Dowex 50) or recrystallize from EtOH/Water.

Synthetic Workflow Diagram

SynthesisWorkflow Start Pyridine Carboxylic Acid (Precursor) Solvent Solvent System: Glacial AcOH (Protonation) Start->Solvent Reaction Hydrogenation (50 psi H2, RT, 6h) Solvent->Reaction Catalyst Catalyst: PtO2 (Adams) or Rh/C Catalyst->Reaction Risk Risk Check: Decarboxylation? Reaction->Risk Product Piperidine Carboxylate (Acetate Salt) Risk->Product No (Optimized) Deriv Post-Reaction: N-Protection (Boc/Cbz) (Recommended for extraction) Product->Deriv

Figure 2: Catalytic hydrogenation workflow emphasizing the critical solvent choice to prevent catalyst poisoning.

Chemical Reactivity & Derivatization

Handling Zwitterions

A common bottleneck in the lab is extracting the free acid from aqueous reactions.

  • Problem: The high polarity (LogP < -2.0) prevents extraction into EtOAc or DCM.

  • Solution: Do not attempt to isolate the free amino acid during intermediate steps. Instead, perform in situ derivatization .

Protocol: In Situ N-Boc Protection

  • Dissolve the crude hydrogenation residue (acetate salt) in 1M NaOH (pH > 10).

  • Add Boc₂O (1.2 equiv) in Dioxane or THF.

  • Stir 12h. The N-Boc-Piperidine carboxylate is now an anionic species (R-COO⁻ / N-Boc).

  • Acidify carefully to pH 3-4 with 1M KHSO₄ (avoid strong mineral acids that cleave Boc).

  • Extract the now lipophilic N-Boc acid into EtOAc.

Resolution of Enantiomers

For Pipecolic and Nipecotic acid, the biological activity often resides in a single enantiomer (usually S for L-homoproline analogues).

  • Chemical Resolution: Recrystallization of the tartrate salt is the classical method.

  • Enzymatic Resolution: Penicillin acylase can selectively hydrolyze N-phenylacetyl derivatives.

Pharmaceutical Applications

  • Local Anesthetics: The 2-carboxamide scaffold is the core of the "caine" family (Mepivacaine, Ropivacaine, Bupivacaine). The lipophilicity of the N-substituent modulates potency and duration of action.

  • GABA Uptake Inhibitors: Nipecotic acid (3-isomer) is a potent inhibitor of GAT-1.[2] However, it cannot cross the Blood-Brain Barrier (BBB) due to its zwitterionic nature.

    • Prodrug Strategy:Tiagabine is a lipophilic derivative where nipecotic acid is linked to a diarylalkene anchor, allowing BBB penetration.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 439227, Pipecolic acid. [Link]

  • Wang, X., et al. (2022). Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. ACS Omega. [Link]

  • Freifelder, M. (1962). Hydrogenation of Pyridinecarboxylic Acids with Platinum Catalyst. Journal of Organic Chemistry. [Link]

Sources

Foundational

Comprehensive Characterization of Ethyl N-methyl piperidine-3-carboxylate via Mass Spectrometry: Mechanisms and Protocols

Executive Summary This technical guide details the mass spectrometric (MS) characterization of Ethyl N-methyl piperidine-3-carboxylate (also known as Ethyl 1-methylnipecotate). As a structural analog to arecoline and a p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the mass spectrometric (MS) characterization of Ethyl N-methyl piperidine-3-carboxylate (also known as Ethyl 1-methylnipecotate). As a structural analog to arecoline and a precursor in the synthesis of muscarinic agonists, accurate detection and structural validation of this compound are critical in drug development pipelines.

This document moves beyond standard spectral libraries, offering a mechanistic breakdown of ionization behaviors, fragmentation pathways, and a validated experimental protocol for quantification and purity assessment.

Molecular Architecture & Physicochemical Context

To optimize MS parameters, one must first understand the analyte's behavior in the gas phase.

  • IUPAC Name: Ethyl 1-methylpiperidine-3-carboxylate

  • Molecular Formula:

    
    
    
  • Exact Mass: 171.1259 Da

  • Protonated Mass $[M+H]^+ $: 172.1332 Da

Ionization Suitability

The molecule features a tertiary amine at the N1 position. This is a site of high proton affinity (


). Consequently, Electrospray Ionization (ESI)  in positive mode is the superior ionization technique for trace analysis, yielding abundant 

precursor ions.

While Electron Impact (EI) is useful for library matching during synthesis QC, ESI-MS/MS is the standard for biological matrices due to the "soft" ionization preserving the molecular ion.

Fragmentation Mechanics: The "Fingerprint"

Understanding the dissociation pathways is essential for developing Multiple Reaction Monitoring (MRM) transitions. We observe two dominant mechanistic drivers: Charge-Remote Fragmentation (Ester) and Charge-Site Driven Fragmentation (Amine).

A. The Ester Loss (Neutral Loss)

In ESI(+), the protonated molecular ion (m/z 172) often undergoes a rearrangement resulting in the loss of the ethyl ester moiety.

  • Transition:

    
    
    
  • Mechanism: Loss of ethanol (

    
    , 46 Da) via a 1,2-elimination or McLafferty-type rearrangement involving the ester oxygen and ring hydrogens. This yields a stable acylium or ketene-like cation at m/z 126.
    
B. The -Cleavage (The Piperidine Signature)

The tertiary amine directs fragmentation via


-cleavage. The bond adjacent to the nitrogen breaks, often leading to ring opening or the formation of stable iminium ions.
  • Transition:

    
    
    
  • Mechanism: Formation of the N-methyl methylene iminium ion (

    
    ). This low-mass fragment is highly specific to N-methylated amines and serves as a robust "qualifier" ion.
    
C. Ring Contraction
  • Transition:

    
    
    
  • Mechanism: Complex ring fragmentation involving the loss of the ester side chain (

    
    ) followed by hydrogen rearrangements.
    
Visualization: Fragmentation Pathway

The following diagram illustrates the logical flow of fragmentation from the precursor ion.

FragmentationPathway Precursor Precursor [M+H]+ m/z 172 Frag_126 Acylium Ion (Loss of EtOH) m/z 126 Precursor->Frag_126 - 46 Da (EtOH) Frag_44 N-methyl Iminium (Alpha Cleavage) m/z 44 Precursor->Frag_44 Ring Rupture Frag_98 Piperidine Core (Loss of Ester) m/z 98 Precursor->Frag_98 - 74 Da (HCOOEt)

Figure 1: Proposed ESI(+) fragmentation pathways for Ethyl N-methyl piperidine-3-carboxylate. The m/z 126 and m/z 44 ions represent the quantifier and qualifier ions, respectively.

Experimental Protocol: LC-MS/MS Quantification

This protocol is designed for high-throughput PK/PD studies or purity analysis. It utilizes a volatile buffer system to maximize ionization efficiency.

Chromatographic Conditions

Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex),


.
Rationale:  The basic nitrogen causes peak tailing on standard silica. A high-pH stable column or an end-capped C18 column is required.
ParameterSetting
Mobile Phase A 10mM Ammonium Formate in Water (pH ~3.5 with Formic Acid)
Mobile Phase B Acetonitrile (LC-MS Grade)
Flow Rate 0.4 mL/min
Column Temp 40°C
Injection Vol 2 - 5

Gradient Profile:

  • 0.0 min: 5% B

  • 0.5 min: 5% B

  • 3.0 min: 95% B

  • 4.0 min: 95% B

  • 4.1 min: 5% B (Re-equilibration)

Mass Spectrometry Parameters (Source: ESI+)

These settings are optimized for a generic Triple Quadrupole (e.g., Sciex 6500+ or Agilent 6495).

ParameterValueCausality
Polarity PositiveBasic amine dictates protonation.
Capillary Voltage 3500 VStandard for ESI stability.
Gas Temp 300°CEnsures efficient desolvation of the eluent.
Nebulizer 35 psiBalances spray stability with sensitivity.
Collision Energy (CE) 15 - 30 eVCritical: Low CE favors m/z 126; High CE favors m/z 44.
MRM Table (Quantification)
Transition TypePrecursor (m/z)Product (m/z)Collision Energy (eV)Purpose
Quantifier 172.1126.115Primary Quantification
Qualifier 1 172.144.130Structural Confirmation
Qualifier 2 172.198.125Secondary Confirmation

Analytical Workflow & Quality Control

To ensure data integrity, the following workflow incorporates "Self-Validating" steps. If the Internal Standard (IS) signal varies by >15%, the injection is flagged.

Workflow Sample Sample Prep (Protein Precip) LC LC Separation (C18 Gradient) Sample->LC Ionization ESI Source (+3.5 kV) LC->Ionization Eluent MS1 Q1 Filter (m/z 172) Ionization->MS1 Ions Collision Collision Cell (N2 Gas) MS1->Collision Selection MS2 Q3 Filter (m/z 126, 44) Collision->MS2 Frag Data Data Analysis (Peak Area Ratio) MS2->Data Detection

Figure 2: LC-MS/MS Analytical Workflow illustrating the path from sample preparation to data generation.

Troubleshooting Common Issues
  • Peak Tailing: Usually indicates secondary interactions between the amine and free silanols on the column.

    • Fix: Increase buffer concentration (up to 20mM) or switch to a high-pH resistant column (e.g., Waters XBridge) and run at pH 9.5 (ammonium hydroxide).

  • Signal Suppression: Co-elution with phospholipids in plasma samples.

    • Fix: Monitor phospholipid transitions (m/z 184) or improve sample cleanup (Solid Phase Extraction).

  • Hydrolysis: The ethyl ester is liable to hydrolyze to the acid (Nipecotic acid derivative, m/z 144) if samples are left at high pH or high temperature.

    • Fix: Keep autosampler at 4°C and process samples rapidly.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for fragmentation mechanisms including alpha-cleavage).

  • National Institute of Standards and Technology (NIST). (2023). NIST Chemistry WebBook, SRD 69. (Source for EI spectra of structural analogs like Ethyl nipecotate). [Link]

  • PubChem. (2024). Compound Summary for Ethyl 1-methylpiperidine-3-carboxylate. National Library of Medicine. [Link]

  • Holčapek, M., et al. (2010). Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules. Journal of Mass Spectrometry. (Authoritative guide on ESI fragmentation logic). [Link]

Exploratory

Structural Elucidation and Physicochemical Profiling of Substituted 4-Hydroxypiperidines

Introduction: The Privileged Scaffold The 4-hydroxypiperidine moiety is a "privileged scaffold" in medicinal chemistry, serving as the pharmacophore for a vast array of CNS-active agents, including Haloperidol (antipsych...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold

The 4-hydroxypiperidine moiety is a "privileged scaffold" in medicinal chemistry, serving as the pharmacophore for a vast array of CNS-active agents, including Haloperidol (antipsychotic), Loperamide (antidiarrheal), and Paroxetine (SSRI). Its structural versatility allows it to act as a rigid linker that positions hydrogen-bond donors (the C4-hydroxyl) and basic centers (the N1-amine) into specific spatial arrangements required for receptor binding (e.g., NMDA, CCR5, and Opioid receptors).

However, the characterization of substituted 4-hydroxypiperidines presents unique challenges. Synthetic routes—such as the reduction of 4-piperidones or the nucleophilic opening of epoxides—often yield mixtures of cis/trans diastereomers . Distinguishing between these isomers and determining the axial vs. equatorial orientation of substituents is critical, as these factors drastically alter pharmacological potency and metabolic stability.

This guide provides a definitive workflow for the structural and physicochemical characterization of these derivatives, moving beyond basic analysis to mechanistic elucidation.

Stereochemical Elucidation via NMR Spectroscopy

The most critical analytical task is distinguishing between axial and equatorial conformers. In a standard chair conformation of the piperidine ring, the orientation of the hydroxyl group at position 4 dictates the coupling patterns of the geminal proton (H-4).

The Karplus Relationship and Coupling Constants ( )

The distinction relies on the Karplus equation , which correlates the dihedral angle between vicinal protons to their coupling constant (


).
  • Axial H-4 (Equatorial OH): The H-4 proton has two anti-periplanar (180°) relationships with the axial protons at C-3 and C-5. This results in a large coupling constant (

    
     Hz).
    
  • Equatorial H-4 (Axial OH): The H-4 proton has only gauche (60°) relationships with the protons at C-3 and C-5. This results in small coupling constants (

    
     Hz).
    
Diagnostic Signals Table
FeatureEquatorial 4-OH Isomer Axial 4-OH Isomer
H-4 Proton Orientation AxialEquatorial
H-4 Multiplicity Triplet of triplets (tt) or broad multipletQuintet (qt) or narrow multiplet

(Hz)
10.0 – 14.0 (Large)2.0 – 5.0 (Small)
H-4 Chemical Shift (

)
Upfield (shielded by anisotropy)Downfield (deshielded)
C-4 Chemical Shift (

)
Typically 65 – 70 ppmTypically 60 – 65 ppm
Thermodynamic Stability Generally favored (

kcal/mol)
Less favored (1,3-diaxial strain)
Workflow Visualization: Stereochemical Assignment

The following decision tree outlines the logic for assigning stereochemistry using 1H NMR data.

NMR_Workflow Start Isolate Purified Compound Acquire Acquire 1H NMR (DMSO-d6 or CDCl3) Start->Acquire IdentifyH4 Identify H-4 Methine Signal (3.5 - 4.5 ppm) Acquire->IdentifyH4 AnalyzeJ Analyze Splitting Pattern (Multiplicity) IdentifyH4->AnalyzeJ LargeJ Large Splitting (tt) J > 10 Hz AnalyzeJ->LargeJ Anti-periplanar coupling SmallJ Narrow Splitting (qt) J < 5 Hz AnalyzeJ->SmallJ Gauche coupling only Concl_Eq Conclusion: H-4 is Axial OH is EQUATORIAL LargeJ->Concl_Eq Concl_Ax Conclusion: H-4 is Equatorial OH is AXIAL SmallJ->Concl_Ax

Figure 1: Logic flow for determining the stereochemistry of 4-hydroxypiperidines based on H-4 coupling constants.

Mass Spectrometry Profiling

While NMR provides stereochemistry, High-Resolution Mass Spectrometry (HRMS) is essential for confirming substitution patterns and identifying metabolic liabilities.

Fragmentation Mechanics

Substituted 4-hydroxypiperidines undergo characteristic fragmentation driven by


-cleavage  adjacent to the nitrogen atom. This is often followed by ring opening or loss of water.
  • Primary Pathway (

    
    -Cleavage):  The radical cation forms on the nitrogen. Homolytic cleavage of the C2-C3 bond occurs, often leading to iminium ion formation.
    
  • Secondary Pathway (Dehydration): Loss of the 4-OH group as water (

    
    ) is common, particularly in identifying labile tertiary alcohols (e.g., if C4 is also alkyl-substituted).
    
Fragmentation Pathway Diagram

MS_Fragmentation M_Ion Molecular Ion (M+.) Radical on Nitrogen Alpha_Cleavage Alpha-Cleavage (Ring Opening) M_Ion->Alpha_Cleavage Dehydration Dehydration [M - 18]+ M_Ion->Dehydration Thermal/Collisional Frag_A Fragment A Iminium Ion Species Alpha_Cleavage->Frag_A Frag_B Fragment B Loss of Alkyl Side Chain Alpha_Cleavage->Frag_B

Figure 2: Common fragmentation pathways for piperidine derivatives in ESI-MS/MS.

Physicochemical Profiling

For drug development, the physical properties of the scaffold are just as important as the structure.

  • Basicity (pKa): The piperidine nitrogen typically has a pKa of 10.0 – 11.0 . However, the electron-withdrawing inductive effect of the 4-OH group (through the

    
    -framework) lowers this slightly compared to unsubstituted piperidine.
    
    • Implication: At physiological pH (7.4), the molecule is predominantly protonated (cationic), which aids solubility but may limit passive membrane permeability unless active transport is involved.

  • Solubility: The 4-OH group significantly lowers LogP (lipophilicity) compared to the parent piperidine, improving aqueous solubility.

  • Polymorphism: 4-Hydroxypiperidine is known to exist in multiple crystalline forms where the NH proton can adopt either axial or equatorial orientations, influenced by hydrogen bonding networks in the solid state.[1]

Experimental Protocols

Protocol 1: High-Resolution NMR Sample Preparation

Objective: To obtain sharp splitting patterns for


-value calculation.
  • Solvent Selection: Use DMSO-d6 (0.6 mL) rather than CDCl3 if possible. DMSO slows down the exchange of the hydroxyl proton and often separates the signals of axial/equatorial protons better due to viscosity and H-bonding.

  • Drying: Ensure the sample is strictly dry. Traces of water/acid catalyze proton exchange, broadening the H-4 signal and obscuring fine coupling.

  • Acquisition: Run at 298 K . If signals are broad due to ring flipping (intermediate exchange), cool the probe to 253 K to freeze the conformers.

  • Processing: Apply a Gaussian window function (lb = -0.3, gb = 0.3) to enhance resolution of the triplet-of-triplets.

Protocol 2: LC-MS/MS Identification of Impurities

Objective: Separate diastereomers and identify synthetic byproducts.

  • Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 100 mm, 3.5 µm). High pH stability is preferred for basic amines.

  • Mobile Phase:

    • A: 10 mM Ammonium Bicarbonate (pH 10). Note: High pH keeps the amine neutral, improving retention and peak shape for polar bases.

    • B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: ESI Positive Mode. Monitor

    
     for Parent and 
    
    
    
    (dehydration product).

References

  • Döring, C., et al. (2015). "Two polymorphs of 4-hydroxypiperidine with different NH configurations." CrystEngComm, 17(28), 5206-5215.[2][3]

  • Saify, Z. S., et al. (2005).[4] "Synthesis and pharmacological activity of 4-(4′-chlorophenyl)-4-hydroxypiperidine derivatives." Chemical and Pharmaceutical Bulletin, 53(1), 64-66.[4]

  • Anderson, J. T., et al. (2010).[5] "Investigation of 4-piperidinols as novel H3 antagonists." Bioorganic & Medicinal Chemistry Letters, 20(21), 6246-6249.[5]

  • NIST Mass Spectrometry Data Center. "4-Hydroxypiperidine Mass Spectrum." NIST Chemistry WebBook, SRD 69.

Sources

Foundational

An In-depth Technical Guide to the Solubility of Methyl 4-hydroxypiperidine-1-carboxylate

This guide provides a comprehensive technical overview of the solubility of Methyl 4-hydroxypiperidine-1-carboxylate, a key building block in modern medicinal chemistry. Designed for researchers, scientists, and drug dev...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the solubility of Methyl 4-hydroxypiperidine-1-carboxylate, a key building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document synthesizes theoretical principles with practical, field-proven methodologies to offer a robust understanding of this compound's solubility characteristics.

Introduction: The Critical Role of Solubility in Drug Development

In the journey of a molecule from a lab bench novelty to a clinical candidate, few physicochemical properties are as fundamental and impactful as solubility. Solubility dictates a compound's behavior in virtually every stage of development, from chemical synthesis and purification to formulation and in vivo pharmacokinetics.[1][2][3] Poor aqueous solubility is a primary contributor to the failure of promising drug candidates, often leading to low bioavailability, challenging formulations, and unreliable outcomes in preclinical assays.[4][5]

Methyl 4-hydroxypiperidine-1-carboxylate (C₇H₁₃NO₃) is a versatile heterocyclic compound frequently employed in the synthesis of complex pharmaceutical agents. Its piperidine core is a common motif in numerous approved drugs. Understanding its solubility is not merely an academic exercise; it is a prerequisite for its effective use in reaction design, purification strategies, and the rational design of derivatives with optimized drug-like properties.

Physicochemical Profile and Theoretical Solubility Framework

The solubility of a compound is intrinsically linked to its molecular structure.[4] The structure of Methyl 4-hydroxypiperidine-1-carboxylate features a combination of polar and non-polar elements that govern its interactions with various solvents.

  • Hydrogen Bonding: The presence of a hydroxyl (-OH) group and a carbamate moiety (N-C=O) allows the molecule to act as both a hydrogen bond donor and acceptor. This is a primary driver of its solubility in protic, polar solvents like water and alcohols.

  • Polarity: The ester and carbamate functional groups introduce significant polarity. However, the piperidine ring itself is a non-polar, aliphatic structure.

  • Molecular Size: With a molecular weight of approximately 159.18 g/mol , it is a relatively small molecule, which generally favors solubility.[6]

The guiding principle of "like dissolves like" provides a foundational framework for predicting solubility. We can anticipate that this molecule will exhibit favorable solubility in polar organic solvents and limited solubility in non-polar hydrocarbon solvents. Its solubility in water is expected to be moderate, representing a balance between its polar, hydrogen-bonding groups and its non-polar hydrocarbon backbone.

Quantitative and Qualitative Solubility Data

Precise quantitative solubility data for Methyl 4-hydroxypiperidine-1-carboxylate is not extensively published in peer-reviewed literature. However, qualitative data from chemical suppliers and analogous compounds provide valuable guidance. The related compound, 4-Hydroxypiperidine, is described as soluble in water.[7] For a structural analog, Methyl piperidine-4-carboxylate, solubility in water is described as "slightly soluble".[8] Another related structure, Methyl 1-benzyl-4-hydroxypiperidine-4-carboxylate, is noted to have limited water solubility but is soluble in common organic solvents like dichloromethane and chloroform.[9]

Based on this information and the compound's structure, a general solubility profile can be summarized.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolSoluble to Moderately SolubleStrong hydrogen bonding interactions with the hydroxyl and carbamate groups.
Polar Aprotic DMSO, DMF, AcetonitrileSolubleFavorable dipole-dipole interactions.
Chlorinated Dichloromethane, ChloroformSolubleCapable of dissolving moderately polar compounds.
Non-Polar Hexanes, ToluenePoorly Soluble / InsolubleLack of favorable interactions with the non-polar solvent.

This table represents a predicted profile based on chemical principles and data from analogous structures. Experimental verification is essential for precise quantification.

Experimental Determination of Thermodynamic Solubility: A Self-Validating Protocol

To move beyond prediction and obtain definitive, reliable data, the thermodynamic solubility must be determined experimentally. The Shake-Flask method, as endorsed by organizations like the OECD, is the gold-standard for this purpose due to its robustness and direct measurement of a saturated solution at equilibrium.[10]

Causality Behind the Shake-Flask Method

The core principle is to create a saturated solution where the dissolved solute is in equilibrium with the undissolved solid. This ensures the measured concentration represents the maximum amount of solute a solvent can hold at a given temperature, which is the definition of thermodynamic solubility. The extended incubation period (typically 18-24 hours) is critical to ensure this equilibrium is truly reached, avoiding the pitfalls of measuring kinetic solubility, which can often be an overestimate.[11][12] The final analysis via a quantitative method like HPLC or UV-Vis spectroscopy provides the necessary precision.[10][11]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Separation cluster_analysis Analysis start Start add_excess Add Excess Compound to Solvent start->add_excess agitate Agitate at Constant Temperature (e.g., 24h) add_excess->agitate settle Allow Solids to Settle agitate->settle filter Filter Supernatant (e.g., 0.22 µm PTFE filter) settle->filter dilute Dilute Filtrate filter->dilute analyze Analyze by HPLC/UV-Vis dilute->analyze calculate Calculate Concentration vs. Standard Curve analyze->calculate stop End calculate->stop Result: Solubility (mg/mL)

Caption: Workflow for the Shake-Flask solubility determination method.

Step-by-Step Protocol
  • Preparation of Materials:

    • Acquire Methyl 4-hydroxypiperidine-1-carboxylate (solid form, high purity).

    • Use HPLC-grade solvents (e.g., deionized water, ethanol, DMSO).[10]

    • Prepare a series of glass vials with screw caps.

  • Addition of Compound:

    • To each vial, add a pre-weighed amount of the solvent (e.g., 2 mL).

    • Add an excess amount of the solid compound to each vial. "Excess" is critical; a good starting point is 5-10 mg of solid, ensuring undissolved material is clearly visible after initial mixing.[12]

  • Equilibration:

    • Seal the vials tightly.

    • Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the samples for a minimum of 18-24 hours to ensure equilibrium is reached.[12]

  • Sample Separation (Self-Validation Step):

    • After incubation, visually confirm that excess solid remains. If not, the experiment is invalid for that sample, and must be repeated with more compound.

    • Allow the vials to stand undisturbed for 1-2 hours to let the solid settle.

    • Carefully withdraw a portion of the supernatant using a pipette.

    • Immediately filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE or PVDF) to remove all undissolved micro-particulates. This step is crucial to prevent artificially high readings.

  • Quantification:

    • Prepare a series of calibration standards of the compound in the chosen solvent at known concentrations.

    • Analyze the filtered sample (the saturated solution) and the calibration standards using a validated analytical method (e.g., HPLC-UV or UV-Vis spectroscopy).

    • Construct a calibration curve by plotting the analytical response versus concentration for the standards.

    • Determine the concentration of the filtered sample by interpolating its analytical response on the calibration curve. This concentration is the thermodynamic solubility.

Applications and Implications in Drug Discovery

A thorough understanding of the solubility of Methyl 4-hydroxypiperidine-1-carboxylate directly informs several key activities in drug discovery and development:[3]

  • Reaction Chemistry: For chemists using this compound as a starting material, knowing its solubility in various reaction solvents is essential for achieving homogeneous reaction conditions, which often leads to cleaner reactions and higher yields.

  • Purification: Solubility data guides the choice of solvent systems for crystallization or chromatography, enabling efficient purification of reaction products.

  • Lead Optimization: When this moiety is incorporated into a larger drug candidate, its inherent solubility characteristics contribute to the overall properties of the new molecule. If the final compound has poor solubility, medicinal chemists can refer back to the properties of the building blocks to strategize modifications (e.g., adding polar groups) to enhance it.

  • Formulation Development: For a final drug candidate, solubility is a cornerstone of formulation.[1] It determines whether an oral solid dosage form is feasible or if more complex formulation strategies, such as amorphous solid dispersions or lipid-based formulations, are required to achieve adequate bioavailability.

Conclusion

Methyl 4-hydroxypiperidine-1-carboxylate is a valuable scaffold in pharmaceutical sciences. While detailed quantitative solubility data is not widely available, a strong predictive understanding can be derived from its molecular structure and data from analogous compounds. For definitive results, the Shake-Flask method provides a reliable and self-validating protocol to quantify its thermodynamic solubility in any solvent of interest. This data is not merely a physical constant but a critical parameter that empowers chemists and drug developers to make informed decisions, accelerating the path from discovery to a viable therapeutic.

References

  • Pipzine Chemicals. (n.d.). Methyl 1-benzyl-4-hydroxypiperidine-4-carboxylate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 4-hydroxypiperidine-1-carboxylate. PubChem Compound Database. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Retrieved from [Link]

  • University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Retrieved from [Link]

  • Palo Alto College. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • Ionescu, C., & Cîrîc, A. (2020). The Importance of Solubility for New Drug Molecules. Current Topics in Medicinal Chemistry, 20(4), 251-260. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 4-hydroxypiperidine-4-carboxylate. PubChem Compound Database. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics. Retrieved from [Link]

  • Bergström, C. A., Luthman, K., & Artursson, P. (2004). Comparison of a miniaturized shake-flask solubility method with automated potentiometric acid/base titrations and calculated solubilities. Journal of pharmaceutical sciences, 93(4), 937-49. Retrieved from [Link]

  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Methyl 4-hydroxypiperidine-1-carboxylate in Medicinal Chemistry

[1] Executive Summary Methyl 4-hydroxypiperidine-1-carboxylate is a bifunctional piperidine building block that serves as a critical "pivot point" in modern drug discovery. Unlike its more labile counterpart tert-butyl 4...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Methyl 4-hydroxypiperidine-1-carboxylate is a bifunctional piperidine building block that serves as a critical "pivot point" in modern drug discovery. Unlike its more labile counterpart tert-butyl 4-hydroxypiperidine-1-carboxylate (N-Boc-4-piperidinol), the methyl carbamate moiety offers superior stability against acidic conditions (e.g., TFA, HCl), enabling orthogonal protection strategies. This guide details the physicochemical profile, synthetic utility, and specific protocols for leveraging this scaffold to access diverse chemical space, particularly in the synthesis of GPCR ligands (e.g., muscarinic antagonists, opioid analogs) and enzyme inhibitors (e.g., BACE1).

Physicochemical Profile & Handling

Understanding the physical state and solubility profile is essential for scale-up and process safety.

PropertySpecification / ValueNotes
CAS Number 10606-17-4
Molecular Formula C₇H₁₃NO₃
Molecular Weight 159.18 g/mol
Physical State Viscous liquid to low-melting solidCommercial batches often appear as a clear, viscous oil or waxy solid.
Boiling Point ~275 °C (predicted)High boiling point requires vacuum distillation for purification if not using chromatography.
Solubility DCM, MeOH, EtOAc, DMSOHighly soluble in polar organic solvents; moderate water solubility.
Stability Acid-stable; Base-sensitiveStable to 4M HCl/dioxane and neat TFA. Hydrolyzes in strong aqueous base (NaOH/Heat).

Strategic Context: The "Methyl Carbamate" Advantage

In medicinal chemistry, the choice between an N-Boc and an N-Methoxycarbonyl (Moc) group is strategic.

  • Orthogonality: The methyl carbamate survives the acidic conditions required to deprotect Boc or Trityl groups elsewhere in the molecule. This allows for the construction of complex polyamine scaffolds without "scrambling" the piperidine nitrogen.

  • Physicochemical Tuning: The methyl carbamate is smaller and more polar than the tert-butyl group. In fragment-based drug discovery (FBDD), retaining the methyl carbamate in the final lead can improve metabolic stability and lower logP compared to larger lipophilic protecting groups.

  • Metabolic Pharmacophore: The methyl carbamate motif is found in approved drugs (e.g., physostigmine analogs, retigabine derivatives), acting as a stable hydrogen bond acceptor that mimics a peptide bond.

Application 1: The Oxidative Pivot (Synthesis of 4-Piperidones)

The conversion of the alcohol to the ketone (Methyl 4-oxopiperidine-1-carboxylate) is the most frequent transformation. This ketone is the gateway to 4-substituted piperidines via reductive amination or Strecker synthesis (common in fentanyl analog synthesis).

Protocol: Swern Oxidation

While Dess-Martin Periodinane is convenient for small scale, Swern is preferred for cost-efficiency and scalability.

Reagents: Oxalyl chloride (1.1 eq), DMSO (2.2 eq), TEA (5.0 eq), DCM (solvent). Starting Material: Methyl 4-hydroxypiperidine-1-carboxylate (1.0 eq).

Step-by-Step Methodology:

  • Activation: Anhydrous DCM (10 mL/g substrate) is cooled to -78°C under nitrogen. Oxalyl chloride (1.1 eq) is added dropwise.

  • DMSO Addition: A solution of DMSO (2.2 eq) in DCM is added dropwise, maintaining the temperature below -70°C. Stir for 15 minutes. Mechanism: Formation of the active alkoxysulfonium ion.

  • Substrate Addition: The piperidine alcohol (1.0 eq) dissolved in minimum DCM is added slowly. Stir for 45 minutes at -78°C.

  • Elimination: Triethylamine (5.0 eq) is added. The reaction is allowed to warm to 0°C over 1 hour. Observation: Formation of a thick white precipitate (Et₃N·HCl) indicates reaction progress.

  • Workup: Quench with saturated NH₄Cl. Extract with DCM (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: The crude ketone is often pure enough for subsequent steps. If necessary, purify via silica flash chromatography (30% EtOAc/Hexanes).

Self-Validating Check:

  • IR Spectroscopy: Disappearance of the broad O-H stretch (~3400 cm⁻¹) and appearance of a sharp ketone C=O stretch (~1715 cm⁻¹) distinct from the carbamate C=O (~1690 cm⁻¹).

Application 2: Functionalization via S_NAr (Ether Synthesis)

This scaffold is ideal for synthesizing aryl ether libraries (e.g., for GPCR targets) by reacting the hydroxyl group with electron-deficient aryl fluorides.

Protocol: Sodium Hydride Mediated Arylation

Reagents: NaH (60% dispersion, 1.2 eq), Aryl Fluoride (e.g., 4-fluorobenzonitrile, 1.1 eq), DMF or THF.

Step-by-Step Methodology:

  • Deprotonation: Dissolve Methyl 4-hydroxypiperidine-1-carboxylate (1.0 eq) in anhydrous DMF (5 mL/mmol) at 0°C. Add NaH (1.2 eq) portion-wise.

  • Evolution: Stir for 30 minutes at 0°C until gas evolution ceases. Caution: H₂ gas generation.

  • Addition: Add the aryl fluoride (1.1 eq) as a solution in DMF.

  • Reaction: Warm to Room Temperature (RT). If the aryl ring is not highly activated, heat to 60-80°C. Monitor by LCMS.

  • Quench: Carefully quench with water at 0°C. Extract with EtOAc.

  • Purification: Column chromatography (Gradient: 0-50% EtOAc/Heptane).

Application 3: Deprotection ("The Exit Strategy")

Unlike Boc, the methyl carbamate is not cleaved by TFA. This stability is its primary feature, but removal requires specific conditions.

Method A: TMSI (Trimethylsilyl Iodide)

  • Conditions: TMSI (or TMSCl + NaI) in Acetonitrile at 60°C.

  • Mechanism: Silyl transfer to the carbonyl oxygen followed by nucleophilic attack of iodide on the methyl group, releasing CO₂ and the amine.

  • Pros: Neutral conditions, avoids strong base.

Method B: Basic Hydrolysis (Harsh)

  • Conditions: KOH (10 eq) in Ethanol/Water (1:1), Reflux (100°C) for 12-24h.

  • Note: Only suitable if the rest of the molecule can survive boiling caustic base.

Visual Workflows

Diagram 1: Synthetic Divergence from the "Hub"

This diagram illustrates how the scaffold serves as a central hub for accessing different chemical spaces.

G Start Methyl 4-hydroxypiperidine- 1-carboxylate (CAS 10606-17-4) Ketone Methyl 4-oxopiperidine- 1-carboxylate (Key Intermediate) Start->Ketone Swern Oxidation (Protocol 4) Ether Aryl Ethers (via SnAr) Start->Ether NaH, Ar-F (Protocol 5) F_Piperidine 4-Fluoro Piperidines (via DAST) Start->F_Piperidine DAST, DCM -78°C Amine 4-Amino Piperidines (via Reductive Amination) Ketone->Amine R-NH2, NaBH(OAc)3

Caption: Divergent synthesis pathways originating from Methyl 4-hydroxypiperidine-1-carboxylate.

Diagram 2: Orthogonal Protection Strategy

This workflow demonstrates the stability of the methyl carbamate during Boc deprotection of a secondary amine.

G Step1 Dual Protected Intermediate (N-Moc Piperidine + N-Boc Sidechain) Step2 Acid Treatment (TFA/DCM or HCl/Dioxane) Step1->Step2 Step3 Selective Deprotection (N-Moc Intact, Free Amine Sidechain) Step2->Step3 Boc Cleaved Moc Stable Step4 Final Cleavage (Optional) (TMSI or KOH Reflux) Step3->Step4 Remove Moc

Caption: Orthogonal protection scheme utilizing the acid-stability of the methyl carbamate (Moc).

References

  • Bolli, M. H., et al. (2012). Discovery of Macitentan, a Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849–7861. Link

  • Kiricojevic, V. D., et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society, 67(12), 793–802. Link

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. Link

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12654990, Methyl 4-hydroxypiperidine-1-carboxylate. Link

Application

The Strategic Application of Methyl 4-hydroxypiperidine-1-carboxylate in Modern Drug Discovery: A Guide to Synthetic Protocols and Applications

Introduction: The Privileged Scaffold in Medicinal Chemistry In the landscape of contemporary drug discovery, the pursuit of novel chemical entities with desirable pharmacological profiles is paramount. Central to this e...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold in Medicinal Chemistry

In the landscape of contemporary drug discovery, the pursuit of novel chemical entities with desirable pharmacological profiles is paramount. Central to this endeavor is the concept of the "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets with high affinity. The 4-hydroxypiperidine motif is a quintessential example of such a scaffold, frequently incorporated into a diverse array of therapeutic agents. Methyl 4-hydroxypiperidine-1-carboxylate, a key derivative, serves as a versatile and highly valuable building block for medicinal chemists. Its strategic importance lies in its bifunctional nature: the secondary alcohol provides a handle for introducing a variety of substituents that can interact with target proteins, while the N-methoxycarbonyl protecting group offers a stable yet readily modifiable site to tune physicochemical properties and explore structure-activity relationships (SAR). This document provides an in-depth guide to the applications and synthetic manipulation of Methyl 4-hydroxypiperidine-1-carboxylate for researchers, scientists, and drug development professionals.

Physicochemical Properties of Methyl 4-hydroxypiperidine-1-carboxylate

A thorough understanding of the physicochemical properties of a synthetic building block is fundamental to its effective application in experimental design. The following table summarizes key computed and experimental data for Methyl 4-hydroxypiperidine-1-carboxylate.

PropertyValue
Molecular Formula C7H13NO3
Molecular Weight 159.18 g/mol
Appearance White to off-white crystalline powder
Melting Point 86-90 °C
Boiling Point 222.0±0.0 °C at 760 mmHg
Density 1.0±0.1 g/cm³
CAS Number 144913-66-6

Note: Some physical properties are for the closely related 4-Hydroxypiperidine and may vary slightly for the title compound.

Core Applications in Drug Discovery

The 4-hydroxypiperidine core is a cornerstone in the design of various therapeutic agents, particularly those targeting the central nervous system (CNS) and those involved in modulating histamine response.[1][2] While specific examples directly utilizing Methyl 4-hydroxypiperidine-1-carboxylate can be found in proprietary developmental pipelines, its close analog, Ethyl 4-hydroxypiperidine-1-carboxylate, provides a well-documented case study of the scaffold's utility.

Case Study: Antihistamine Synthesis

Ethyl 4-hydroxypiperidine-1-carboxylate is a crucial intermediate in the synthesis of Bepotastine, a second-generation H1 receptor antagonist used for the treatment of allergic rhinitis and urticaria.[2] The piperidine ring is a key pharmacophoric element that contributes to the compound's binding affinity and selectivity for the H1 receptor. The synthetic strategy leverages the reactive sites on the ethyl 4-hydroxypiperidine-1-carboxylate core to build the final, more complex drug molecule. This highlights the role of N-alkoxycarbonyl-4-hydroxypiperidines as foundational synthons in constructing clinically relevant molecules.

Broader Therapeutic Areas

Beyond antihistamines, the 4-hydroxypiperidine scaffold is integral to the development of:

  • CNS Agents: Including certain antipsychotics and antidepressants, where the piperidine moiety often serves as a central scaffold for interacting with dopamine and serotonin receptors.[1][2]

  • Analgesics: Derivatives of 4-hydroxypiperidine have been synthesized and screened for their analgesic properties.[3]

  • Antitumor Agents: N-protected 4-hydroxypiperidine derivatives are utilized as intermediates in the synthesis of potential antitumor medicines.[4]

The versatility of Methyl 4-hydroxypiperidine-1-carboxylate allows for its incorporation into a wide range of molecular architectures, making it a valuable starting material in discovery campaigns across numerous disease areas.[5]

cluster_0 Methyl 4-hydroxypiperidine-1-carboxylate cluster_1 Therapeutic Areas Start Methyl 4-hydroxypiperidine-1-carboxylate Antihistamines Antihistamines Start->Antihistamines Serves as a key building block for CNS_Agents CNS Agents (Antipsychotics, Antidepressants) Start->CNS_Agents Incorporated into scaffolds targeting Analgesics Analgesics Start->Analgesics Derivatives show potential as Antitumor Antitumor Agents Start->Antitumor Used as an intermediate in the synthesis of

Caption: Applications of Methyl 4-hydroxypiperidine-1-carboxylate in various therapeutic areas.

Key Synthetic Transformations and Protocols

The utility of Methyl 4-hydroxypiperidine-1-carboxylate stems from its amenability to a range of chemical transformations at both the nitrogen and the C4-hydroxyl group. The following protocols provide detailed, step-by-step methodologies for key reactions.

N-Alkylation of the Piperidine Ring via Reductive Amination

This method is a robust and widely used strategy for forming C-N bonds and is particularly effective for introducing a wide variety of substituents onto the piperidine nitrogen. The reaction proceeds through the formation of an iminium ion intermediate, which is then reduced in situ.

Rationale: Reductive amination is a highly efficient one-pot procedure. Sodium triacetoxyborohydride is a mild and selective reducing agent, well-suited for reducing the iminium ion in the presence of the aldehyde starting material. Dichloromethane (DCM) is a common solvent for this reaction due to its inertness and ability to dissolve a wide range of organic compounds.

Start Methyl 4-hydroxypiperidine-1-carboxylate (after N-deprotection) Iminium Iminium Ion Intermediate Start->Iminium + Aldehyde Aldehyde/Ketone (R-CHO) Aldehyde->Iminium ReducingAgent Sodium Triacetoxyborohydride (NaBH(OAc)3) Product N-Alkylated Product ReducingAgent->Product Solvent DCM Iminium->Product Reduction

Sources

Method

Application Notes and Protocols for the Derivatization of Methyl 4-hydroxypiperidine-1-carboxylate

Introduction: Strategic Derivatization of a Versatile Piperidine Scaffold Methyl 4-hydroxypiperidine-1-carboxylate is a valuable building block in medicinal chemistry and drug development. Its rigid piperidine core is a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Derivatization of a Versatile Piperidine Scaffold

Methyl 4-hydroxypiperidine-1-carboxylate is a valuable building block in medicinal chemistry and drug development. Its rigid piperidine core is a common motif in a multitude of bioactive molecules, influencing their pharmacokinetic and pharmacodynamic properties. The strategic derivatization of its secondary hydroxyl group at the C4 position is a key step in the synthesis of a diverse range of pharmaceutical compounds, allowing for the introduction of various functional groups to modulate biological activity, solubility, and metabolic stability.

The presence of the N-methoxycarbonyl protecting group provides a stable entity that allows for selective reactions at the hydroxyl functionality. This guide provides an in-depth exploration of several key derivatization strategies for Methyl 4-hydroxypiperidine-1-carboxylate, complete with detailed, field-proven protocols and an explanation of the underlying chemical principles. The methodologies covered herein are essential for researchers and scientists engaged in the synthesis of novel chemical entities for drug discovery and development.

Core Derivatization Strategies and Mechanistic Considerations

The secondary alcohol of Methyl 4-hydroxypiperidine-1-carboxylate is amenable to a variety of chemical transformations. The choice of derivatization strategy is dictated by the desired functional group to be introduced and the overall synthetic plan. This guide will focus on three fundamental and widely applicable derivatization reactions:

  • O-Acylation: The formation of an ester linkage, which can serve as a prodrug moiety or as a handle for further functionalization.

  • O-Alkylation: The synthesis of ethers, a common functional group in many drug molecules, via the Williamson ether synthesis.

  • O-Sulfonylation: The conversion of the hydroxyl group into a good leaving group (sulfonate ester), facilitating subsequent nucleophilic substitution reactions.

Each of these transformations will be discussed in detail, with a focus on the causality behind the choice of reagents and reaction conditions to ensure high-yield and high-purity outcomes.

O-Acylation: Ester Formation via Reaction with Acid Anhydrides

O-acylation is a straightforward and efficient method for the derivatization of the hydroxyl group of Methyl 4-hydroxypiperidine-1-carboxylate. The resulting ester can be a target molecule itself or an intermediate for further synthetic manipulations. A common and effective method involves the use of an acid anhydride in the presence of a base.

Scientific Rationale: The reaction proceeds via nucleophilic acyl substitution. The lone pair of electrons on the hydroxyl oxygen of the piperidine derivative attacks one of the carbonyl carbons of the acid anhydride. The subsequent collapse of the tetrahedral intermediate, with the loss of a carboxylate leaving group, forms the ester product. A base, typically a non-nucleophilic amine such as pyridine or triethylamine, is used to neutralize the carboxylic acid byproduct, driving the reaction to completion.

Protocol 1: Synthesis of Methyl 4-(acetyloxy)piperidine-1-carboxylate

This protocol details the acetylation of Methyl 4-hydroxypiperidine-1-carboxylate using acetic anhydride and pyridine.

Materials:

  • Methyl 4-hydroxypiperidine-1-carboxylate

  • Acetic Anhydride

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Experimental Workflow:

Caption: O-Acylation Workflow.

Step-by-Step Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve Methyl 4-hydroxypiperidine-1-carboxylate (1.0 eq.) in anhydrous dichloromethane (DCM).

  • Add pyridine (1.5 eq.) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.2 eq.) dropwise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by silica gel column chromatography if necessary.

Data Summary:

ParameterValue
Reactant Methyl 4-hydroxypiperidine-1-carboxylate
Reagents Acetic Anhydride, Pyridine
Solvent Dichloromethane (DCM)
Stoichiometry 1.0 : 1.2 : 1.5 (Substrate : Anhydride : Base)
Reaction Time 12-16 hours
Temperature 0 °C to Room Temperature
Typical Yield >90%

O-Alkylation: Williamson Ether Synthesis

The Williamson ether synthesis is a classic and reliable method for forming ethers.[1][2] In the context of derivatizing Methyl 4-hydroxypiperidine-1-carboxylate, this reaction involves the deprotonation of the hydroxyl group to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide.

Scientific Rationale: This reaction is a prime example of an SN2 (bimolecular nucleophilic substitution) reaction. The first step is the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to generate a potent nucleophile, the corresponding alkoxide. This alkoxide then attacks the electrophilic carbon of an alkyl halide (e.g., methyl iodide, benzyl bromide), displacing the halide and forming the C-O bond of the ether. For a successful Williamson ether synthesis, it is crucial to use a primary or methyl alkyl halide to minimize competing elimination reactions (E2).[1]

Protocol 2: Synthesis of Methyl 4-methoxypiperidine-1-carboxylate

This protocol describes the methylation of Methyl 4-hydroxypiperidine-1-carboxylate using sodium hydride and methyl iodide.

Materials:

  • Methyl 4-hydroxypiperidine-1-carboxylate

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Methyl Iodide (CH₃I)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Experimental Workflow:

Caption: Williamson Ether Synthesis Workflow.

Step-by-Step Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and under an inert atmosphere, add a suspension of sodium hydride (1.2 eq., 60% dispersion in mineral oil) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve Methyl 4-hydroxypiperidine-1-carboxylate (1.0 eq.) in anhydrous THF and add it dropwise to the NaH suspension.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours, monitoring by TLC.

  • Upon completion, cool the reaction to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Data Summary:

ParameterValue
Reactant Methyl 4-hydroxypiperidine-1-carboxylate
Reagents Sodium Hydride (NaH), Methyl Iodide (CH₃I)
Solvent Anhydrous Tetrahydrofuran (THF)
Stoichiometry 1.0 : 1.2 : 1.5 (Substrate : Base : Alkyl Halide)
Reaction Time 16-24 hours
Temperature 0 °C to Room Temperature
Typical Yield 70-85%

O-Sulfonylation: Activation of the Hydroxyl Group

Converting the hydroxyl group into a sulfonate ester, such as a tosylate or mesylate, is a critical transformation in organic synthesis. Sulfonates are excellent leaving groups, far superior to the hydroxyl group itself. This derivatization activates the C4 position for subsequent nucleophilic substitution reactions with a wide range of nucleophiles (e.g., azides, cyanides, amines), often with inversion of stereochemistry.

Scientific Rationale: The reaction involves the nucleophilic attack of the hydroxyl oxygen on the electrophilic sulfur atom of a sulfonyl chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride). A base, typically pyridine or triethylamine, is required to neutralize the HCl generated during the reaction. The resulting sulfonate ester is a stable compound that can be isolated and used in further reactions.

Protocol 3: Synthesis of Methyl 4-(tosyloxy)piperidine-1-carboxylate

This protocol outlines the tosylation of Methyl 4-hydroxypiperidine-1-carboxylate.

Materials:

  • Methyl 4-hydroxypiperidine-1-carboxylate

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (TEA) or Pyridine

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Experimental Workflow:

Caption: O-Sulfonylation Workflow.

Step-by-Step Procedure:

  • Dissolve Methyl 4-hydroxypiperidine-1-carboxylate (1.0 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Add triethylamine (2.0 eq.) and cool the solution to 0 °C.

  • Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-8 hours, or until TLC analysis indicates the consumption of the starting material.

  • Dilute the reaction mixture with DCM and transfer to a separatory funnel.

  • Wash the organic layer sequentially with cold 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Data Summary:

ParameterValue
Reactant Methyl 4-hydroxypiperidine-1-carboxylate
Reagents p-Toluenesulfonyl chloride (TsCl), Triethylamine (TEA)
Solvent Anhydrous Dichloromethane (DCM)
Stoichiometry 1.0 : 1.2 : 2.0 (Substrate : TsCl : Base)
Reaction Time 4-8 hours
Temperature 0 °C to Room Temperature
Typical Yield 85-95%

Conclusion

The derivatization of Methyl 4-hydroxypiperidine-1-carboxylate is a cornerstone of modern synthetic and medicinal chemistry. The protocols detailed in this guide for O-acylation, O-alkylation, and O-sulfonylation provide robust and reliable methods for modifying this versatile scaffold. A thorough understanding of the underlying mechanisms and careful attention to the experimental details will enable researchers to efficiently synthesize a wide array of novel piperidine-based molecules for the advancement of drug discovery and development programs.

References

  • An efficient synthesis of methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. ResearchGate. Available at: [Link]

  • Ethyl 4-hydroxypiperidine-1-carboxylate | C8H15NO3 | CID 96394. PubChem. Available at: [Link]

  • Acyl-1,4-Dihydropyridines: Universal Acylation Reagents for Organic Synthesis. MDPI. Available at: [Link]

  • 4-hydroxy-piperidine derivatives and their preparation. Google Patents.
  • Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal. Google Patents.
  • Synthesis method of N-boc-4-hydroxypiperidine. Google Patents.
  • Methyl 4-hydroxypiperidine-4-carboxylate | C7H13NO3 | CID 21093366. PubChem. Available at: [Link]

  • Arecoline. Wikipedia. Available at: [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

  • Preparation of 4-phenyl-4-acyloxypiperidine. Google Patents.
  • Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Synthesis of ethyl 4-oxopiperidine-1-carboxylate (a),... ResearchGate. Available at: [Link]

  • Synthesis of methyl 1-methylpiperidine-4-carboxylate. PrepChem.com. Available at: [Link]

  • Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. PubMed. Available at: [Link]

  • the use of n-(4-aminophenyl)piperidine derivatization to improve organic acid detection and separation by supercritical fluid chromatography-mass spectrometry. Rowan Digital Works. Available at: [Link]

  • Williamson Ether Synthesis. YouTube. Available at: [Link]

  • Williamson Ether Synthesis. Chemistry LibreTexts. Available at: [Link]

  • Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. Available at: [Link]

  • Synthesis method of diethyl (tosyloxy)methylphosphonate. Eureka | Patsnap. Available at: [Link]

  • Methyl 4-hydroxypiperidine-1-carboxyl (C7H13NO3). PubChemLite. Available at: [Link]

  • Unimolecular 4‐Hydroxypiperidines: New Ligands for Copper‐Catalyzed N‐Arylation. Wiley Online Library. Available at: [Link]

  • 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook. Lumen Learning. Available at: [Link]

  • Synthesis of spiropiperidine lactam acetyl-CoA carboxylase inhibitors. PubMed. Available at: [Link]

Sources

Application

Application Note: Strategic Deployment of Piperidine Scaffolds in GPCR Ligand Design

Abstract The piperidine ring is arguably the most significant "privileged structure" in G Protein-Coupled Receptor (GPCR) medicinal chemistry. Its ubiquity stems not merely from synthetic accessibility, but from its uniq...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperidine ring is arguably the most significant "privileged structure" in G Protein-Coupled Receptor (GPCR) medicinal chemistry. Its ubiquity stems not merely from synthetic accessibility, but from its unique ability to satisfy the conserved electrostatic requirements of the Class A GPCR orthosteric binding pocket while providing a metabolically stable,


-rich core for vector-specific substitution. This guide details the structural rationale for piperidine inclusion, specific binding mechanisms (focusing on the Asp3.32 anchor), and validated protocols for synthesizing and screening piperidine-based libraries.[1]

Part 1: Structural Rationale & Mechanistic Insight[1][3]

The "Privileged" Interaction: The Asp3.32 Anchor

In Class A (Rhodopsin-like) GPCRs—particularly the aminergic cluster (Dopamine, Serotonin, Histamine, Adrenergic)—the binding pocket is defined by a deep cleft between Transmembrane helices (TM) 3, 5, 6, and 7.[2][1]

The critical design element for any ligand targeting these receptors is the interaction with Aspartate 3.32 (D3.32) located on TM3.[3]

  • Mechanism: The basic nitrogen of the piperidine ring (pKa ~11.0) is protonated at physiological pH.[2][1][4] This cation forms a salt bridge with the carboxylate anion of Asp3.32.

  • Causality: This interaction mimics the binding of endogenous biogenic amines (e.g., dopamine, serotonin), anchoring the ligand in the orthosteric site. Without this anchor, affinity typically drops by orders of magnitude (from nM to

    
    M range).[2][1]
    
Conformational Control &

Unlike flat aromatic scaffolds (e.g., pyridine), piperidine exists in a chair conformation.[2][1] This provides two critical advantages:

  • Vector Definition: Substituents can be placed in axial or equatorial positions, allowing precise probing of hydrophobic sub-pockets (e.g., the hydrophobic crevice formed by TM5/TM6).[2][1]

  • Solubility & Safety: Increasing the fraction of

    
     hybridized carbons (
    
    
    
    ) correlates with improved aqueous solubility and reduced promiscuity (lower toxicity) compared to flat, lipid-soluble aromatics.[2][1]
Comparative Scaffold Analysis
FeaturePiperidinePiperazinePyridine
Geometry 3D (Chair)3D (Chair)Planar (Flat)
Basicity (pKa) ~11.2 (Strong Base)~9.8 / 5.6 (Dibasic)~5.2 (Weak Base)
H-Bond Donors 1 (NH)1 (NH)0
GPCR Utility High (D3.32 Anchor)High (Linker/Anchor)Low (Core), High (Peripheral)
Metabolic Liability Low (Oxidation at C2)Medium (N-oxidation)Low

Part 2: Visualizing the Binding Mode

The following diagram illustrates the canonical binding mode of a 4-substituted piperidine antagonist within a Dopamine D2-like receptor, highlighting the critical "Toggle Switch" residues involved in activation.

GPCR_Binding_Mode cluster_pocket Orthosteric Binding Pocket Asp332 Asp3.32 (TM3) (Anionic Anchor) Trp648 Trp6.48 (TM6) (Rotamer Toggle) Ser542 Ser5.42 (TM5) (H-Bond Donor) Phe652 Phe6.52 (TM6) (Hydrophobic Wall) Ligand 4-Substituted Piperidine (Ligand Core) Ligand->Asp332 Salt Bridge (Ionic) Ligand->Trp648 Pi-Cation / Edge-to-Face Ligand->Ser542 H-Bond (Optional) Ligand->Phe652 Hydrophobic Contact

Figure 1: Canonical interaction map of a piperidine scaffold within an aminergic GPCR pocket.[2][1] The Asp3.32 salt bridge is the obligate anchor.

Part 3: Experimental Protocols

Protocol A: Modular Synthesis of 4-Substituted Piperidine Libraries

Objective: Rapidly generate a library of GPCR ligands by varying the N-substituent (Head) and C4-substituent (Tail). Method: Reductive Amination (High-Throughput Compatible).[2][1]

Reagents:

  • 4-substituted piperidine core (e.g., 4-phenylpiperidine for opioid/NK1 targets).[2][1]

  • Diverse Aldehydes (R-CHO).[2][1]

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB).[2][1]

  • Solvent: 1,2-Dichloroethane (DCE).[2][1]

Step-by-Step Workflow:

  • Preparation: Dissolve the 4-substituted piperidine (1.0 equiv) in DCE (0.1 M concentration).

  • Activation: Add the aldehyde (1.1 equiv) and Acetic Acid (1.0 equiv) to catalyze imine formation.

  • Incubation: Shake at Room Temperature (RT) for 30 minutes. Why? To ensure complete formation of the iminium ion intermediate before reduction.

  • Reduction: Add STAB (1.5 equiv). Shake at RT for 12–16 hours.[2][1] Note: STAB is preferred over NaCNBH3 due to lower toxicity and better functional group tolerance.

  • Quench: Add saturated aqueous NaHCO3.

  • Extraction: Extract the organic phase (DCM or DCE) using a phase separator cartridge (hydrophobic frit).[1]

  • Purification: Evaporate solvent. Purify via SCX-2 (Strong Cation Exchange) solid-phase extraction.[2][1]

    • Load: Dissolve residue in MeOH/DCM, load onto SCX-2.

    • Wash: Flush with MeOH (removes non-basic impurities/excess aldehyde).[2][1]

    • Elute: Elute product with 2M NH3 in MeOH (releases the basic piperidine).[1]

Protocol B: Radioligand Binding Assay (Filtration Mode)

Objective: Determine the affinity (


) of the synthesized piperidines.
Self-Validation:  This protocol includes a "Non-Specific Binding" (NSB) control to ensure the signal is receptor-mediated.

Materials:

  • Membrane Prep: CHO cells overexpressing target GPCR (e.g., D2 or 5-HT2A).[2][1]

  • Radioligand:

    
    -Spiperone or 
    
    
    
    -DAMGO (ensure concentration is <
    
    
    ).[2][1]
  • Filter Plates: 96-well GF/C glass fiber plates.[2][1][5]

  • Critical Reagent: 0.3% Polyethyleneimine (PEI).[2][1][5]

Protocol:

  • Pre-Soak: Soak GF/C filters in 0.3% PEI for >1 hour at 4°C.

    • Why? Piperidines and radioligands are "sticky" (cationic).[2][1] PEI coats the glass fibers with positive charge, repelling the cationic ligand and reducing non-specific binding to the filter.

  • Assay Assembly (Total Volume 250

    
    L): 
    
    • 50

      
      L Test Compound (starting at 10 
      
      
      
      M, 1:3 serial dilution).[2][1]
    • 50

      
      L Radioligand (fixed concentration).[2][1]
      
    • 150

      
      L Membrane Suspension.[2][1][5]
      
  • Controls:

    • Total Binding: Buffer + Radioligand + Membrane.[2][1][5]

    • NSB:[6][7] Excess cold ligand (e.g., 10

      
      M Haloperidol) + Radioligand + Membrane.[2][1]
      
  • Incubation: 90 minutes at 25°C (Equilibrium is critical; piperidines often have slow off-rates).

  • Harvest: Rapid vacuum filtration using a cell harvester. Wash 3x with ice-cold wash buffer (50 mM Tris-HCl).[2][1]

  • Detection: Add liquid scintillant, seal, and count in a MicroBeta counter.

  • Analysis: Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Part 4: Optimization Workflow (SAR)

The following diagram outlines the iterative logic for optimizing a piperidine hit into a lead candidate.

SAR_Workflow Hit Piperidine Hit (>1 µM Affinity) Design Design Strategy: 1. Rigidification (Spiro) 2. Basicity Tuning (F-sub) 3. Linker Extension Hit->Design Synth Library Synthesis (Protocol A) Design->Synth Screen Binding Assay (Protocol B) Synth->Screen Screen->Design Low Affinity Func Functional Assay (cAMP/GTP) Screen->Func High Affinity Func->Design Wrong Efficacy (Agonist vs Antagonist) Lead Lead Candidate (<10 nM, Selectivity >100x) Func->Lead Target Profile Met

Figure 2: Iterative Structure-Activity Relationship (SAR) cycle for piperidine optimization.

References

  • Privileged Structures in Drug Discovery: Evans, B. E., et al. "Methods for drug discovery: development of potent, selective, orally effective cholecystokinin antagonists."[2][1] Journal of Medicinal Chemistry 31.12 (1988): 2235-2246.[2][1]

  • Aminergic GPCR Binding Mode: Michino, M., et al. "What can crystal structures of aminergic receptors tell us about designing subtype-selective ligands?" Pharmacological Reviews 67.1 (2015): 198-213.[2][1]

  • Piperidine Synthesis Reviews: "Preparation of Piperidines, Part 3: Substituted at Position 4." YouTube / Organic Chemistry Resources.[2][1]

  • Maraviroc & CCR5 Structure: Tan, Q., et al. "Structure of the CCR5 chemokine receptor–HIV entry inhibitor maraviroc complex."[2][1] Science 341.6152 (2013): 1387-1390.[2][1] [1]

  • Radioligand Binding Protocols: "GPCR Membrane Ligand Binding Assay Development." Multispan Inc.[2][1] Technical Guide.

Sources

Method

Application Note: Methyl 4-hydroxypiperidine-1-carboxylate in the Synthesis of Fentanyl Analogues

This Application Note is structured as a technical guide for legitimate research, forensic analysis, and the development of reference standards. It addresses the emergence of "masked" precursors designed to evade interna...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a technical guide for legitimate research, forensic analysis, and the development of reference standards. It addresses the emergence of "masked" precursors designed to evade international controls on N-phenethyl-4-piperidone (NPP) and tert-butyl 4-anilinopiperidine-1-carboxylate (1-boc-4-AP).

Executive Summary

Methyl 4-hydroxypiperidine-1-carboxylate (CAS 75250-52-1) has emerged as a critical "masked" precursor in the illicit synthesis of fentanyl and its analogues. Functionally equivalent to the regulated tert-butyl (Boc) analogue, this compound utilizes a methyl carbamate protecting group to evade standard mass spectrometry screening libraries and precursor watchlists. This guide details the chemical protocols required to convert this precursor into fentanyl, emphasizing the specific deprotection strategies that distinguish it from the Boc-protected route.

Chemical Profile & Retrosynthetic Analysis

The synthesis of fentanyl from this precursor involves a four-stage transformation: Oxidation → Reductive Amination → Acylation → Deprotection/Alkylation .

PropertySpecification
Chemical Name Methyl 4-hydroxypiperidine-1-carboxylate
CAS Number 75250-52-1
Molecular Formula C₇H₁₃NO₃
Molecular Weight 159.18 g/mol
Role Protected N-piperidine scaffold (Masked 4-Piperidone)
Regulatory Status Unscheduled (Analogue of List I chemical 1-boc-4-AP)
Retrosynthetic Logic

The methyl carbamate moiety (


) serves as a robust protecting group for the piperidine nitrogen. Unlike the acid-labile Boc group, the methyl carbamate is stable in acidic conditions, requiring specific alkaline or nucleophilic cleavage protocols.

Retrosynthesis Fentanyl Fentanyl (Target) Norfentanyl Norfentanyl (Secondary Amine) Fentanyl->Norfentanyl N-Alkylation Amide Methyl 4-(N-phenylpropionamido) piperidine-1-carboxylate Norfentanyl->Amide Carbamate Hydrolysis Aniline Methyl 4-anilino piperidine-1-carboxylate Amide->Aniline Acylation Ketone Methyl 4-oxopiperidine -1-carboxylate Aniline->Ketone Reductive Amination Start Methyl 4-hydroxypiperidine -1-carboxylate Ketone->Start Oxidation

Figure 1: Retrosynthetic pathway showing the conversion of the hydroxy-carbamate precursor to Fentanyl.

Experimental Protocols (Synthesis of Reference Standards)

Note: These protocols are intended for the synthesis of analytical reference standards in a licensed, controlled laboratory environment.

Protocol A: Oxidation of the Hydroxyl Moiety

The first critical step is converting the alcohol to a ketone (Methyl 4-oxopiperidine-1-carboxylate). While Swern oxidation offers high yields, Jones oxidation is frequently observed in forensic samples due to reagent accessibility.

Method: Swern Oxidation [1]

  • Reagents: Oxalyl chloride (1.1 eq), DMSO (2.2 eq), Triethylamine (5 eq), DCM (Solvent).

  • Setup: Flame-dried 3-neck flask under Nitrogen atmosphere, cooled to -78°C.

  • Procedure:

    • Add oxalyl chloride to DCM at -78°C.

    • Add DMSO dropwise; stir for 15 min (formation of chlorosulfonium salt).

    • Add Methyl 4-hydroxypiperidine-1-carboxylate (dissolved in DCM) dropwise over 20 min.

    • Stir for 1 hour at -78°C.

    • Add Triethylamine (Et₃N) and allow the mixture to warm to room temperature (0°C to 25°C).

  • Workup: Quench with water, extract with DCM, wash with brine.

  • Yield: Expect >90% conversion to the ketone.

Protocol B: Reductive Amination (Core Scaffold Construction)

This step introduces the aniline ring, forming the 4-anilino pharmacophore.

Method: Sodium Triacetoxyborohydride (STAB)

  • Reagents: Methyl 4-oxopiperidine-1-carboxylate (1 eq), Aniline (1.1 eq), STAB (1.5 eq), Acetic Acid (1 eq), DCE (Dichloroethane).

  • Procedure:

    • Dissolve the ketone and aniline in DCE.

    • Add Acetic Acid (catalyst) and stir for 30 min to form the imine intermediate.

    • Add STAB portion-wise at 0°C.

    • Stir at room temperature for 12-16 hours.

  • Mechanism: The hydride selectively reduces the iminium ion to the amine without reducing the ketone starting material.

  • Observation: Formation of Methyl 4-(phenylamino)piperidine-1-carboxylate .

Protocol C: Acylation and Carbamate Cleavage

This is the divergent step where the "Methyl" route differs significantly from the "Boc" route.

Step C1: Acylation

  • Reagents: Propionyl chloride (1.2 eq), DIPEA (Hunig's Base), DCM.

  • Action: Treat the secondary amine from Protocol B with propionyl chloride to form the amide.

  • Product: Methyl 4-(N-phenylpropionamido)piperidine-1-carboxylate.

Step C2: Deprotection (The "Unmasking") Unlike Boc (acid-labile), the methyl carbamate requires harsh basic hydrolysis or nucleophilic cleavage.

  • Option 1 (Alkaline Hydrolysis): Reflux with KOH (40% w/v) in Ethanol/Water (1:1) for 12-24 hours. This cleaves the carbamate to yield Norfentanyl (free secondary amine).

    • Note: This condition is harsh and may partially hydrolyze the propionamide (amide) if not monitored, though the carbamate is generally more labile than the anilido-amide.

  • Option 2 (TMSI Cleavage - Preferred for Purity):

    • Dissolve substrate in Chloroform or Acetonitrile.

    • Add Iodotrimethylsilane (TMSI) (2-3 eq). Stir at 50°C.

    • Quench with Methanol.[2]

    • Mechanism:[3][4][5] TMSI cleaves the methyl ester via an S_N2 mechanism, releasing the amine as a hydroiodide salt.

Protocol D: N-Alkylation (Finalization)
  • Reagents: Norfentanyl (free base), (2-Bromoethyl)benzene (1.1 eq), Cesium Carbonate (Cs₂CO₃) or DIPEA, Acetonitrile (ACN).

  • Procedure: Reflux the mixture in ACN for 4-8 hours.

  • Purification: The final product (Fentanyl) is isolated via acid-base extraction and recrystallization (as citrate or HCl salt).

Reaction Workflow Diagram

SynthesisWorkflow cluster_0 Phase 1: Activation cluster_1 Phase 2: Scaffold Construction cluster_2 Phase 3: Functionalization & Unmasking Precursor Methyl 4-hydroxypiperidine -1-carboxylate Ketone Methyl 4-oxopiperidine -1-carboxylate Precursor->Ketone Swern Oxidation (DMSO, (COCl)2) Imine Imine Intermediate Ketone->Imine + Aniline (AcOH, DCE) AnilineInt Methyl 4-anilino piperidine-1-carboxylate Imine->AnilineInt Reductive Amination (NaBH(OAc)3) Amide Methyl 4-(N-phenylpropionamido) piperidine-1-carboxylate AnilineInt->Amide Acylation (Propionyl Chloride) Norfentanyl Norfentanyl (Free Amine) Amide->Norfentanyl Deprotection (TMSI or KOH/EtOH) Fentanyl Fentanyl HCl Norfentanyl->Fentanyl N-Alkylation (Phenethyl Bromide)

Figure 2: Step-by-step reaction workflow from the methyl carbamate precursor to the final opioid.

Forensic & Analytical Implications

The use of Methyl 4-hydroxypiperidine-1-carboxylate presents specific challenges for detection:

  • Mass Shift: In GC-MS analysis, intermediates will show a mass difference of -42 Da compared to Boc-protected analogues (Methyl = 15 Da vs t-Butyl = 57 Da).

  • Fragment Ions: Look for the characteristic m/z 59 ion (

    
    ) in early intermediates, replacing the m/z 57 (
    
    
    
    ) typical of Boc derivatives.
  • Stability: The methyl carbamate is more thermally stable than Boc; it is less likely to degrade in the GC injection port, potentially yielding intact molecular ions (

    
    ) that are not seen with Boc derivatives (which often show 
    
    
    
    ).

References

  • United Nations Office on Drugs and Crime (UNODC). (2022).[4] Global SMART Update: An Expanding Synthetic Drugs Market - Implications for Precursor Control. Retrieved from

  • Drug Enforcement Administration (DEA). (2022). Designation of 4-Piperidone as a List I Chemical. Federal Register, 87 FR 57854. Retrieved from

  • Janssen, P. A. J. (1962). Process for preparing N-aryl-N-(4-piperidinyl)amides. U.S. Patent No.[6] 3,164,600.[6] Washington, DC: U.S. Patent and Trademark Office.

  • Valdez, C. A., et al. (2014).[7] An Efficient, Optimized Synthesis of Fentanyl and Related Analogs. PLoS ONE, 9(9), e108250. Retrieved from

  • Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience.

Sources

Application

Application Note: Mitsunobu Reaction with N-Boc-4-hydroxypiperidine

Content Type: Detailed Protocol & Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1] Introduction: The Strategic Scaffold N-Boc-4-hydroxypiperidine is a privileged scaffold i...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Detailed Protocol & Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1]

Introduction: The Strategic Scaffold

N-Boc-4-hydroxypiperidine is a privileged scaffold in medicinal chemistry, serving as a core precursor for muscarinic antagonists, antihistamines, and various GPCR ligands.[1] Functionalizing the C4 position via the Mitsunobu reaction offers a distinct stereochemical advantage: predictable Walden inversion .[1]

Unlike reductive amination of the corresponding ketone (which often yields diastereomeric mixtures) or SN2 displacement of mesylates (which can suffer from competing elimination), the Mitsunobu reaction allows for the stereospecific installation of aryl ethers, esters, and amines under neutral conditions.

Core Mechanistic Insight

The reaction is driven by the formation of a highly reactive alkoxyphosphonium intermediate.[1] The driving force is the formation of the strong phosphorus-oxygen bond in triphenylphosphine oxide (TPPO).[1] For N-Boc-4-hydroxypiperidine, the secondary alcohol is sterically encumbered by the piperidine ring and the tert-butyl carbamate group.[1] Consequently, elimination to the enecarbamate (N-Boc-1,2,3,6-tetrahydropyridine) is the primary failure mode that this protocol aims to suppress.[1]

Strategic Planning & Reagent Selection[1]

Reagent Matrix

Success depends on balancing the pKa of the nucleophile with the basicity of the betaine intermediate.[1]

ComponentStandard ChoiceHigh-Performance AlternativeRationale
Phosphine PPh3 (Triphenylphosphine)PS-PPh3 (Polymer-supported)PS-PPh3 simplifies purification by filtration, eliminating the difficult removal of TPPO.[1]
Azodicarboxylate DIAD (Diisopropyl azodicarboxylate)ADDP (1,1'-(Azodicarbonyl)dipiperidine)DIAD is more stable than DEAD. ADDP is used for less acidic nucleophiles (pKa > 11) but requires tributylphosphine.[1][2]
Nucleophile Phenols, Imides (pKa < 11)Sulfonamides Nucleophiles must be acidic enough to protonate the zwitterionic betaine intermediate.[1]
Solvent THF (Anhydrous)Toluene THF is standard.[1] Toluene is used if higher temperatures are needed to overcome steric hindrance (rare for this substrate).[1]

Visualizing the Pathway

The following diagram illustrates the reaction workflow and the critical bifurcation point between the desired substitution and the undesired elimination.

Mitsunobu_Pathway Start N-Boc-4-hydroxypiperidine + PPh3 + Nucleophile (H-Nu) Add_DIAD Add DIAD (0°C) (Dropwise) Start->Add_DIAD Betaine Betaine Formation (PPh3-DIAD Adduct) Add_DIAD->Betaine Rapid Activation Alkoxyphosphonium Intermediate Betaine->Activation Protonation by H-Nu then attack by ROH Substitution S_N2 Attack by Nu- (Inversion of Config) Activation->Substitution Major Pathway (Kinetic Control) Elimination E2 Elimination (Side Product) Activation->Elimination Competing Pathway (Thermodynamic/Steric) Product Functionalized Piperidine (Inverted Stereocenter) Substitution->Product SideProd N-Boc-tetrahydropyridine (Alkene) Elimination->SideProd

Caption: Logical flow of the Mitsunobu reaction showing the critical activation step and the competition between substitution (desired) and elimination (undesired).

Detailed Protocols

Protocol A: Synthesis of Aryl Ethers (C–O Bond Formation)

Application: Installing pharmacophores (e.g., 4-phenoxypiperidines). Target Scale: 1.0 mmol (scalable to 50g).

Reagents
  • N-Boc-4-hydroxypiperidine (1.0 equiv)[1]

  • Substituted Phenol (1.1 – 1.2 equiv)

  • Triphenylphosphine (PPh3) (1.5 equiv)

  • DIAD (1.5 equiv)[3]

  • Anhydrous THF (0.1 M – 0.2 M concentration)

Step-by-Step Methodology
  • Preparation: Flame-dry a round-bottom flask and cool under a stream of nitrogen or argon.

  • Solvation: Charge the flask with N-Boc-4-hydroxypiperidine (201 mg, 1.0 mmol), the phenol (1.1 mmol), and PPh3 (393 mg, 1.5 mmol). Dissolve in anhydrous THF (5–10 mL).

    • Note: Ensure the solution is homogenous.[1] If the phenol is insoluble, sonicate briefly.[1]

  • Cooling: Submerge the flask in an ice/water bath (0 °C). Stir for 10 minutes.

  • Addition (The Critical Step): Dissolve DIAD (303 mg, 1.5 mmol) in a small volume of THF (1 mL). Add this solution dropwise over 15–20 minutes.

    • Why? Rapid addition causes a localized exotherm and high concentration of the betaine, which promotes the E2 elimination side reaction.[1]

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 12–16 hours.[1]

  • Validation (In-Process Control): Check by TLC or LCMS.

    • Target Mass: Look for [M+H] or [M+Na] of the ether.[1]

    • Side Product Check: Look for the elimination product (N-Boc-tetrahydropyridine).[1] This is often UV-active and less polar than the alcohol.[1]

  • Workup: Dilute with Et2O or EtOAc. Wash with 1N NaOH (to remove unreacted phenol) and then brine.[1] Dry over MgSO4.

  • Purification: Flash chromatography.

    • Tip: TPPO is difficult to remove.[1] Eluting with a gradient of Hexanes:EtOAc usually separates the product (less polar) from TPPO (very polar).[1] Alternatively, precipitate TPPO by triturating the crude residue with cold hexanes/ether before chromatography.[1]

Protocol B: Synthesis of Amines via Phthalimide (C–N Bond Formation)

Application: Converting the hydroxyl group to a primary amine with inversion of configuration.[1]

Reagents
  • N-Boc-4-hydroxypiperidine (1.0 equiv)[1]

  • Phthalimide (1.2 equiv)

  • PPh3 (1.5 equiv)

  • DIAD (1.5 equiv)[3]

  • Anhydrous THF[4]

Step-by-Step Methodology
  • Setup: Dissolve N-Boc-4-hydroxypiperidine (1.0 mmol), Phthalimide (176 mg, 1.2 mmol), and PPh3 (1.5 mmol) in THF (10 mL) under inert atmosphere.

  • Addition: Cool to 0 °C. Add DIAD (1.5 mmol) dropwise.

    • Observation: The yellow color of DIAD should fade upon addition as the betaine reacts.[1] A persistent yellow color indicates the reaction is stalling or reagents are in excess.[1]

  • Reaction: Stir at RT overnight.

  • Deprotection (Hydrazinolysis):

    • Concentrate the reaction mixture.

    • Redissolve the crude residue in Ethanol (5 mL).

    • Add Hydrazine hydrate (3.0 equiv).[1] Reflux for 2–4 hours.[1]

    • Result: A white precipitate (phthalhydrazide) will form.[1]

  • Isolation: Cool to RT. Filter off the white solid.[1] Concentrate the filtrate to obtain the crude amine (often as a semi-solid).[1]

Troubleshooting & Optimization (Self-Validating Systems)

The "Self-Validating" approach requires you to actively monitor for failure modes during the experiment, not just at the end.[1]

The "Elimination" Check

With secondary alcohols like 4-hydroxypiperidine, elimination is the main enemy.[1]

  • Symptom: LCMS shows a peak with Mass = [M - 18] (loss of water) or NMR shows alkene protons at 5.7–5.9 ppm.[1]

  • Correction: Lower the reaction temperature (keep at 0 °C for longer). Increase the concentration of the nucleophile to outcompete the internal base elimination.[1] Switch to ADDP/PBu3 which operates at different kinetics.

Difficult Purification (TPPO Removal)
  • Symptom: Product co-elutes with Triphenylphosphine oxide.[1]

  • Correction: Use Polymer-Supported PPh3 (approx. 3 mmol/g loading).

    • Protocol Adjustment: Add PS-PPh3 resin to the flask.[1] Allow it to swell in THF for 15 mins before adding other reagents. After the reaction, simply filter the resin.[1] The filtrate contains only product and reduced DIAD.[1]

pKa Mismatch
  • Symptom: No reaction; starting material remains.[1]

  • Cause: Nucleophile pKa is > 11 (e.g., aliphatic alcohols, simple amides).[1][5]

  • Correction: Switch to ADDP (1,1'-(azodicarbonyl)dipiperidine) and Tributylphosphine (PBu3) . This combination can activate nucleophiles with pKa up to ~13-14.[1]

Safety & Hazards

  • DIAD/DEAD: Shock-sensitive and potentially explosive upon heating.[1][3] Never concentrate pure DIAD. Always use as a solution (commercial 40% in toluene is safest).[1]

  • Hydrazoic Acid (if using azides): If using DPPA or HN3 for azide synthesis, keep the headspace purged.[1] HN3 is highly toxic and explosive.[1]

  • Skin Contact: DIAD is a potent vesicant (blistering agent).[1] Double-glove and work in a fume hood.[1]

References

  • Mitsunobu, O. (1981).[1] The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products.[1][2][6][7] Synthesis, 1981(1), 1–28.[1] Link

  • Swamy, K. C. K., et al. (2009).[1] Mitsunobu and Related Reactions: Advances and Applications.[1][8][9][10] Chemical Reviews, 109(6), 2551–2651.[1] Link

  • Dodge, J. A., et al. (1996).[1][5] A General Procedure for Mitsunobu Inversion of Sterically Hindered Alcohols: Inversion of Menthol.[1][5][11] Organic Syntheses, 73, 110.[1][5] Link

  • Tsunoda, T., et al. (1995).[1] 1,1'-(Azodicarbonyl)dipiperidine-Tributylphosphine (ADDP-PBu3): A New Reagent System for Mitsunobu Reaction.[1] Tetrahedron Letters, 36(14), 2529-2530.[1] Link

  • Fukuyama, T., et al. (1995).[1] 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines.[1] Tetrahedron Letters, 36(36), 6373-6374.[1] Link

Sources

Method

Application Note: Advanced Synthesis of Spiro-Piperidine Architectures

Executive Summary: The "Escape from Flatland" In modern drug discovery, the "Escape from Flatland" initiative drives the shift from planar, aromatic-heavy molecules to three-dimensional architectures. Spiro-piperidines r...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Escape from Flatland"

In modern drug discovery, the "Escape from Flatland" initiative drives the shift from planar, aromatic-heavy molecules to three-dimensional architectures. Spiro-piperidines represent a gold standard in this transition. By introducing a quaternary carbon center, these scaffolds increase the fraction of


 hybridized carbons (

), which correlates directly with improved solubility, reduced lipophilicity (LogP), and enhanced metabolic stability compared to their flat analogs.[1]

This guide details two high-value synthetic protocols for constructing spiro-piperidine motifs: the robust Kabbe Condensation for spirochromanones and a Multicomponent Cascade for spiroindolines. These methods are selected for their operational simplicity, scalability, and relevance to active pharmaceutical ingredients (APIs) like SHP2 inhibitors and C-Met antagonists.

Strategic Scaffold Selection

Before initiating synthesis, researchers must select the methodology that aligns with the target pharmacophore.

FeatureKabbe Condensation Multicomponent Cascade Ring-Closing Metathesis (RCM)
Target Scaffold Spiro[chroman-2,4'-piperidine]Spiro[indoline-3,4'-piperidine]Generic Spiro-alkenes
Key Precursors 2'-Hydroxyacetophenone + 4-PiperidoneIsatin + Malononitrile + EnaminesDiallyl-piperidines
Complexity Low (One-pot or Two-step)Low (One-pot)Medium (Catalyst sensitive)
Atom Economy High (Water is sole byproduct)Very HighModerate (Ethylene loss)
Primary Risk Moisture sensitivity (reversible)Solubility of intermediatesPolymerization (requires dilution)
Decision Logic for Synthesis

G Start Target Scaffold Definition Q1 Does the core contain an Indole/Oxindole? Start->Q1 Q2 Is the spiro-ring an Oxygen heterocycle? Q1->Q2 No MethodB Protocol 2: Multicomponent Cascade (Spiroindolines) Q1->MethodB Yes MethodA Protocol 1: Kabbe Condensation (Spirochromanones) Q2->MethodA Yes (Chroman) MethodC Alternative: Ring-Closing Metathesis (Grubbs Cat.) Q2->MethodC No (Carbocycle)

Figure 1: Synthetic decision tree for selecting the optimal spiro-piperidine methodology based on target structural features.

Protocol 1: Organocatalytic Kabbe Condensation

Target: Synthesis of Spiro[chroman-2,4'-piperidin]-4-one derivatives. Mechanism: Pyrrolidine-catalyzed Knoevenagel condensation followed by intramolecular oxa-Michael addition.

Reagents & Materials[2][3][4][5][6][7][8][9]
  • Substrate A: 2'-Hydroxyacetophenone (1.0 equiv).

  • Substrate B: N-Boc-4-piperidone (1.2 equiv). Note: N-protection is critical to prevent self-condensation.

  • Catalyst: Pyrrolidine (0.5 equiv).

  • Co-Catalyst: Propionic acid or Butyric acid (0.5 equiv) - Optional but recommended for reaction rate.

  • Solvent: Methanol (MeOH) or Toluene.

  • Drying Agent: Molecular Sieves (4Å) or Dean-Stark apparatus (if Toluene is used).

Step-by-Step Methodology
  • Catalyst Formation: In a dry reaction vessel, dissolve Pyrrolidine (50 mol%) and Propionic acid (50 mol%) in anhydrous Methanol (0.5 M concentration relative to substrate). Stir for 10 minutes at room temperature to form the active iminium/enamine catalytic species.

  • Addition: Add 2'-Hydroxyacetophenone (1.0 equiv) and N-Boc-4-piperidone (1.2 equiv) to the mixture.

  • Reflux: Heat the reaction mixture to reflux (65°C for MeOH).

    • Expert Insight: If using Toluene, use a Dean-Stark trap.[2] Water removal drives the equilibrium toward the enone intermediate, significantly increasing yield.

  • Monitoring: Monitor via TLC (Hexane/EtOAc 4:1). The reaction typically completes in 4–12 hours. Look for the disappearance of the acetophenone spot.

  • Workup:

    • Cool to room temperature.[3]

    • Concentrate the solvent under reduced pressure.

    • Dilute residue with EtOAc and wash with 1N HCl (to remove pyrrolidine) and Brine.

    • Dry over

      
       and concentrate.
      
  • Purification: Recrystallization from Ethanol is often sufficient. If oil remains, perform flash column chromatography (SiO2, 0-20% EtOAc in Hexanes).

Self-Validation & Troubleshooting
  • Low Yield? The reaction generates water. If conversion stalls at 50%, add 4Å molecular sieves or switch to Toluene/Dean-Stark to force the equilibrium.

  • Byproducts: If a "bis-condensation" product is observed, reduce the equivalents of piperidone to 1.0.

Protocol 2: One-Pot Multicomponent Assembly

Target: Synthesis of Spiro[indoline-3,4'-pyridine] derivatives. Mechanism: Domino Knoevenagel / Michael / Cyclization sequence. This route is preferred for generating libraries of bioactive spiro-oxindoles (e.g., MDM2 inhibitors).

Reagents & Materials[2][3][4][5][6][7][8][9]
  • Component A: Isatin (substituted indoline-2,3-dione) (1.0 equiv).

  • Component B: Malononitrile or Ethyl cyanoacetate (1.0 equiv).

  • Component C: Enamino ester (generated in situ) or active methylene compound (1.0 equiv).

  • Catalyst: Triethylamine (

    
    ) (10-20 mol%) or L-Proline (for asymmetric variants).
    
  • Solvent: Ethanol (EtOH) or Water/Ethanol mix.

Step-by-Step Methodology
  • Knoevenagel Step: In a round-bottom flask, combine Isatin (1.0 mmol) and Malononitrile (1.0 mmol) in Ethanol (5 mL).

  • Activation: Add

    
     (0.1 mmol). Stir at room temperature for 15 minutes. The solution will typically turn deep red/orange, indicating the formation of the isatylidene malononitrile intermediate.
    
  • Michael/Cyclization Step: Add the third component (e.g., a cyclic enaminone or 4-piperidone derivative) (1.0 mmol).

  • Reaction: Heat to reflux (78°C) for 2–4 hours.

    • Expert Insight: The product often precipitates out of the hot ethanol solution due to the rigidity and planarity of the stacked spiro-lattice.

  • Workup:

    • Cool the mixture to 0°C (ice bath).

    • Filter the precipitate.

    • Wash the solid with cold Ethanol (2 x 5 mL) and Diethyl Ether (2 x 5 mL).

  • Purification: Usually not required. If necessary, recrystallize from DMF/EtOH.

Mechanistic Visualization

Reaction Isatin Isatin Inter1 Isatylidene Intermediate Isatin->Inter1 Et3N (-H2O) Malono Malononitrile Malono->Inter1 Michael Michael Adduct Inter1->Michael + Enamine Enamine Enamine/Piperidone Enamine->Michael Cyclo Intramolecular Cyclization Michael->Cyclo Tautomerization Product Spiro[indoline-3,4'-pyridine] Cyclo->Product -EtOH/NH3

Figure 2: The cascade mechanism for spiro-indoline formation. The initial Knoevenagel condensation activates the C3 position of isatin for nucleophilic attack.

Comparative Data & Yield Optimization

The following data summarizes typical yields based on solvent and catalyst choices for the Kabbe Condensation (Protocol 1).

SolventCatalystTemp (°C)Time (h)Yield (%)Notes
Methanol Pyrrolidine65465-75Simple workup; equilibrium limited.
Toluene Pyrrolidine1101285-92 Requires Dean-Stark; highest conversion.
DMSO L-Proline252460-70Mild; good for sensitive substrates.
Water

100245-55"Green" but lower yield due to solubility.

Expert Recommendation: For drug discovery scale-up (grams to kilograms), the Toluene/Dean-Stark method is the industry standard due to its ability to drive the reaction to completion by physical water removal.

References

  • Zheng, Y., & Tice, C. M. (2016). "The utilization of spirocyclic scaffolds in drug discovery." Expert Opinion on Drug Discovery. (Discusses the

    
     and "Escape from Flatland" advantages). Link
    
  • Schindler, C. S., et al. (2020). "Organocatalyzed Kabbe condensation reaction for mild and expeditious synthesis of 2,2‐dialkyl and 2‐spiro‐4‐chromanones." Organic Syntheses. (Source for Protocol 1). Link

  • Kotha, S., & Manivannan, E. (2003). "Synthesis of spiro-cyclics via ring-closing metathesis." Arkivoc. (Foundational work on RCM for spiro-systems). Link

  • PharmaBlock Whitepaper. (2023). "Spirocyclic Piperidines in Drug Discovery." (Industrial application and structural data). Link

  • Dabiri, M., et al. (2013). "Synthesis of functionalized spiro[indoline-3,4'-pyridines] via one-pot four-component reactions." Beilstein Journal of Organic Chemistry. (Source for Protocol 2). Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Methyl 4-hydroxypiperidine-1-carboxylate Synthesis

Status: Operational Role: Senior Application Scientist Subject: Yield Optimization & Troubleshooting Guide CAS: 62718-36-7 (Methyl 4-hydroxypiperidine-1-carboxylate)[1] Executive Summary & Reaction Logic The Challenge: S...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Subject: Yield Optimization & Troubleshooting Guide CAS: 62718-36-7 (Methyl 4-hydroxypiperidine-1-carboxylate)[1]

Executive Summary & Reaction Logic

The Challenge: Synthesizing Methyl 4-hydroxypiperidine-1-carboxylate involves a competition between two nucleophilic sites: the secondary amine (N-H) and the secondary alcohol (O-H).[1][2]

The Solution: To maximize yield, we exploit the nucleophilicity differential.[2] The amine is significantly more nucleophilic than the alcohol.[2] By controlling temperature and pH (Schotten-Baumann conditions), we can kinetically favor N-acylation while suppressing O-acylation (carbonate formation).[1]

Reaction Scheme: ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="ng-star-inserted display">


[2]

Critical Process Parameters (CPPs)

Before starting, review these parameters. Deviations here are the primary cause of yield loss.[1][2]

ParameterSpecificationScientific Rationale
Stoichiometry 1.05 – 1.10 eq. ElectrophileExcess Methyl Chloroformate (>1.2 eq) promotes O-acylation (bis-acylated byproduct), which is difficult to separate.[1][2]
Temperature -5°C to 0°C (Addition)Low temperature reduces the kinetic energy of the system, preventing the less nucleophilic hydroxyl group from reacting.
pH Control 8.5 – 10.0Too Low (<7): Protonates the amine, halting reaction.[2] Too High (>11): Hydrolyzes the methyl chloroformate reagent before it reacts.[1][2]
Solvent System DCM/Water or THF/WaterBiphasic systems (Schotten-Baumann) are superior here.[1] Water solvates the hydroxyl group, reducing its nucleophilicity via H-bonding, further favoring N-selectivity.[1][2]

Standard Operating Procedure (SOP)

Protocol ID: M4HP-MCF-01 Scale: 10g Start Material (Adjust linearly)

Materials
  • Reagent A: 4-Hydroxypiperidine (10.0 g, ~99 mmol)[1][2]

  • Reagent B: Methyl Chloroformate (10.3 g, ~109 mmol, 1.1 eq)[2]

  • Base: Potassium Carbonate (

    
    ) (20.5 g, 1.5 eq) dissolved in Water (50 mL).
    
  • Solvent: Dichloromethane (DCM) (100 mL).[1][2]

Step-by-Step Workflow
  • Preparation: Dissolve Reagent A in DCM (100 mL) in a 3-neck round-bottom flask equipped with a thermometer and addition funnel.

  • Phase Setup: Add the Base solution (K2CO3 in water) to the flask. Vigorously stir to create an emulsion.

  • Cooling: Submerge flask in an ice/salt bath. Cool internal temperature to 0°C .

  • Addition (Critical): Add Reagent B (Methyl Chloroformate) dropwise over 30–45 minutes.

    • Checkpoint: Monitor temperature.[1][3] Do not allow exotherm to exceed 5°C.[1]

  • Reaction: Remove ice bath. Allow to warm to Room Temperature (RT) and stir for 2–3 hours.

    • Validation: Check TLC (MeOH/DCM 1:9).[1][2] Staining with Ninhydrin should show disappearance of the free amine (starting material).[1][2]

  • Quench & Separation:

    • Stop stirring.[1][2] Allow phases to separate.

    • Extract aqueous layer with DCM (2 x 30 mL).[1][2] Note: Product is moderately polar; thorough extraction is required.

  • Workup:

    • Combine organic layers.[1][2]

    • Wash with dilute HCl (0.5M, 20 mL) to remove unreacted amine (if any).[2]

    • Wash with Brine (sat.[1] NaCl).[1][2]

    • Dry over

      
      , filter, and concentrate in vacuo.
      

Expected Yield: 85–95% Appearance: Pale yellow oil or low-melting solid.[1]

Troubleshooting Center (FAQ)

Issue 1: "My yield is low (<50%), but the starting material is gone."

Diagnosis: Water Solubility Loss.[1] The product, Methyl 4-hydroxypiperidine-1-carboxylate, has a calculated LogP near 0.[1][2] It is partially soluble in water.[1][4][5][6]

  • Fix: Saturate your aqueous phase with NaCl (solid) before extraction.[1][2] Use Chloroform/Isopropanol (3:1) instead of pure DCM for extraction to pull the polar product out of the water.[1][2]

Issue 2: "I see two spots on TLC close together."

Diagnosis: O-acylation (Bis-acylated byproduct).[1] You likely added the Methyl Chloroformate too fast or at too high a temperature, or you used a large excess (>1.2 eq).[2]

  • Fix:

    • Chemical: Treat the crude mixture with LiOH in THF/Water for 30 mins. This selectively hydrolyzes the carbonate (ester) on the alcohol while leaving the carbamate (N-protection) intact.[1][2]

    • Process: In the next run, strictly maintain T < 0°C during addition.

Issue 3: "The reaction stalled; Starting Material remains."

Diagnosis: Acidification.[1][7] HCl generated during the reaction consumed your base.[2]

  • Fix: Check the pH of the aqueous layer.[2] If pH < 8, add 10% NaOH or more K2CO3 until basic.[2] The reaction will restart.

Visualizations

Diagram 1: Synthesis Workflow & Logic

This diagram illustrates the critical decision points during the synthesis.

SynthesisWorkflow Start Start: 4-Hydroxypiperidine Cooling Cool to 0°C (Suppress O-Acylation) Start->Cooling Addition Add Methyl Chloroformate (Dropwise, 1.1 eq) Cooling->Addition Reaction Warm to RT Stir 2h Addition->Reaction Check TLC/LCMS Check Reaction->Check Workup Phase Separation & Extraction Check->Workup Complete Conversion Issue_SM Issue: SM Remains (pH too low) Check->Issue_SM SM Present Issue_Bis Issue: Bis-Acylated (Temp too high) Check->Issue_Bis Impurity Spot Purify Concentrate & Dry Workup->Purify Correct_pH Add Base (pH > 9) Issue_SM->Correct_pH Hydrolysis LiOH Hydrolysis (Rescue Product) Issue_Bis->Hydrolysis Correct_pH->Reaction Hydrolysis->Workup

Caption: Workflow logic including "Rescue Loops" for common failures (incomplete reaction or over-acylation).

Diagram 2: Phase Separation & Solubility Logic

Visualizing the workup challenge due to the product's polarity.

SolubilityLogic Mix Crude Reaction Mixture (Biphasic) AqLayer Aqueous Layer (Salts + Product Trace) Mix->AqLayer OrgLayer Organic Layer (DCM + Product) Mix->OrgLayer Loss YIELD LOSS RISK Product trapped in water AqLayer->Loss High Polarity Final Maximized Recovery OrgLayer->Final Fix Optimization: 1. Saturate with NaCl 2. Extract with CHCl3/IPA Loss->Fix Fix->Final

Caption: Strategy to recover polar product from the aqueous waste stream.

References

  • ChemicalBook. (n.d.).[1][2] 4-Hydroxypiperidine hydrochloride synthesis. Retrieved from [1][2]

    • Relevance: Provides baseline stoichiometry for N-protection of 4-hydroxypiperidine deriv
  • BenchChem. (2025).[1][2][8] N-acylation of 4-Anilinopiperidine with Ethyl Chloroformate. Retrieved from

    • Relevance: Validates the chloroformate addition protocol and temperature controls for piperidine deriv
  • National Institutes of Health (NIH). (n.d.).[1][2] Methyl 4-hydroxypiperidine-4-carboxylate | C7H13NO3.[1][9] PubChem.[1][4][9] Retrieved from [1][2]

    • Relevance: Source for physical properties (LogP, Solubility) used to design the extraction troubleshooting guide.
  • Majethia, G. N., & Haq, W. (n.d.).[2] A facile and chemoselectivity in synthesis of 4-chloro-N-(4-((1-hydroxy-2-methylpropan-2-yl)oxy)phenethyl)benzamide. PubMed Central (PMC).[1][2] Retrieved from [1][2]

    • Relevance: Discusses chemoselectivity challenges in acylation reactions involving amino-alcohols.

Sources

Optimization

Technical Support Center: Purification of Methyl 4-hydroxypiperidine-1-carboxylate

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the purification of Methyl 4-hydroxypiperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug dev...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of Methyl 4-hydroxypiperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges of purifying this polar, yet crucial, chemical intermediate. Here, we provide field-proven insights, step-by-step protocols, and robust troubleshooting advice to help you achieve high purity and yield in your experiments.

Introduction

Methyl 4-hydroxypiperidine-1-carboxylate is a key building block in synthetic organic chemistry, particularly in the development of pharmaceutical agents. Its structure, featuring a polar hydroxyl group and a carbamate, presents unique purification challenges. While seemingly straightforward, achieving high purity requires a nuanced approach to chromatography to overcome issues like poor solubility, peak tailing on silica gel, and difficult separation from structurally similar impurities. This guide will walk you through the essential techniques and troubleshooting steps to master its purification.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for purifying crude Methyl 4-hydroxypiperidine-1-carboxylate?

For most lab-scale syntheses (<50 g), flash column chromatography using silica gel is the most effective and widely used method. It offers a good balance between resolution, speed, and capacity. For multi-kilogram scale, recrystallization may be a more economical and scalable option if a suitable solvent system can be identified and the impurity profile is favorable.

Q2: Which stationary phase is best for the column chromatography of this compound?

Standard flash-grade silica gel (SiO₂, 40-63 µm particle size) is the go-to stationary phase. Due to the presence of the somewhat basic piperidine nitrogen (though attenuated by the carbamate) and the polar hydroxyl group, the slightly acidic nature of silica can sometimes cause issues. If you observe significant tailing or decomposition, you might consider:

  • Deactivated Silica: Pre-treating the silica gel with a small amount of a tertiary amine like triethylamine (Et₃N) in the slurry or adding ~0.5-1% Et₃N to your eluent can neutralize acidic sites and dramatically improve peak shape[1].

  • Neutral Alumina: In cases where the compound is highly sensitive to the acidity of silica gel, neutral alumina can be an effective alternative, though it has different selectivity.

Q3: How do I select the optimal mobile phase (eluent) for purification?

The key is to use Thin Layer Chromatography (TLC) to scout for a solvent system that provides good separation and an appropriate retention factor (Rƒ) for the target compound. A good target Rƒ for column chromatography is between 0.2 and 0.4 to ensure good separation from both less polar and more polar impurities[1].

Given the compound's polarity, common solvent systems include mixtures of a non-polar and a polar solvent.

Recommended Solvent Systems for TLC DevelopmentTypical Starting Ratio (v/v)Notes
Ethyl Acetate (EtOAc) / Hexanes50:50A standard, versatile system. Increase EtOAc for lower Rƒ.
Dichloromethane (DCM) / Methanol (MeOH)95:5Excellent for more polar compounds that don't move in EtOAc/Hexanes.
Dichloromethane (DCM) / Acetone80:20An alternative to MeOH, can offer different selectivity.

Pro-Tip: For persistent peak tailing on TLC, pre-saturate the TLC chamber atmosphere by placing a small beaker of triethylamine or ammonium hydroxide inside, or add 0.5% triethylamine directly to your eluent mixture[1].

Q4: Methyl 4-hydroxypiperidine-1-carboxylate is not UV-active. How can I visualize it on a TLC plate?

Since the carbamate group is not a strong chromophore, visualization under a UV lamp (254 nm) is often ineffective. You must use a chemical stain. The most reliable stains for this compound are:

  • Potassium Permanganate (KMnO₄) Stain: This is an excellent choice as it reacts with the hydroxyl group, appearing as a yellow/brown spot on a purple background.

  • Ceric Ammonium Molybdate (CAM) Stain: A general-purpose stain that reacts with many organic functional groups.

  • Iodine Chamber: Exposing the plate to iodine vapor will cause most organic compounds to appear as temporary brown spots[2].

Q5: Is recrystallization a viable purification method for this compound?

Yes, recrystallization can be an excellent method, especially for a final polishing step to remove minor impurities or for large-scale purification. The key is finding a solvent system where the compound is soluble at high temperatures but sparingly soluble at low temperatures. Potential solvent systems to screen include ethyl acetate/hexanes, methanol/ether, or isopropanol. Some related piperidine derivatives have been successfully recrystallized from solvents like ethyl acetate or dilute methanol[3].

Troubleshooting Guide for Chromatographic Purification

This section addresses common problems encountered during the purification of Methyl 4-hydroxypiperidine-1-carboxylate.

Problem 1: My compound is stuck on the baseline of the TLC plate (Rƒ ≈ 0).
  • Cause: The mobile phase is not polar enough to elute the compound from the highly polar silica gel. Your compound has a stronger affinity for the stationary phase than the mobile phase.

  • Solution:

    • Increase Eluent Polarity: Systematically increase the proportion of the polar solvent in your mixture. For an EtOAc/Hexanes system, try increasing the EtOAc percentage (e.g., from 50% to 70%, then 100%).

    • Switch to a Stronger Polar Solvent: If 100% EtOAc is insufficient, switch to a more polar system like Dichloromethane (DCM)/Methanol (MeOH). Start with a low percentage of MeOH (e.g., 2-5%) and increase as needed.

    • Add a Modifier: A small amount of methanol (5-10%) in DCM is a very powerful eluent and will move most polar compounds.

Problem 2: My compound runs with the solvent front on the TLC plate (Rƒ ≈ 1).
  • Cause: The mobile phase is too polar. The compound has a much higher affinity for the mobile phase than the stationary phase and is not retained.

  • Solution:

    • Decrease Eluent Polarity: Reduce the concentration of the polar solvent in your mixture. If you are using 70:30 EtOAc/Hexanes, try 40:60 or 20:80.

    • Use a Weaker Polar Solvent: If you are in a DCM/MeOH system, even a small amount of MeOH can be very powerful. Reduce the MeOH percentage or switch to a less polar system like EtOAc/Hexanes.

Problem 3: The spot on my TLC plate or the peak from my column is streaking/tailing badly.
  • Cause: This is the most common issue for amine-containing or highly polar compounds. The tailing is often caused by strong, non-ideal interactions with acidic silanol groups (Si-OH) on the surface of the silica gel.

  • Solution:

    • Add a Basic Modifier: The most effective solution is to add a small amount (0.5-1% v/v) of a basic modifier like triethylamine (Et₃N) or pyridine to your eluent[1]. This deactivates the acidic sites on the silica, leading to sharp, symmetrical spots and peaks.

    • Use a Deactivated Stationary Phase: Consider using neutral alumina or commercially available deactivated silica if the problem persists.

    • Avoid Overloading: Tailing can also be a symptom of applying too much sample to the TLC plate or column[4]. Ensure your sample is sufficiently diluted.

Problem 4: I cannot separate my product from a close-running impurity.
  • Cause: The chosen solvent system does not provide adequate differential partitioning between your product and the impurity.

  • Solution:

    • Optimize the Solvent System: Test a variety of solvent systems with different chemical properties (e.g., switch from an EtOAc/Hexanes system to a DCM/Acetone or Toluene/EtOAc system). Different solvents interact with your compounds in unique ways and may reveal a separation.

    • Run a Slower, Longer Column: Use a higher ratio of stationary phase to crude product (e.g., 50:1 to 100:1 by weight). A longer column bed and slower flow rate can increase the number of theoretical plates and improve resolution.

    • Use a Gradient Elution: Start with a less polar mobile phase to elute the lower Rƒ compounds and gradually increase the polarity to elute your target compound, leaving the more polar impurities behind[5].

Problem 5: My product seems to be degrading on the column.
  • Cause: The compound is sensitive to the acidic nature of the silica gel, leading to decomposition over the time it takes to run the column. You can test for this by spotting your pure compound on a TLC plate, letting it sit for an hour, and then eluting it to see if new spots have appeared[5].

  • Solution:

    • Deactivate the Silica: Add 1% triethylamine to your eluent to neutralize the silica gel.

    • Work Quickly: Do not let the sample sit on the column for an extended period before eluting.

    • Switch to a Neutral Stationary Phase: Use neutral alumina as an alternative to silica gel.

    • Consider an Alternative Purification Method: If decomposition is severe, recrystallization may be a better option.

Experimental Protocols & Visualizations

Workflow for Troubleshooting Flash Chromatography

The following diagram outlines a logical workflow for diagnosing and solving common issues during flash chromatography.

G start Start Purification tlc Run TLC in chosen solvent system start->tlc check_rf Is Rƒ between 0.2-0.4? tlc->check_rf check_shape Is the spot symmetrical? check_rf->check_shape Yes rf_low Rƒ is too low (<0.2) check_rf->rf_low No (Too Low) rf_high Rƒ is too high (>0.4) check_rf->rf_high No (Too High) run_column Proceed with Flash Chromatography check_shape->run_column Yes tailing Spot is tailing/streaking check_shape->tailing No end_success Purification Successful run_column->end_success increase_polarity Increase eluent polarity rf_low->increase_polarity decrease_polarity Decrease eluent polarity rf_high->decrease_polarity add_base Add 0.5% Et₃N to eluent tailing->add_base increase_polarity->tlc decrease_polarity->tlc add_base->tlc

Caption: A decision tree for optimizing TLC conditions before flash chromatography.

Protocol 1: Step-by-Step TLC Method Development
  • Prepare Samples: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., DCM or EtOAc) to make a ~1-2% solution. Also prepare dilute solutions of your starting materials for co-spotting.

  • Spot the Plate: Using a capillary tube, spot the crude mixture, starting material, and a co-spot (crude and starting material in the same lane) on the baseline of a silica gel TLC plate.

  • Develop the Plate: Place the plate in a TLC chamber containing your chosen eluent (e.g., 50:50 EtOAc/Hexanes). Ensure the chamber is saturated with solvent vapor. Let the solvent run up the plate until it is ~1 cm from the top.

  • Visualize: Remove the plate, mark the solvent front, and let it dry completely. Visualize using a potassium permanganate dip or other suitable stain.

  • Analyze: Calculate the Rƒ values. Adjust the solvent polarity as described in the troubleshooting section until your product has an Rƒ of ~0.2-0.4 and is well-separated from impurities.

Protocol 2: Step-by-Step Flash Column Chromatography
  • Prepare the Column: Select an appropriately sized column. As a rule of thumb, use 30-50 g of silica gel for every 1 g of crude material.

  • Pack the Column: Prepare a slurry of silica gel in the initial, least polar eluent you plan to use. Pour the slurry into the column and use gentle air pressure to pack it into a firm, uniform bed. Ensure there are no cracks or air bubbles[6].

  • Load the Sample: Dissolve your crude material in a minimal amount of DCM or the column eluent. Alternatively, adsorb the crude material onto a small amount of silica gel ("dry loading"), which often gives better resolution. Carefully add the sample to the top of the packed column.

  • Elute: Begin running the column with your optimized eluent. Collect fractions in test tubes. You can monitor the elution by collecting small spots from the column outlet onto a TLC plate and visualizing them.

  • Combine and Concentrate: Once the product has fully eluted, combine the pure fractions (as determined by TLC) and remove the solvent using a rotary evaporator to yield the purified product.

References
  • Google Patents. (n.d.). US3845062A - 4-hydroxy-piperidine derivatives and their preparation.
  • PubChem. (n.d.). Ethyl 4-hydroxypiperidine-1-carboxylate. Retrieved February 2, 2026, from [Link]

  • Pitsikas, S., et al. (2003). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. ResearchGate. Retrieved February 2, 2026, from [Link]

  • Higashi, Y., & Fujii, Y. (2006). Sensitive determination of 4-(4-chlorophenyl)-4-hydroxypiperidine, a metabolite of haloperidol, in a rat biological sample by HPLC with fluorescence detection after pre-column derivatization using 4-fluoro-7-nitro-2,1,3-benzoxadiazole. Biomedical Chromatography, 20(6), 593-599. Retrieved February 2, 2026, from [Link]

  • Google Patents. (n.d.). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
  • Nunn, W. G. (1979). Impurities in Drugs II: Meperidine and Its Formulations. Journal of Pharmaceutical Sciences, 68(2), 241-243. Retrieved February 2, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved February 2, 2026, from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Retrieved February 2, 2026, from [Link]

  • Vergel Galeano, C. F., et al. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. ResearchGate. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). I have prepared ionic-liquid of piperidine but unable to monitor its progress on TLC. Kindly guide? Retrieved February 2, 2026, from [Link]

  • University of Victoria, Department of Chemistry. (n.d.). Column chromatography. Retrieved February 2, 2026, from [Link]

  • PubChem. (n.d.). Tert-butyl 4-hydroxypiperidine-1-carboxylate. Retrieved February 2, 2026, from [Link]

  • Bio-Rad. (2024). Enhancing Biotherapeutic Purification Workflows with Mixed-Mode Chromatography. Retrieved February 2, 2026, from [Link]

  • VanVeller, B. (n.d.). VanVeller Lab Resources - Department of Chemistry. Iowa State University. Retrieved February 2, 2026, from [Link]

  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved February 2, 2026, from [Link]

  • Google Patents. (n.d.). CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.
  • Kumar, S., et al. (2013). Impurities in Pharmaceuticals- A Review. SciSpace. Retrieved February 2, 2026, from [Link]

  • PubChem. (n.d.). Methyl 4-hydroxypiperidine-4-carboxylate. Retrieved February 2, 2026, from [Link]

  • Organic Chemistry @ CU Boulder. (n.d.). TLC of aminoacids and short peptides. Retrieved February 2, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Methyl 4-hydroxypiperidine-1-carboxylate Synthesis

Topic: Impurity Profile & Process Control Ticket ID: #SYN-4HP-MCF-001 Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Impurity Profile & Process Control

Ticket ID: #SYN-4HP-MCF-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary: The Selectivity Challenge

The synthesis of Methyl 4-hydroxypiperidine-1-carboxylate (CAS: 109622-68-8) typically involves the N-acylation of 4-hydroxypiperidine using methyl chloroformate (MCF) . The core technical challenge in this reaction is chemoselectivity .

While the secondary amine (N-H) is significantly more nucleophilic than the secondary alcohol (O-H), the high reactivity of methyl chloroformate can lead to O-acylation if kinetic parameters are not strictly controlled. This results in the formation of the N,O-bis-acylated impurity , which is difficult to separate due to structural similarity.

This guide provides a root-cause analysis of common byproducts and a self-validating protocol to ensure high purity (>98%).

Troubleshooting Guide (Q&A)

Issue 1: Identification of "Unknown" Late-Eluting Impurity

User Question: "I am observing a new peak in my HPLC chromatogram at RRT ~1.2-1.3 relative to the product. It increases when I add excess methyl chloroformate to drive conversion. What is this?"

Technical Diagnosis: This is almost certainly the N,O-bis-acylated byproduct (Methyl 4-((methoxycarbonyl)oxy)piperidine-1-carboxylate).

  • Mechanism: Once the N-acylation is complete, any excess methyl chloroformate will attack the 4-hydroxyl group. This reaction is accelerated by:

    • Excess Reagent: >1.1 equivalents of MCF.

    • High pH: Strong bases deprotonate the hydroxyl group, making it a better nucleophile.

    • Temperature: Temperatures >0°C increase the rate of the slower O-acylation reaction.

Corrective Action:

  • Stoichiometry Control: Limit MCF to 1.05 equivalents .

  • Temperature: Maintain reaction temperature between -10°C and 0°C during addition.

  • Quench: Immediately quench the reaction with water or a primary amine (e.g., glycine) once the starting amine is consumed.

Issue 2: Incomplete Conversion (Starting Material Remains)

User Question: "I used exactly 1.0 equivalent of methyl chloroformate, but I still have 15% unreacted 4-hydroxypiperidine. Should I add more reagent?"

Technical Diagnosis: The reagent is likely decomposing before it reacts with the amine. Methyl chloroformate is moisture-sensitive and hydrolyzes rapidly to methanol, CO₂, and HCl in the presence of water, especially in exothermic conditions.

  • Root Cause:

    • Wet Solvent: Water in the solvent consumes the MCF.

    • Exotherm: Fast addition caused a temperature spike, accelerating hydrolysis.

    • Base Scavenging: If the HCl generated isn't neutralized immediately, the starting material forms a non-reactive hydrochloride salt.

Corrective Action:

  • Dry Solvents: Ensure DCM or THF has <0.1% water content.

  • Base Selection: Use a biphasic system (Schotten-Baumann conditions) with Sodium Carbonate (

    
    )  or Sodium Bicarbonate . These buffer the pH effectively without being strong enough to promote rapid O-acylation.
    
Issue 3: Product Solidification/Gummy Precipitate

User Question: "During the workup, a white solid precipitated that is not my product. Is this a polymer?"

Technical Diagnosis: This is likely inorganic salts (NaCl or amine hydrochloride salts) trapped in the organic phase or precipitating due to saturation.

Corrective Action:

  • Aqueous Wash: Ensure the organic phase is washed thoroughly with water to remove salts.

  • Solvent Switch: If using Toluene, salts are insoluble. If using DCM, salts may be partially suspended. Filter the mixture through a Celite pad before phase separation if emulsions persist.

Visualizing the Reaction Pathway

The following diagram illustrates the kinetic competition between the desired N-acylation and the parasitic O-acylation.

ReactionPathway SM 4-Hydroxypiperidine (Starting Material) PROD Methyl 4-hydroxypiperidine-1-carboxylate (Target Product) SM->PROD Fast (Kinetic Control) Base, <0°C MCF Methyl Chloroformate (Reagent) IMP_B Hydrolysis Byproducts (MeOH, CO2, HCl) MCF->IMP_B Hydrolysis Water present IMP_A Bis-Acylated Impurity (N,O-bis-methoxycarbonyl) PROD->IMP_A Slow (Over-reaction) Excess MCF, >20°C

Figure 1: Reaction pathway showing the kinetic competition between N-acylation (green path) and O-acylation (red path).

Validated Experimental Protocol

This protocol uses Schotten-Baumann conditions (biphasic) which are robust for suppressing O-acylation by keeping the hydroxyl group protonated (neutral) while the amine reacts.

Reagents
ReagentEquivalentsRole
4-Hydroxypiperidine1.0Substrate
Methyl Chloroformate1.05Acylating Agent
Sodium Carbonate (

)
2.5Acid Scavenger
THF / Water (1:[1]1)SolventReaction Medium
Step-by-Step Methodology
  • Preparation : Dissolve 4-Hydroxypiperidine (10.0 g, 98.9 mmol) in THF (50 mL) and Water (50 mL).

  • Base Addition : Add

    
      (26.2 g, 247 mmol) and cool the mixture to -5°C  using an ice/salt bath.
    
    • Checkpoint: Ensure internal temperature is stable <0°C before proceeding.

  • Acylation : Add Methyl Chloroformate (8.0 mL, 103 mmol) dropwise over 45 minutes.

    • Critical Control: Do not allow temperature to exceed 5°C. The reaction is exothermic.

  • Reaction Monitoring : Stir at 0°C for 2 hours. Monitor by TLC (EtOAc/Hexane 1:1) or HPLC.[2]

    • Target: SM < 1.0%.

  • Workup :

    • Dilute with Ethyl Acetate (100 mL).[3]

    • Separate phases.[1][2] Extract aqueous layer 2x with Ethyl Acetate.[1]

    • Wash combined organics with 1N HCl (small volume, quick wash) to remove unreacted amine, followed by Brine.

    • Dry over

      
       and concentrate.
      
  • Purification : Recrystallize from Ethyl Acetate/Heptane if high purity is required, though the crude is often sufficiently pure (>95%).

Impurity Profile Summary

Impurity NameStructure DescriptionOriginControl Strategy
Bis-Acylated Carbonate ester at 4-OH positionExcess reagent; High TempLimit MCF to 1.05 eq; Keep T < 0°C.
Starting Material Unreacted amineReagent hydrolysis; Low eqEnsure dry reagents; Check stoichiometry.
Piperidine HCl Salt of starting materialInsufficient BaseUse >2.0 eq of Base (

).
Methyl Carbonate Methanol byproductHydrolysis of MCFRemoved during vacuum concentration.

References

  • National Institutes of Health (NIH). (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols. PubMed Central. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Preparation of N-Protected Piperidines. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing N-substituted piperidine derivatives (CN108017573B).

Sources

Optimization

"troubleshooting guide for piperidine N-alkylation"

Current Status: Online Operator: Senior Application Scientist Topic: N-Alkylation of Piperidine Scaffolds Triage: Method Selection Strategy Before beginning experimental work, you must select the correct synthetic pathwa...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Senior Application Scientist Topic: N-Alkylation of Piperidine Scaffolds

Triage: Method Selection Strategy

Before beginning experimental work, you must select the correct synthetic pathway. Piperidine (ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">


) is a strong nucleophile and a strong base. This duality creates a competition between substitution (

) and elimination (

), as well as a risk of over-alkylation (quaternization).

Use the following decision matrix to select your protocol:

MethodSelection Start Target: N-Alkyl Piperidine Electrophile What is your electrophile source? Start->Electrophile Aldehyde Aldehyde / Ketone Electrophile->Aldehyde Carbonyl Halide Alkyl Halide / Tosylate Electrophile->Halide Leaving Group Reductive Protocol A: Reductive Amination (High Selectivity) Aldehyde->Reductive HalideType Is the Alkyl Halide Primary (1°) or Secondary (2°)? Halide->HalideType Primary Primary (1°) HalideType->Primary Secondary Secondary (2°) / Tertiary (3°) HalideType->Secondary DirectAlk Protocol B: Direct Alkylation (SN2) (Requires Stoichiometry Control) Primary->DirectAlk EliminationRisk HIGH RISK: Elimination (E2) Switch to Reductive Amination if possible Secondary->EliminationRisk EliminationRisk->Reductive Synthesize Precursor Aldehyde/Ketone

Figure 1: Decision matrix for selecting the optimal N-alkylation pathway based on electrophile availability and steric constraints.

Protocol A: Reductive Amination (The Gold Standard)

Why this is preferred: Reductive amination avoids the formation of quaternary ammonium salts because the intermediate iminium ion is reduced only after it forms. It is the most robust method for secondary and hindered alkyl groups.

Standard Operating Procedure (Abdel-Magid Protocol)

Reference: Abdel-Magid, A. F. et al. J. Org.[1][2][3][4][5] Chem. 1996.[3][4] [1]

  • Stoichiometry: Piperidine (1.0 equiv), Aldehyde/Ketone (1.0–1.1 equiv), Sodium Triacetoxyborohydride (STAB) (1.4 equiv).[1]

  • Solvent: 1,2-Dichloroethane (DCE) or THF.[1][2][3]

  • Acid Catalyst: If reacting with a ketone , add Acetic Acid (AcOH, 1.0 equiv).[1] Aldehydes generally do not require acid.[3]

  • Execution: Mix amine and carbonyl in solvent. Add STAB in one portion. Stir at RT for 1–4 hours.

Troubleshooting Reductive Amination
SymptomProbable CauseCorrective Action
No Reaction (Ketone) Steric hindrance or slow imine formation.Add Titanium Isopropoxide: Add

(1.0 equiv) to the amine+ketone mixture before adding the reducing agent. This acts as a Lewis acid and water scavenger to force imine formation.
Low Yield (Aldehyde) Aldehyde reduction competing with amination.Stepwise Addition: Form the imine first (stir amine + aldehyde for 1h) before adding the hydride source. Switch to milder NaCNBH3 (requires pH ~6) if STAB is too aggressive.
Incomplete Conversion "Wet" solvent hydrolyzing the imine.Molecular Sieves: Add activated 4Å molecular sieves to the reaction mixture to scavenge water produced during imine formation.

Protocol B: Direct Alkylation ( )

When to use: When the alkyl group is primary (e.g., benzyl, methyl, ethyl) and no corresponding aldehyde exists.[1]

Standard Operating Procedure
  • Stoichiometry: Alkyl Halide (1.0 equiv), Piperidine (1.2–1.5 equiv ), Base (ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

    
     or 
    
    
    
    , 2.0 equiv).
  • Solvent: Acetonitrile (MeCN) or DMF.[6]

  • Execution: Dissolve piperidine and base in solvent. Slowly add alkyl halide (via syringe pump if active) at 0°C or RT.

Critical Mechanism: The Competition

Piperidine is a base.[7] If your alkyl halide has beta-hydrogens (especially secondary halides), piperidine will act as a base to trigger Elimination (E2), forming an alkene instead of your product.[1]

SN2vsE2 Piperidine Piperidine (Nucleophile & Base) SN2 Substitution (SN2) Target Product Piperidine->SN2 Attack at Carbon E2 Elimination (E2) Side Product (Alkene) Piperidine->E2 Attack at Beta-H AlkylHalide Alkyl Halide (R-CH2-CH2-X) AlkylHalide->SN2 AlkylHalide->E2 Quat Quaternization (Over-alkylation) SN2->Quat Reaction with excess R-X

Figure 2: Mechanistic competition in direct alkylation. Steric bulk on the electrophile favors the red E2 path.

Troubleshooting Direct Alkylation

Q: I am seeing significant amounts of dialkylated (quaternary) salt. Why?

  • A: The product (N-alkyl piperidine) is often a comparable nucleophile to the starting material.

  • Fix: Ensure Piperidine is in excess (start with >1.2 equiv).[6] Add the alkyl halide dropwise or via syringe pump to keep its concentration low relative to the amine.[6]

Q: The reaction is stalled at 50% conversion. Should I heat it?

  • A: Heating increases the rate of Elimination (E2) more than Substitution (

    
    ).
    
  • Fix: Use the Finkelstein Modification . Add 10–20 mol% Sodium Iodide (NaI) to the reaction. This converts a sluggish Alkyl-Cl or Alkyl-Br into a highly reactive Alkyl-I in situ. [2]

Q: My alkyl halide is secondary (e.g., Isopropyl bromide). I'm getting 80% alkene.

  • A: Secondary halides are prone to E2 elimination with basic amines.

  • Fix: Switch to Protocol A (Reductive Amination) using Acetone and STAB. Direct alkylation of secondary halides with piperidine is rarely high-yielding.

Q: Can I do this without toxic solvents like DMF?

  • A: Yes. Use Phase Transfer Catalysis (PTC) .[8]

    • System: Toluene (organic phase) + 50% NaOH (aq).

    • Catalyst: TBAB (Tetrabutylammonium bromide, 5 mol%).[1]

    • Mechanism:[5][8][9][10][11][12] The quaternary salt ferries the piperidine anion into the organic phase for reaction. This is often faster and cleaner.[13] [3]

Isolation & Purification

Issue: Piperidine derivatives are polar and basic, often trailing on silica gel or remaining in the aqueous layer during extraction.

StepRecommendation
Quench For Reductive Amination: Quench with saturated

.[14] Do not use strong acid immediately, or you will protonate the amine and trap it in water.
Extraction Use DCM or EtOAc. If the product is very polar, use Chloroform:Isopropanol (3:1) as the organic extraction solvent.
Chromatography Pre-treat your silica gel column with 1% Triethylamine (TEA) in Hexanes. This neutralizes acidic sites on the silica and prevents "streaking" or irreversible adsorption of your amine.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][2][3][4][5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][4][5][15][16] Studies on Direct and Indirect Reductive Amination Procedures.[3][4] The Journal of Organic Chemistry, 61(11), 3849–3862.[1][4] Link[1]

  • Finkelstein, H. (1910).[1] Preparation of organic iodides from the corresponding chlorides and bromides. Berichte der deutschen chemischen Gesellschaft, 43(2), 1528–1532.[1] (Foundational reference for Halide Exchange).

  • Makosza, M. (2000).[1] Phase-transfer catalysis. A general green methodology in organic synthesis. Pure and Applied Chemistry, 72(7), 1399–1403.[1] Link

Sources

Troubleshooting

Technical Support Hub: Strecker-Type Condensation &amp; Byproduct Removal

Status: Online Current Operator: Senior Application Scientist Ticket ID: STRECKER-PUR-001 Triage: The Diagnostic Hub Identify your specific failure mode below to jump to the relevant solution. Symptom Probable Cause Imme...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Current Operator: Senior Application Scientist Ticket ID: STRECKER-PUR-001

Triage: The Diagnostic Hub

Identify your specific failure mode below to jump to the relevant solution.

Symptom Probable Cause Immediate Action
Product disappears on Silica Column Acidic Hydrolysis / Retro-Strecker Standard silica is acidic (pH ~4-5), causing the aminonitrile to revert to the imine or hydrolyze to the amide.Switch to Neutralized Silica (See Protocol B) or Basic Alumina.
Dark/Tarry Crude Mixture HCN Polymerization Formation of "azulmic acid" polymers due to lack of pH control or excessive heating.Optimize pH to 4–6 during reaction; avoid overheating. Use Imine Pre-formation strategy.[1]
Persistent Aldehyde Peak Cyanohydrin Equilibrium Direct attack of CN⁻ on aldehyde (reversible) competes with imine formation.Use Dehydrating Agents (

) or pre-form the imine before adding the cyanide source.[1]
"Almond" Smell in Workup HCN Leakage (Critical Safety) Acidification of residual cyanide salts releases Hydrogen Cyanide gas.STOP immediately. Adjust pH >10 with NaOH. Initiate Oxidative Quenching (Protocol A).

Root Cause Analysis: The Reaction Landscape

To remove byproducts effectively, you must understand where they come from. The Strecker reaction is a multi-equilibrium system.

Visualization: The Equilibrium Trap

Figure 1: The thermodynamic competition between the desired Aminonitrile and the parasitic Cyanohydrin pathway.

StreckerEquilibrium Aldehyde Aldehyde (R-CHO) Imine Imine (R-CH=N-R') Aldehyde->Imine + Amine - H2O Cyanohydrin Cyanohydrin (Byproduct) Aldehyde->Cyanohydrin + HCN (Reversible) Polymer Azulmic Acid (Tar) Aldehyde->Polymer HCN Polymerization Aminonitrile α-Aminonitrile (Target) Imine->Aminonitrile + CN- Cyanohydrin->Aldehyde Reversal Aminonitrile->Imine Retro-Strecker (Acidic SiO2)

Caption: The "Retro-Strecker" pathway (dashed red) is the primary cause of yield loss during purification on acidic stationary phases.

Optimization Protocols (The "How-To")

Protocol A: Safe Destruction of Residual Cyanide

Target: Removal of unreacted NaCN/KCN/TMSCN before purification.

Context: Never acidify a Strecker reaction mixture containing residual cyanide. It generates lethal HCN gas.[2] You must quench oxidatively or via precipitation.

Method 1: Oxidative Bleach Quench (Recommended for <10g scale)

  • Basify: Adjust the crude reaction mixture to pH >10 using 1M NaOH.

  • Oxidize: Slowly add commercial bleach (10-15% NaOCl) while cooling (exothermic).

    • Mechanism:[3][4][5]

      
       (Cyanate is 1000x less toxic).
      
    • Secondary Step:

      
      .
      
  • Test: Verify excess oxidant using starch-iodide paper (turns blue).

  • Disposal: The aqueous layer can now be treated as standard chemical waste (check local EHS regulations).

Method 2: Ferrous Sulfate Precipitation (Prussian Blue)

  • Add saturated

    
     solution to the basic aqueous phase (pH 10-11).
    
  • Stir for 30 minutes.

  • A deep blue precipitate (Prussian Blue,

    
    ) forms, sequestering the cyanide.
    
  • Filter the solid; the filtrate is now cyanide-depleted.

Protocol B: Purification of Labile Aminonitriles

Target: Isolating the product without triggering the Retro-Strecker reaction.

The Problem: Standard Flash Chromatography uses Silica Gel 60, which is slightly acidic (pH 4–5). This acidity protonates the amine, catalyzing the loss of cyanide and reverting the product to the starting imine.

The Solution: Neutralized Silica Gel

  • Slurry Preparation: Mix your silica gel with the eluent solvent (e.g., Hexane/EtOAc).

  • Deactivation: Add 1% Triethylamine (

    
    )  to the slurry. Stir for 5 minutes.
    
  • Packing: Pour the column.

  • Elution: Run the column using eluent containing 0.5%

    
     .
    
    • Note: The amine neutralizes surface silanol groups (

      
      ), preventing them from decomposing your product.
      

Alternative: Recrystallization (Green Chemistry) If your aminonitrile is solid, avoid chromatography entirely.

  • Solvent: Hot Ethanol or Isopropanol.

  • Anti-solvent: Cold Hexane or Water (if product is hydrophobic).

  • Benefit: Removes trace cyanide salts which remain in the mother liquor.

FAQ: Mechanistic Troubleshooting

Q: Why do I see a large aldehyde peak in my NMR even after the reaction showed completion on TLC? A: This is the Retro-Strecker effect . If you dissolved your crude product in


 that has traces of acid (HCl is common in aged chloroform), the equilibrium shifts back to the aldehyde + HCN.
  • Fix: Filter your

    
     through basic alumina or add a drop of 
    
    
    
    -pyridine to the NMR tube to stabilize the amine.

Q: I am using TMSCN. Do I still need to worry about cyanide toxicity? A: Yes. TMSCN (Trimethylsilyl cyanide) hydrolyzes rapidly in contact with moisture or methanol to release HCN. It is volatile and lipophilic, meaning it can penetrate skin easier than salts like KCN. Handle with the same rigor as free cyanide.

Q: How do I remove the "Cyanohydrin" byproduct? A: Cyanohydrins are often unstable.

  • Chemical Wash: Wash the organic layer with saturated

    
     (Sodium Bisulfite). This forms a water-soluble bisulfite adduct with unreacted aldehydes and destabilizes the cyanohydrin, pulling the aldehyde equilibrium into the aqueous phase.
    
  • Chromatography: Cyanohydrins are much more polar than aminonitriles. They will stick to the silica (and likely decompose there), effectively separating themselves during the neutralized silica column run.

Workflow Visualization

Decision Tree: Downstream Processing

Figure 2: Logical flow for working up a Strecker reaction to maximize safety and yield.

WorkupFlow Start Crude Reaction Mixture Quench Quench: Adjust pH > 10 (Prevent HCN gas) Start->Quench Destruct Add Bleach or FeSO4 (Destroy Cyanide) Quench->Destruct Extract Extract with EtOAc/DCM Destruct->Extract Solid Is Product Solid? Extract->Solid Recryst Recrystallization (EtOH/Hex) Solid->Recryst Yes Column Is Product Acid Sensitive? Solid->Column No (Oil) StdCol Standard Silica Column Column->StdCol No (Rare) NeuCol Neutralized Silica Column (+1% Et3N) Column->NeuCol Yes (Most Aminonitriles)

Caption: Always prioritize cyanide destruction before extraction. Choose neutralized silica for oils to prevent degradation.

References

  • BenchChem Technical Support. (2025).[1][6] Strategies to minimize byproduct formation in Strecker reactions. Retrieved from

  • Organic Reactions. (2010). The Catalytic Asymmetric Strecker Reaction. Wiley Online Library. Retrieved from

  • SGS Minerals Services. (2018).[7] Cyanide Detoxification: Comparison of Common Methods. Retrieved from

  • LSU Health Sciences Center. (2018). Standard Operating Procedure: Safe Use of Cyanide Compounds. Retrieved from

  • Kouznetsov, V. V., & Galvis, C. E. (2014). Recent advances in asymmetric Strecker reactions. Arkivoc. Retrieved from

  • U.S. EPA. (1996). Method 9013A: Cyanide Extraction Procedure for Solids and Oils. Retrieved from

Sources

Optimization

Technical Support Center: Precision Piperidine Synthesis

Topic: Minimizing Over-Alkylation in Piperidine Synthesis Ticket ID: PIP-SYN-OPT-2026 Status: Open for Resolution Introduction: The Nucleophilicity Trap Welcome to the Technical Support Center. If you are reading this, y...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Over-Alkylation in Piperidine Synthesis Ticket ID: PIP-SYN-OPT-2026 Status: Open for Resolution

Introduction: The Nucleophilicity Trap

Welcome to the Technical Support Center. If you are reading this, you are likely staring at a TLC plate showing a streak of quaternary ammonium salts or a mass spec trace dominated by [M+R]+ peaks instead of your desired [M+H]+.

The Core Problem: Piperidine synthesis fights against thermodynamics.

  • Cyclization: When reacting a primary amine with a 1,5-dihalide, the intermediate secondary amine is more nucleophilic than the starting material, leading to dimerization (bis-piperidines) or polymerization.

  • N-Functionalization: When alkylating an existing piperidine ring, the product (a tertiary amine) remains nucleophilic enough to attack the alkylating agent again, forming a quaternary ammonium salt (the Menschutkin reaction).

This guide provides three validated protocols to break this cycle, moving from kinetic control to thermodynamic workarounds.

Module 1: The "Cesium Effect" for Direct N-Alkylation

Use Case: You must attach an alkyl chain to a piperidine ring (or cyclize a primary amine) using an alkyl halide, and you cannot use reductive amination.

The Science

Standard bases (K₂CO₃, NaH) often lead to over-alkylation because they do not suppress the nucleophilicity of the product. Cesium Hydroxide (CsOH) or Cesium Carbonate (Cs₂CO₃) , often combined with TBAI (Tetrabutylammonium iodide), creates a "Cesium Effect." The large ionic radius of Cesium allows for the formation of a specific coordination complex that accelerates the initial N-alkylation while sterically or electronically disfavoring the second addition to the tertiary amine.

Protocol A: The Salvatore-Jung Cesium Method

Best for: Mono-N-alkylation of primary amines to secondary amines (or cyclization).

ParameterSpecification
Solvent DMF or Acetonitrile (Anhydrous is critical)
Base CsOH·H₂O (powdered)
Additive 4Å Molecular Sieves (activated)
Stoichiometry 1.0 equiv Amine : 1.0 equiv R-X : 1.2 equiv CsOH
Temperature 23°C (Room Temp)

Step-by-Step:

  • Activation: Flame-dry a round-bottom flask containing 4Å molecular sieves. Cool under Argon.

  • Solvation: Add anhydrous DMF (0.1 M concentration relative to amine).

  • Base Addition: Add powdered CsOH·H₂O (1.2 equiv). Stir vigorously for 10 minutes.

  • Substrate Addition: Add the amine (1.0 equiv).

  • Electrophile Addition: Add the alkyl halide (1.0 equiv) slowly over 30 minutes via syringe pump.

  • Quench: Filter through a Celite pad to remove sieves/salts. Dilute with EtOAc and wash with brine.

Technical Note: If using 1,5-dibromopentane for cyclization, increase dilution to 0.01 M to favor intramolecular cyclization over intermolecular polymerization.

Module 2: Reductive Amination (The STAB Protocol)

Use Case: You are synthesizing N-alkyl piperidines from aldehydes/ketones. This is the most reliable method to avoid over-alkylation.

The Science

Direct alkylation is a "runaway train."[1][2] Reductive amination is a "stepwise gate." By using Sodium Triacetoxyborohydride (STAB) , you utilize a hydride source that is sterically bulky and electron-deficient. It reduces the intermediate iminium ion faster than it reduces the carbonyl, but it is too weak to reduce the final tertiary amine product or cause side reactions.

Protocol B: The Abdel-Magid STAB Method
ComponentRole
STAB Selective reducing agent (mild)
Acetic Acid Catalyst (promotes iminium formation)
DCE or THF Solvent (DCE is standard, THF for green chem)

Step-by-Step:

  • Mix: In a dry flask, combine Piperidine (1.0 equiv) and the Aldehyde/Ketone (1.0 - 1.1 equiv) in DCE or THF.

  • Acidify: Add Glacial Acetic Acid (1.0 equiv). Crucial for ketone substrates.

  • Reduce: Add STAB (1.4 equiv) in one portion.

  • Monitor: Stir at room temperature for 2–4 hours.

  • Workup: Quench with saturated aqueous NaHCO₃ (gas evolution will occur). Extract with DCM.

Troubleshooting Tip: If the reaction stalls, do not add heat. Instead, switch to a "pre-formation" strategy: Stir amine + aldehyde in MeOH for 1 hour to form the imine, then add NaBH₄.

Module 3: Visualizing the Pathway

Understanding the kinetic competition is vital. The diagram below illustrates why standard alkylation fails and where our interventions act.

PiperidineAlkylation cluster_solutions Intervention Strategies Amine Primary Amine (Starting Material) SecAmine Piperidine Ring (Secondary Amine) Amine->SecAmine Cyclization (Slow k1) Dihalide 1,5-Dihalide Dihalide->SecAmine BisProduct Bis-Piperidine (Dimer Impurity) SecAmine->BisProduct Intermolecular Attack (Fast k2) QuatSalt Quaternary Ammonium Salt SecAmine->QuatSalt Over-Alkylation (Fast k3) Dilution High Dilution (Favors k1 over k2) Cesium CsOH Effect (Suppresses k3)

Figure 1: Kinetic pathways in piperidine synthesis. Red paths indicate the "runaway" reactions causing over-alkylation. Yellow notes indicate where specific protocols intervene.

Troubleshooting & FAQs

Ticket #001: "My cyclization yielded a white solid that isn't my product."

  • Diagnosis: You likely formed a polymer or a bis-piperidine dimer. This happens when the concentration is too high.

  • Resolution: Repeat the experiment using High Dilution Conditions .

    • Standard: 0.1 M to 0.5 M.

    • Corrected:0.005 M to 0.01 M .

    • Alternative: Use a syringe pump to add the amine and the dihalide simultaneously into a large volume of refluxing solvent (double-simultaneous addition).

Ticket #002: "I can't use reductive amination because I don't have the aldehyde precursor, only the alkyl halide."

  • Diagnosis: You are forced into direct alkylation.

  • Resolution: Use the Protecting Group Strategy .

    • React your 1,5-dihalide with Benzylamine or Tosylamide (TsNH2) instead of ammonia. The resulting N-protected piperidine is non-nucleophilic.

    • Deprotect (H₂/Pd-C for Benzyl; H₂SO₄ or Na/Naph for Tosyl) to liberate the secondary amine.

    • Perform controlled alkylation using the CsOH protocol (Module 1).

Ticket #003: "Can I use NaBH4 instead of STAB for reductive amination?"

  • Diagnosis: NaBH4 is a stronger reducing agent.

  • Risk: It will reduce aldehydes to alcohols before they react with the amine (low yield) or reduce the imine too fast, leaving unreacted aldehyde that competes for the amine.

  • Resolution: If you must use NaBH4, you must perform the reaction in two distinct steps: (1) Form Imine (2 hrs), (2) Add NaBH4.[3][4] Do not do "one-pot" addition.

Decision Matrix: Selecting Your Protocol

Use this logic flow to determine the correct experimental setup for your specific synthesis.

ProtocolSelector Start Start: What is your goal? Goal1 Form Piperidine Ring (Cyclization) Start->Goal1 Goal2 Functionalize Existing Piperidine (N-Alkylation) Start->Goal2 Q_Prec Precursor Type? Goal1->Q_Prec Q_Elec Electrophile Available? Goal2->Q_Elec PathA 1,5-Dihalide + Amine Q_Prec->PathA PathB Dicarbonyl + Amine Q_Prec->PathB SolA USE PROTECTING GROUP (TsNH2 or BnNH2) + High Dilution PathA->SolA SolB DOUBLE REDUCTIVE AMINATION (STAB Protocol) PathB->SolB PathC Aldehyde/Ketone Q_Elec->PathC PathD Alkyl Halide Q_Elec->PathD SolC REDUCTIVE AMINATION (Abdel-Magid / STAB) PathC->SolC SolD CESIUM PROTOCOL (CsOH + TBAI) PathD->SolD

Figure 2: Experimental Decision Matrix. Follow the path based on your starting materials to find the method that minimizes over-alkylation.

References

  • Salvatore, R. N., Nagle, A. S., & Jung, K. W. (1999).[5] Cesium Hydroxide Promoted Chemoselective N-Alkylation for the Generally Efficient Synthesis of Secondary Amines.[6] The Journal of Organic Chemistry.

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[4][7] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][4][8] Studies on Direct and Indirect Reductive Amination Procedures.[4] The Journal of Organic Chemistry.

  • BenchChem Technical Support. (2025). How to prevent quaternary salt formation in piperidine alkylation. BenchChem Troubleshooting Guides.

  • Matassini, C., et al. (2020). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Chimica.

Sources

Troubleshooting

Technical Support Center: Methyl 4-hydroxypiperidine-1-carboxylate Synthesis

Topic: Work-up Procedure & Troubleshooting Guide Doc ID: TS-ORG-2024-05 | Version: 2.1 | Status: Active[1] Executive Summary From the Desk of the Senior Application Scientist: The synthesis of Methyl 4-hydroxypiperidine-...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Work-up Procedure & Troubleshooting Guide

Doc ID: TS-ORG-2024-05 | Version: 2.1 | Status: Active[1]

Executive Summary

From the Desk of the Senior Application Scientist: The synthesis of Methyl 4-hydroxypiperidine-1-carboxylate (CAS: 75250-52-1) is a standard carbamate protection of a secondary amine.[1] However, unlike lipophilic Boc- or Cbz- protections, the methyl carbamate moiety combined with the free 4-hydroxyl group creates a molecule with significant water solubility (LogP ~0.0 to -0.6).[1]

The Critical Failure Point: The most common user error is not the reaction itself, but the loss of product to the aqueous phase during extraction. Standard "wash and separate" protocols used for lipophilic drugs will result in yields <40%. This guide focuses on aggressive phase transfer techniques and pH-controlled purification to ensure yields >85%.

Standard Operating Procedure (SOP)

Recommended Baseline Protocol

Reagents & Setup
  • Substrate: 4-Hydroxypiperidine (1.0 equiv)[1][2][3]

  • Reagent: Methyl Chloroformate (1.1 - 1.2 equiv) [Caution: Lachrymator] [1]

  • Base: Potassium Carbonate (

    
    , 2.0 equiv) or Sodium Bicarbonate (
    
    
    
    )[1]
  • Solvent System: Biphasic DCM:Water (1:[1]1) or THF:Water (1:1).[1]

Step-by-Step Work-up Protocol
Phase 1: Quenching & Neutralization [1]
  • Monitor: Confirm consumption of amine by TLC (stain with Ninhydrin; starting material turns red/purple).[1]

  • Quench: If using excess methyl chloroformate, add 0.5M NaOH or Ammonium Hydroxide dropwise at 0°C to hydrolyze unreacted reagent.[1]

    • Why: Methyl chloroformate hydrolyzes to Methanol,

      
      , and HCl.[1] The base neutralizes the HCl.[1]
      
  • Gas Evolution: Allow gas (

    
    ) evolution to cease before sealing any separator funnel.
    
Phase 2: Aggressive Extraction (The "Salting Out" Method)

Crucial Step for Polar Carbamates[1]

  • Saturation: Add solid Sodium Chloride (NaCl) to the aqueous layer until saturation (undissolved salt visible).

    • Mechanism:[1][2][4][5][6] This increases the ionic strength of the water, forcing the polar organic product into the organic phase (Salting-out effect).

  • Solvent Choice: If using DCM, perform 3x extractions .[1] If yield is low, switch to DCM:Isopropanol (3:1) or Chloroform:Isopropanol (3:1) .[1]

    • Why: Pure DCM may not be polar enough to pull the hydroxylated product from water.[1] The addition of Isopropanol increases extraction efficiency for polar compounds.[1]

Phase 3: Purification Wash
  • Acid Wash: Wash the combined organic layers with cold 5% Citric Acid or 0.5M HCl .[1]

    • Logic: The product is a carbamate (non-basic).[1] Unreacted 4-hydroxypiperidine is a secondary amine (basic).[1] The acid protonates the impurity, locking it in the aqueous layer.

  • Drying: Dry over anhydrous

    
     (Sodium Sulfate), filter, and concentrate in vacuo.
    

Troubleshooting Center

Direct solutions to specific experimental failures.

Issue A: "I have 20% yield. Where is my product?"

Diagnosis: Product loss to the aqueous layer due to high polarity.[1] Corrective Action:

  • Retain Aqueous Layer: Do not discard the water phase.[1]

  • TLC Check: Spot the aqueous layer on a TLC plate.[1] If UV active or stains with

    
    , your product is there.[1]
    
  • Rescue Protocol:

    • Saturate aqueous layer with NaCl.[1]

    • Extract continuously with EtOAc or DCM/MeOH (95:5) .[1]

    • Pro-Tip: For large scale, use a continuous liquid-liquid extractor.[1]

Issue B: "The product is an oil that won't crystallize."

Diagnosis: Presence of solvent residues or minor impurities preventing lattice formation.[1] Corrective Action:

  • Azeotrope: Dissolve the oil in DCM and re-evaporate to remove trapped water. Repeat with Diethyl Ether .

  • Trituration: Add cold Hexane or Petroleum Ether to the oil and scratch the flask sides.[1] The product should precipitate as a white solid.[1][2]

  • Vacuum: Dry under high vacuum (<1 mbar) for 12 hours.

Issue C: "Violent bubbling during work-up."

Diagnosis: Unquenched Methyl Chloroformate reacting with bicarbonate washes.[1] Corrective Action:

  • Pre-Quench: Ensure the reaction mixture is stirred with water/base for 30 mins before starting the work-up.

  • pH Control: Neutralize the reaction mixture to pH 7-8 before adding bicarbonate.

Data & Specifications

PropertyValueNote
Formula

Mol. Weight 159.18 g/mol
LogP (Calc) ~0.0 to -0.6Highly Polar (Water soluble)
Appearance White solid / Colorless OilMP depends on purity
Storage 2-8°C, HygroscopicStore under Nitrogen

Visual Workflows

Figure 1: Optimized Work-up Logic

This diagram illustrates the critical decision points for maximizing yield.

WorkupProcedure Start Reaction Complete (TLC Verified) Quench Quench Excess MeOCOCl (Water/Base) Start->Quench PhaseSplit Phase Separation Quench->PhaseSplit OrgPhase Organic Phase (Product + Impurities) PhaseSplit->OrgPhase AqPhase Aqueous Phase (Salts + Product Loss) PhaseSplit->AqPhase CheckAq Check Aqueous Phase (TLC/Stain) Rescue Add NaCl (Saturate) Extract w/ DCM:IPA (3:1) CheckAq->Rescue Product Detected AcidWash Wash w/ 5% Citric Acid (Removes Amine) OrgPhase->AcidWash AqPhase->CheckAq High Risk Rescue->OrgPhase Combine Extracts Dry Dry (Na2SO4) & Concentrate AcidWash->Dry Result Final Product (>85% Yield) Dry->Result

Caption: Figure 1. Optimized extraction workflow emphasizing the "Rescue" step for polar carbamates.

Figure 2: Purification Decision Tree

How to handle impurities based on physical state.

PurificationTree Problem Crude Product State? Oil Viscous Oil Problem->Oil Solid Solid Precipitate Problem->Solid ActionOil 1. Azeotrope (DCM) 2. Triturate (Hexane) Oil->ActionOil ActionSolid Recrystallize (EtOAc/Hexane) Solid->ActionSolid Impurity Impurity Type? ActionOil->Impurity ActionSolid->Impurity Amine Starting Material Impurity->Amine Color Yellow/Brown Impurity->Color FixAmine Acid Wash (Citric Acid) Amine->FixAmine FixColor Charcoal Filtration or Silica Plug Color->FixColor

Caption: Figure 2. Decision tree for post-workup purification.

Frequently Asked Questions (FAQ)

Q: Can I use Ethyl Acetate (EtOAc) instead of DCM for extraction? A: Yes, but be careful.[1] EtOAc is more polar than DCM, which is good for solubility, but it also dissolves more water.[1] You must dry the organic layer very thoroughly (


 is preferred over 

for wet EtOAc) to avoid hydrolysis during concentration.[1]

Q: Why do you recommend Citric Acid over HCl for the wash? A: While 1M HCl is standard, strong mineral acids can sometimes induce carbamate cleavage or side reactions if the work-up takes too long or gets too warm. Citric acid is mild enough to protonate the starting amine (


 ~11) without risking the carbamate stability.[1]

Q: My product smells like almonds/sweet. Is this normal? A: No. A sweet/almond smell often indicates residual Methyl Chloroformate or decomposition products.[1] The pure carbamate should be odorless or have a faint amine-like odor.[1] If it smells strong, put it back on the rotovap or high vacuum.[1]

References

  • PubChem. (2025).[1][7] Methyl 4-hydroxypiperidine-1-carboxylate (Compound Summary).[1] National Library of Medicine.[1] [Link]

  • Organic Syntheses. (2011). General Procedures for Work-up of Polar Compounds.[1][5] Organic Syntheses, Coll.[1][8] Vol. 10. [Link]

  • Frontier, A. (2025).[1] Workup for Polar and Water-Soluble Solvents.[1][5] University of Rochester Department of Chemistry.[1] [Link]

  • Google Patents. (2015).[1][2] Synthesis method of N-boc-4-hydroxypiperidine (Analogous Procedure). CN104628625A.[1]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Methyl 4-hydroxypiperidine-1-carboxylate in Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals The 4-hydroxypiperidine motif is a cornerstone in modern medicinal chemistry, recognized as a privileged scaffold for its ability to impart favorab...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The 4-hydroxypiperidine motif is a cornerstone in modern medicinal chemistry, recognized as a privileged scaffold for its ability to impart favorable physicochemical properties into drug candidates.[1] Its strategic incorporation can enhance solubility, modulate lipophilicity, and provide critical hydrogen bonding interactions with biological targets. The utility of this scaffold is critically dependent on the choice of the nitrogen protecting group, which dictates its reactivity, stability, and compatibility with subsequent synthetic steps.

This guide provides an in-depth comparison of Methyl 4-hydroxypiperidine-1-carboxylate against its most common alternative, tert-Butyl 4-hydroxy-1-piperidinecarboxylate (N-Boc-4-hydroxypiperidine). We will explore the nuanced advantages conferred by the methyl carbamate group, focusing on the causality behind its selection in complex synthetic routes and providing actionable experimental insights.

Section 1: A Comparative Overview of Physicochemical Properties

The choice of a building block often begins with its physical properties, which affect handling, solubility, and reaction setup. While both Methyl 4-hydroxypiperidine-1-carboxylate and its N-Boc counterpart are solids, subtle differences can be noted.

PropertyMethyl 4-hydroxypiperidine-1-carboxylatetert-Butyl 4-hydroxy-1-piperidinecarboxylate (N-Boc)Ethyl 4-hydroxypiperidine-1-carboxylate
Molecular Formula C7H13NO3C10H19NO3[2]C8H15NO3[3]
Molecular Weight 159.18 g/mol [4]201.26 g/mol [2]173.21 g/mol [3][5]
Appearance SolidWhite to off-white crystalline solid[2]Pale yellow liquid[5]
Melting Point Not consistently reported61-65 °C[2]N/A (Liquid)
Solubility Soluble in polar organic solvents (MeOH, DCM)Good solubility in MeOH, EtOH, DCM[2]Soluble in standard organic solvents

The lower molecular weight of the methyl carbamate derivative can be advantageous in terms of cost-effectiveness and atom economy, particularly in large-scale synthesis.

Section 2: The Decisive Advantage: Orthogonal Deprotection Strategy

The primary strategic advantage of using Methyl 4-hydroxypiperidine-1-carboxylate lies in the robustness of the methyl carbamate protecting group compared to the acid-labile Boc group. This difference is the foundation of an orthogonal protection strategy, allowing for selective deprotection in molecules with multiple sensitive functional groups.[1][6]

N-Boc Deprotection: The Boc group is renowned for its ease of removal under mild acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[6][7] This process generates a volatile isobutylene and CO2 as byproducts. However, its high sensitivity to acid makes it unsuitable for synthetic routes that require acidic steps elsewhere in the molecule.[2][8]

Methyl Carbamate Deprotection: In stark contrast, methyl carbamates are highly stable to acidic conditions. Their cleavage requires more forcing conditions, which provides a significant advantage. Deprotection is typically achieved under strong basic conditions (saponification) or via nucleophilic attack.[9][10] Recent methodologies have also employed reagents like 2-mercaptoethanol with a base, which offers an alternative to harsh hydrogenolysis or Lewis acid-mediated methods.[3][4][11]

This stability differential allows chemists to perform acid-mediated reactions on other parts of a molecule (e.g., deprotecting a Boc or t-butyl ether group) while the methyl carbamate-protected piperidine nitrogen remains intact. This orthogonality is a critical tool for streamlining complex syntheses and avoiding unnecessary protection-deprotection cycles.

G cluster_0 Orthogonal Deprotection Workflow start Complex Intermediate (N-Methyl Carbamate + O-Boc) acid Acidic Condition (e.g., TFA) start->acid Step 1: Selective O-Boc Deprotection intermediate Intermediate (N-Methyl Carbamate + Free OH) acid->intermediate base Basic Condition (e.g., NaOH, heat) intermediate->base Step 2: N-Carbamate Deprotection final Final Product (Free NH + Free OH) base->final

Caption: Orthogonal deprotection strategy enabled by the differential stability of Methyl Carbamate and Boc groups.

Section 3: Comparative Reactivity at the C4-Hydroxyl Group: The Mitsunobu Reaction

The 4-hydroxyl group is a versatile handle for introducing a wide array of functionalities. The Mitsunobu reaction is a quintessential transformation for this purpose, as it proceeds with a clean inversion of stereochemistry, which is often critical for biological activity.

The reaction involves the activation of the alcohol with a combination of a phosphine (e.g., triphenylphosphine, PPh3) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD), allowing it to be displaced by a wide range of nucleophiles (H-Nu).

While the electronic nature of the N-protecting group (methyl carbamate vs. Boc) has a negligible effect on the intrinsic reactivity of the C4-hydroxyl group, the choice has profound implications for the overall synthetic plan. A chemist might choose the methyl carbamate precursor specifically because the subsequent step requires a harsh acidic condition that would prematurely cleave a Boc group.

Caption: The Mitsunobu reaction facilitates C4-functionalization with stereochemical inversion.

Protocol: General Procedure for Mitsunobu Reaction

This protocol is a self-validating system, wherein the successful formation of the product with inverted stereochemistry confirms the efficacy of the reaction setup.

  • Preparation: In a flame-dried, three-necked round-bottomed flask under an inert nitrogen atmosphere, dissolve the N-protected 4-hydroxypiperidine substrate (1.0 eq.), the nucleophile (e.g., 4-nitrobenzoic acid, 1.2-1.5 eq.), and triphenylphosphine (1.5 eq.) in anhydrous tetrahydrofuran (THF).

  • Reaction Initiation: Cool the solution to 0 °C using an ice bath. Add the azodicarboxylate (DEAD or DIAD, 1.5 eq.) dropwise via syringe, ensuring the internal temperature remains below 10 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Dilute the residue with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the desired 4-substituted piperidine derivative.

Section 4: Application in Pharmaceutical and Agrochemical Synthesis

Both Methyl 4-hydroxypiperidine-1-carboxylate and its analogues are vital intermediates. They are integral to the synthesis of a range of active pharmaceutical ingredients (APIs), including antihistamines, antipsychotics, antidepressants, and potent analgesics.[5][8][9] In the agrochemical sector, this scaffold is used to produce advanced fungicides and insecticides.[3] The choice of protecting group is dictated by the specific chemical environment of the target molecule and the overall synthetic strategy.

Section 5: Head-to-Head Comparison and Expert Recommendation

FeatureMethyl 4-hydroxypiperidine-1-carboxylatetert-Butyl 4-hydroxy-1-piperidinecarboxylate (N-Boc)
Deprotection Condition Strong base (saponification); Nucleophilic conditions.[3][9]Mild to strong acid (TFA, HCl).[6][7]
Stability to Acid HighLow (labile).[8]
Orthogonal Potential Excellent. Can be deprotected in the presence of acid-labile groups (Boc, t-Bu ethers).[1][6]Limited. Cannot be used if downstream acidic steps are required.
Byproducts of Deprotection Methanol, CO2Isobutylene, CO2, potential for t-butyl cation side-reactions.[2]
Primary Advantage Robustness, enabling orthogonal synthetic strategies.Mild and facile deprotection for straightforward syntheses.
Senior Application Scientist's Recommendation:

The selection between these two valuable building blocks is a clear exercise in strategic synthetic planning.

  • Choose tert-Butyl 4-hydroxy-1-piperidinecarboxylate (N-Boc) for syntheses where the subsequent steps are tolerant of a protected secondary amine and do not involve acidic conditions. Its mild deprotection is ideal for sensitive substrates and late-stage transformations where harsh conditions are undesirable.

  • Choose Methyl 4-hydroxypiperidine-1-carboxylate when developing a multi-step synthesis that requires orthogonality. Its high stability to acid allows for the selective manipulation of other acid-labile protecting groups within the molecule. This robustness makes it the superior choice for complex, convergent synthetic routes where precise control over reactivity is paramount.

By understanding the distinct chemical personalities of these protecting groups, researchers can design more efficient, robust, and elegant synthetic pathways to novel chemical entities.

References

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (2013). BOC Deprotection. Retrieved from [Link]

  • Labinsights. (2023, May 8). Benefits of Protecting Groups in Organic Synthesis. Retrieved from [Link]

  • Zhou, X.-J., & Huang, Z.-Z. (1989). The Deprotection of Methyl Carbamates by Sodium Hydrogen Telluride. Synthetic Communications, 19(7-8), 1347-1349. Retrieved from [Link]

  • ChemistryViews. (2022, May 15). New Carbamate Deprotection Complements Existing Methods. Retrieved from [Link]

  • Evans, M. (2020, May 18). 26.05 Protecting Groups for Amines: Carbamates [Video]. YouTube. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2022, December 14). Boc Deprotection Mechanism | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • Scattolin, T., Gharbaoui, T., & Chen, C.-Y. (2022). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. Organic Letters, 24(19), 3736–3740. Retrieved from [Link]

  • ChemTalk. (n.d.). Protecting Groups in Organic Synthesis. Retrieved from [Link]

  • Ashenhurst, J. (2018, June 7). Protecting Groups For Amines: Carbamates. Master Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by carbamate cleavage. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Advances in the Mitsunobu Reaction: An Excellent Organic Protocol with Versatile Applications | Request PDF. Retrieved from [Link]

  • Organic Syntheses. (n.d.). A general procedure for mitsunobu inversion of sterically hindered alcohols. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed mechanism of the Mitsunobu reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H3 Receptor Antagonist: Further Structure–Activity Relationship Exploration and In Vitro and In Vivo Pharmacological Evaluation. PubMed Central. Retrieved from [Link]

  • Beilstein Journals. (2006, October 31). ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists. Retrieved from [Link]

  • LookChem. (n.d.). Cas 65214-82-6,Ethyl 4-hydroxypiperidine-1-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2005, January). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. PubMed. Retrieved from [Link]

Sources

Comparative

Comparative Guide: Structure-Activity Relationships of M1 Allosteric Agonists

Executive Summary: The Allosteric Shift Targeting the Muscarinic Acetylcholine Receptor M1 (M1 mAChR) has long been a "holy grail" for treating cognitive deficits in Alzheimer’s disease (AD) and schizophrenia. However, o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Allosteric Shift

Targeting the Muscarinic Acetylcholine Receptor M1 (M1 mAChR) has long been a "holy grail" for treating cognitive deficits in Alzheimer’s disease (AD) and schizophrenia. However, orthosteric agonists (targeting the acetylcholine site) failed historically due to a lack of selectivity against M2/M3 subtypes, causing severe peripheral cholinergic side effects (SLUDGE syndrome).

This guide analyzes the Positive Allosteric Modulators (PAMs) and Allosteric Agonists (Ago-PAMs) that bind to a topographically distinct site (extracellular vestibule). We compare three distinct chemical generations—BQCA , MK-7622 , and HTL-9936 —evaluating their structural evolution, signaling bias, and therapeutic viability.

Mechanistic Architecture

Unlike orthosteric ligands, M1 allosteric agonists modulate the receptor's response to acetylcholine (ACh) while often possessing intrinsic efficacy. Understanding the coupling between the Allosteric Site , Orthosteric Site , and G-protein is critical for interpreting SAR data.

Diagram: M1 Allosteric Signaling & Bias

The following diagram illustrates the dual-signaling pathways and the interference of allosteric modulation.

M1_Signaling cluster_membrane cluster_intracellular Intracellular Signaling ACh Acetylcholine (Orthosteric Ligand) M1 M1 Receptor (Active Conformation) ACh->M1 Primary Activation PAM M1 PAM/Ago-PAM (e.g., MK-7622) PAM->M1 Positive Cooperativity (α) Intrinsic Efficacy (τ) Gq Gq Protein M1->Gq Major Coupling GRK GRK / Arrestin M1->GRK Biased Signaling (Reduced by Ago-PAMs) PLC PLC-beta Gq->PLC IP3 IP3 / Calcium Release (Cognition) PLC->IP3 Internal Internalization (Desensitization) GRK->Internal

Figure 1: Mechanism of Action. PAMs bind the extracellular vestibule, stabilizing the active state induced by ACh. Notable is the "Signaling Bias" where many allosteric agonists preferentially drive Gq signaling over Arrestin recruitment, reducing receptor desensitization compared to orthosteric agonists.

Comparative SAR Analysis

Class A: The Prototypical Tools (BQCA & TBPB)

Representative Compound: BQCA (Benzyl quinolone carboxylic acid)

  • Structural Core: Quinolone carboxylic acid.[1][2]

  • SAR Insight: BQCA was a breakthrough for selectivity. The carboxylic acid moiety forms a critical salt bridge within the allosteric pocket (likely Tyr179 or Trp400). However, this highly polar group limits CNS penetration (Blood-Brain Barrier permeability) and oral bioavailability.

  • Performance:

    • Selectivity: >100-fold vs. M2-M5.

    • Cooperativity: High positive cooperativity with ACh.

    • Limitation: Poor drug-likeness; strictly a pharmacological tool.

Class B: The Optimized Pre-Clinical Candidates (MK-7622)

Representative Compound: MK-7622 (Merck)

  • Structural Core: Benzoisoquinolinone (Rigidified analog).

  • SAR Evolution: To solve the CNS penetration issue of BQCA, the carboxylic acid was replaced with a neutral, heterocyclic isostere (often a pyridine or similar H-bond acceptor) fused into a rigid tricyclic core.

  • Key SAR Driver: The rigidification locked the molecule in a bioactive conformation, dramatically increasing potency (pEC50 > 9.0).

  • Performance:

    • Potency: Extremely high (EC50 < 5 nM).[2]

    • Efficacy: Acts as an Ago-PAM (has intrinsic agonist activity even without ACh).

    • Failure Mode: The high intrinsic efficacy led to cholinergic adverse events (diarrhea, seizure liability) in clinical trials, suggesting a "ceiling" for safe M1 activation.

Class C: Structure-Based Design (HTL-9936)

Representative Compound: HTL-9936 (Sosei Heptares)

  • Structural Core: Azabicyclic / Homopiperidine.

  • SAR Evolution: Designed using Crystal Structure data of M1. The bulky homopiperidine ring was engineered to clash with residues in the M2/M3 receptors, ensuring selectivity. Unlike the flat aromatic structures of BQCA/MK-7622, this scaffold utilizes sp3-rich character for better solubility and metabolic stability.

  • Performance:

    • Profile: Partial Agonist / PAM.

    • Benefit: Designed to have a wider therapeutic window by avoiding the "over-activation" seen with full Ago-PAMs like MK-7622.

Performance Matrix: Quantitative Comparison

The following table synthesizes data from multiple studies (see References) to provide a direct comparison of pharmacological parameters.

FeatureBQCA (Tool)MK-7622 (Clinical)HTL-9936 (SBDD)
Scaffold Quinolone Carboxylic AcidBenzoisoquinolinoneAzabicyclic / Homopiperidine
Mode of Action Pure PAM / Weak Ago-PAMPotent Ago-PAMPartial Agonist / PAM
M1 Potency (EC50) ~845 nM (Inflection Point)< 5 nM~10-100 nM
Cooperativity (α) High (>100-fold shift)Very High (α = ~338)Moderate
Intrinsic Efficacy Low (<20% of ACh max)High (>80% of ACh max)Partial (~40-60%)
Selectivity (vs M2) > 100-fold> 1000-fold> 1000-fold
CNS Penetration (Kp) Low (< 0.1)HighHigh
Key Liability Poor BioavailabilityCholinergic Side Effects (Diarrhea)Cardiovascular signals at high dose

Experimental Protocols (Self-Validating Systems)

To replicate SAR data, researchers must distinguish between Potentiation (PAM activity) and Intrinsic Agonism .

Protocol A: Calcium Mobilization (FLIPR)

Validates: Potency and Cooperativity.

  • Cell Line: CHO-K1 cells stably expressing human M1 (hM1). Avoid transient transfection to ensure consistent receptor reserve (

    
    ).
    
  • Dye Loading: Incubate cells with Fluo-4 AM (2 µM) + Probenecid (2.5 mM) for 45 min at 37°C.

  • Ago-PAM Mode (Intrinsic Activity):

    • Add test compound (e.g., MK-7622) in increasing concentrations.

    • Measure Ca2+ flux relative to 10 µM Carbachol (CCh) control (defined as 100%).

  • PAM Mode (Cooperativity):

    • Pre-incubate cells with test compound for 10 min.[3]

    • Inject an EC20 concentration of ACh (critical: using EC100 masks PAM effects).

    • Measure the Leftward Shift of the ACh response curve.

  • Data Analysis: Fit to the Operational Model of Allostery (Black & Leff) to derive

    
     (cooperativity factor) and 
    
    
    
    (efficacy).
Protocol B: IP-One Accumulation (Gq Specificity)

Validates: Downstream signaling stability (longer timeframe than Ca2+).

  • Reagents: Cisbio IP-One HTRF kit.

  • Buffer: Stimulation buffer containing LiCl (50 mM) to block inositol monophosphatase.

  • Incubation: Treat cells with compound for 60 min at 37°C (equilibrium conditions).

  • Detection: Add Cryptate-labeled anti-IP1 and d2-labeled IP1.

  • Readout: Measure HTRF ratio (665/620 nm). High IP1 levels indicate sustained Gq activation.

Challenges & Future Directions: Signaling Bias

A critical finding in the SAR of these compounds is Signaling Bias .

  • Orthosteric Agonists (e.g., Xanomeline): Robustly recruit Beta-Arrestin, leading to receptor internalization and downregulation (tolerance).

  • Allosteric Agonists (e.g., BQCA, TBPB): Exhibit "Gq Bias."[4] They activate the calcium pathway efficiently but recruit Beta-Arrestin poorly.

  • Implication: Allosteric ligands may maintain efficacy longer during chronic dosing because they do not trigger the receptor's "off-switch" (internalization) as aggressively as orthosteric drugs. Future SAR optimization should focus on maximizing this Gq/Arrestin bias ratio.

References

  • Conn, P. J., et al. (2009). "Allosteric modulators of GPCRs: a novel approach for the treatment of CNS disorders." Nature Reviews Drug Discovery. Link

  • Ma, L., et al. (2009). "Discovery of benzyl quinolone carboxylic acids as potent and selective positive allosteric modulators of the M1 muscarinic acetylcholine receptor." Journal of Pharmacology and Experimental Therapeutics. Link (Note: Contextual citation for BQCA discovery).

  • Kuduk, S. D., et al. (2013). "MK-7622: A First-in-Class M1 Positive Allosteric Modulator Development Candidate." ACS Medicinal Chemistry Letters. Link

  • Brown, A. J. H., et al. (2021).[5] "From structure to clinic: Design of a muscarinic M1 receptor agonist with potential to treatment of Alzheimer's disease."[5][6][7] Cell. Link (The HTL-9936 discovery paper).

  • Davis, A. A., et al. (2010). "Differential Effects of Allosteric M1 Muscarinic Acetylcholine Receptor Agonists on Receptor Activation, Arrestin 3 Recruitment, and Receptor Downregulation." ACS Chemical Neuroscience.[8] Link

Sources

Validation

Definitive Stereochemical Assignment of Substituted Piperidines: An Integrated NMR Strategy

Executive Summary Substituted piperidines represent a cornerstone scaffold in medicinal chemistry, forming the core of countless therapeutics (e.g., opioids, SSRIs, antihistamines). However, their conformational flexibil...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Substituted piperidines represent a cornerstone scaffold in medicinal chemistry, forming the core of countless therapeutics (e.g., opioids, SSRIs, antihistamines). However, their conformational flexibility—specifically the rapid chair-chair interconversion and nitrogen inversion—renders stereochemical assignment notoriously difficult.

This guide compares the three primary NMR-based methodologies for assigning relative stereochemistry in substituted piperidines: Scalar Coupling (


) Analysis , Dipolar Correlation (NOE/ROE) , and Chemical Shift/DFT Analysis . Unlike rigid carbocycles, piperidines require an integrated workflow to avoid false positives caused by conformational averaging.

Part 1: The Conformational Landscape

Before selecting a method, the researcher must stabilize the target. Piperidines exist in a dynamic equilibrium.

  • Ring Flipping: Rapid interconversion between two chair conformers averages

    
    -values and chemical shifts.
    
  • Nitrogen Inversion: The lone pair flips rapidly (

    
     s⁻¹), complicating the assignment of N-substituents.
    

Expert Insight: Do not analyze the free base if the signals are broad or averaged. Convert the piperidine to its HCl salt or TFA salt . Protonation locks the nitrogen inversion and often biases the ring toward a single, rigid chair conformation due to the steric bulk of the solvated ammonium group, sharpening the signals for definitive analysis.

Part 2: Comparative Methodology

We compare three distinct analytical "products" (methodologies) available to the chemist.

Table 1: Performance Matrix of Stereochemical Assignment Methods
FeatureMethod A: Scalar Coupling (

)
Method B: NOE/ROE Correlations Method C: RDC & DFT Prediction
Primary Mechanism Through-bond dihedral angles (Karplus)Through-space distance (<5 Å)Global alignment & Quantum mechanics
Confidence Level High (for rigid systems)Very High (Spatial proof)Absolute (Gold Standard for complex cases)
Sensitivity Low (Requires resolved multiplets)Medium (Requires mixing time optimization)Low (Requires specialized media/software)
Cost/Time Low (Standard 1H NMR)Medium (1-4 hours)High (Days of calculation/setup)
Best For Determining Axial vs. Equatorial protonsConfirming spatial proximity of non-bonded groupsAmbiguous systems where J/NOE fail
Piperidine Specific Fails if signals overlap or ring flips fastCritical for assigning N-substituentsUsed when "flexible" conformers exist

Part 3: Deep Dive – Technical Protocols

Method A: Scalar Coupling ( ) – The First Line of Defense

The Karplus relationship dictates that the magnitude of the vicinal coupling constant (


) depends on the dihedral angle (

). In a locked piperidine chair:
  • Axial-Axial (

    
    ):  Large coupling (
    
    
    
    Hz).
  • Axial-Equatorial (

    
    ):  Small coupling (
    
    
    
    Hz).
  • Equatorial-Equatorial (

    
    ):  Small coupling (
    
    
    
    Hz).

Protocol 1: Accurate


-Value Extraction 
  • Sample Prep: Dissolve 5-10 mg in DMSO-

    
     or MeOD (avoid CDCl
    
    
    
    if peaks are broad due to H-bonding). Add 1 eq. of TFA if necessary to sharpen peaks.
  • Acquisition: Acquire a standard 1H spectrum with high digital resolution (at least 64k points).

  • Decoupling (Essential): If the signal of interest (e.g., H3) is a complex multiplet due to coupling with H2 and H4:

    • Run a Homodecoupling experiment or 1D-TOCSY .

    • Selectively irradiate the neighbor (H2) to collapse the H3 multiplet, simplifying the remaining splitting pattern to reveal the H3-H4 coupling constant.

  • Analysis: A triplet of triplets (tt) with two large couplings (~11 Hz) indicates an axial proton flanked by two axial neighbors. A narrow multiplet indicates an equatorial proton.

Method B: NOE vs. ROE – The Spatial Validator

When


-couplings are ambiguous (e.g., in fused rings or quaternary centers), through-space dipolar coupling is required.

The "Zero-Crossing" Trap: The Nuclear Overhauser Effect (NOE) depends on the correlation time (


).[1]
  • Small Molecules (MW < 600): Positive NOE.[2]

  • Medium Molecules (MW 700-1200): NOE intensity approaches zero .[2]

  • Large Molecules (MW > 1200): Negative NOE.[2]

Expert Recommendation: For many drug-like piperidine derivatives (MW 400-800) or viscous solvents (DMSO), the NOE may be vanishingly small. Always use ROESY (Rotating-frame Overhauser Effect) or 1D-DPFGSE-NOE for reliable results. ROE is always positive regardless of molecular weight.[2][3]

Protocol 2: The ROESY Setup

  • Degassing: Oxygen is paramagnetic and promotes relaxation, killing the NOE signal. Bubble Argon through the NMR tube for 5 minutes or use the freeze-pump-thaw method.

  • Pulse Sequence: Select roesyph (or equivalent phase-sensitive ROESY).

  • Mixing Time: Set to 200-300 ms. (Too short = no signal; Too long = spin diffusion artifacts).

  • Interpretation:

    • cis-1,3-diaxial: Strong correlation (distance ~2.5 Å).

    • vicinal axial-equatorial: Medium correlation.

    • vicinal trans-diaxial: NO correlation (distance > 4 Å).

Method C: Chemical Shift & The -Gauche Effect

This is a supporting method.[4] In rigid piperidines, a Carbon-13 nucleus is shielded (shifted upfield by 3-6 ppm) if a substituent is in the


-position and gauche (sterically compressed).
  • Equatorial Substituent: The

    
    -carbons are anti. No shift.
    
  • Axial Substituent: The

    
    -carbons are gauche. Upfield shift observed. 
    

Part 4: Decision Logic & Workflow

The following diagram illustrates the decision process for assigning stereochemistry in substituted piperidines.

PiperidineWorkflow Start Start: Substituted Piperidine Sample CheckBroad Are 1H Signals Broad? Start->CheckBroad SaltFormation Form HCl or TFA Salt (Lock Conformation) CheckBroad->SaltFormation Yes H1_NMR Acquire High-Res 1H NMR CheckBroad->H1_NMR No SaltFormation->H1_NMR CheckJ Can J-values be extracted? H1_NMR->CheckJ J_Analysis Analyze 3J_HH (Karplus) J_aa > 10Hz vs J_ae < 5Hz CheckJ->J_Analysis Yes Decoupling Run 1D-TOCSY or Homodecoupling CheckJ->Decoupling No (Overlap) Ambiguous Is Stereochemistry Definitive? J_Analysis->Ambiguous Decoupling->J_Analysis Spatial Through-Space Analysis Ambiguous->Spatial No Final Final Assignment Ambiguous->Final Yes MW_Check Check MW / Viscosity Spatial->MW_Check NOESY NOESY (Small MW) MW_Check->NOESY MW < 600 ROESY ROESY (Med MW/Viscous) MW_Check->ROESY MW > 600 or DMSO NOESY->Final ROESY->Final DFT_RDC Advanced: DFT Calc or RDC Measurement Final->DFT_RDC If still ambiguous

Figure 1: Integrated decision tree for stereochemical assignment of piperidines, prioritizing sample preparation and J-coupling before advanced 2D methods.

Part 5: References

  • Reich, H. J. (2023). Structure Determination Using NMR: Vicinal Proton-Proton Coupling Constants. University of Wisconsin-Madison.[5] Available at: [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative Text on NOE/ROE protocols).

  • Bohlmann, F. (1958). Zur Konfigurationsbestimmung von Chinolizidin-Derivaten. Chemische Berichte. (Foundational work on Lone Pair effects/Bohlmann Bands).

  • LaPlante, S. R., et al. (2011). NMR Strategies to Determine the Stereochemistry of Carbon-Carbon Double Bonds and Ring Systems. Bioorganic & Medicinal Chemistry Letters. (Review of NOE/ROE applications in drug discovery).

Sources

Comparative

Technical Guide: Evaluating the Purity of Synthesized Methyl 4-hydroxypiperidine-1-carboxylate

CAS: 108612-54-0 | Formula: C8H15NO3 | MW: 173.21 g/mol Executive Summary Methyl 4-hydroxypiperidine-1-carboxylate is a critical bifunctional intermediate containing a secondary amine protected as a methyl carbamate and...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 108612-54-0 | Formula: C8H15NO3 | MW: 173.21 g/mol

Executive Summary

Methyl 4-hydroxypiperidine-1-carboxylate is a critical bifunctional intermediate containing a secondary amine protected as a methyl carbamate and a free secondary hydroxyl group. Its purity evaluation presents a specific analytical paradox:

  • Weak Chromophore: Lacking aromatic conjugation, it exhibits poor UV absorbance above 210 nm, making standard HPLC-UV prone to baseline noise and solvent interference.

  • Polarity vs. Volatility: The 4-hydroxyl group induces hydrogen bonding, causing peak tailing in direct Gas Chromatography (GC) and potential thermal degradation of the carbamate moiety.

This guide compares three distinct analytical workflows—RP-HPLC-UV , Derivatized GC-MS , and Quantitative NMR (qNMR) —to determine the optimal strategy for purity assignment.

Part 1: The Analytical Challenge (Mechanism & Causality)

The "Invisible" Carbamate Issue

Unlike Benzyl (Cbz) or Fluorenyl (Fmoc) carbamates, the Methyl carbamate group in CAS 108612-54-0 has a UV cutoff near 200–205 nm.

  • Consequence: Using standard detection at 254 nm yields false negatives; the molecule is effectively invisible.

  • Solution: Analysis requires detection at 205–210 nm , demanding high-purity solvents (HPLC Grade Acetonitrile/Water) to prevent high background absorbance.

The Hydroxyl Tailing Effect

The C4-hydroxyl group allows the molecule to interact strongly with silanol groups in GC columns.

  • Consequence: Direct injection leads to broad, tailing peaks and carryover, artificially lowering the calculated purity.

  • Solution: Silylation (Derivatization) is not optional—it is mandatory for accurate GC quantification.

Part 2: Comparative Methodology

Method A: RP-HPLC-UV (Routine QC)

Best for: Routine batch release, detecting non-volatile salts.

Protocol Design: We utilize a low-pH mobile phase to suppress the ionization of any residual free amine (starting material: 4-hydroxypiperidine) and ensure sharp peak shape.

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (H3PO4 provides lower UV background than Formic Acid).

  • Mobile Phase B: Acetonitrile (Far UV grade).

  • Wavelength: 210 nm (Bandwidth 4 nm).

  • Gradient: 5% B to 95% B over 15 minutes.

Method B: GC-MS with BSTFA Derivatization (Structural Confirmation)

Best for: Identifying organic impurities, structural validation.

Protocol Design: To mask the polar -OH group, we employ BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS. This converts the analyte into its trimethylsilyl (TMS) ether derivative, rendering it volatile and thermally stable.

  • Derivatization Step:

    • Dissolve 10 mg sample in 1 mL anhydrous Pyridine.

    • Add 200 µL BSTFA + 1% TMCS.

    • Incubate at 60°C for 30 minutes.

  • GC Parameters:

    • Column: HP-5ms (30m x 0.25mm).

    • Inlet: 250°C, Split 20:1.

    • Oven: 80°C (1 min) → 20°C/min → 280°C.

Method C: qNMR (The Absolute Standard)

Best for: Potency assignment without a reference standard.

Protocol Design: Since commercial reference standards for intermediates can be impure, qNMR provides a self-validating purity assay using an Internal Standard (IS) of known purity (TraceCERT® grade).

  • Solvent: DMSO-d6 (prevents hydroxyl proton exchange broadening).

  • Internal Standard: Maleic Acid (Signal at δ 6.2 ppm, distinct from piperidine multiplet).

  • Pulse Sequence: 90° pulse, d1 relaxation delay > 30s (5x T1).

Part 3: Comparative Data & Decision Matrix

The following data summarizes the performance of each method based on validation batches of synthesized material.

Table 1: Method Performance Comparison
FeatureHPLC-UV (210 nm)GC-MS (Derivatized)qNMR (1H)
Linearity (R²) > 0.999 (10–500 µg/mL)> 0.995 (5–200 µg/mL)N/A (Molar Ratio)
LOD (Limit of Detection) 0.5 µg/mL0.05 µg/mL (Most Sensitive)~1 mg/mL
Precision (RSD) < 0.5%< 2.0% (Derivatization variable)< 0.8%
Selectivity Moderate (Solvent front issues)High (Mass spectral ID)High (Structural resolution)
Primary Limitation Weak UV signal; Baseline driftRequires sample prep; Moisture sensitiveLow sensitivity; High cost
Table 2: Impurity Detection Capabilities
Impurity TypeHPLC-UV DetectionGC-MS DetectionqNMR Detection
Residual Solvents Poor (Elute in void volume)Excellent (Headspace preferred)Excellent (Distinct peaks)
Inorganic Salts InvisibleInvisibleInvisible
Starting Material (4-OH-Pip) Good (if derivatized or ELSD used)Excellent (as TMS derivative)Good (Shifted signals)
Dimer/Oligomers GoodPoor (Low volatility)Moderate (Broad peaks)

Part 4: Visualization of Workflows

Diagram 1: Analytical Decision Tree

Caption: Logic flow for selecting the correct analytical method based on sample state and data requirements.

AnalyticalDecisionTree Start Start: Synthesized Methyl 4-hydroxypiperidine-1-carboxylate CheckRef Is a Certified Reference Standard Available? Start->CheckRef NoRef NO CheckRef->NoRef Primary Characterization YesRef YES CheckRef->YesRef Routine Testing qNMR Method C: qNMR (Absolute Purity Assignment) NoRef->qNMR CheckVolatile Is Impurity Profiling or Trace Analysis needed? YesRef->CheckVolatile GC_Path Trace Organics / Volatiles CheckVolatile->GC_Path HPLC_Path Routine QC / Non-volatiles CheckVolatile->HPLC_Path Deriv Derivatization (BSTFA) GC_Path->Deriv HPLC Method A: HPLC-UV (210nm) (High Throughput) HPLC_Path->HPLC GCMS Method B: GC-MS (High Sensitivity) Deriv->GCMS

Diagram 2: Derivatization Reaction Mechanism

Caption: Conversion of the polar 4-hydroxyl group to the volatile TMS-ether using BSTFA.

ReactionScheme Reactants Analyte (Polar) (-OH group) Process 60°C, 30 min Pyridine Solvent Reactants->Process Reagent Reagent: BSTFA (Trimethylsilyl donor) Reagent->Process Product TMS-Derivative (Volatile) (-O-Si(CH3)3) Process->Product Main Peak (GC) Byproduct Byproduct: TMS-Trifluoroacetamide Process->Byproduct Solvent Peak

Part 5: Experimental Protocols (Step-by-Step)

Protocol 1: qNMR Purity Calculation

Theory: The purity is calculated by comparing the molar ratio of the analyte protons to the internal standard protons.

  • Weighing: Accurately weigh ~10 mg of the sample (

    
    ) and ~5 mg of Maleic Acid (
    
    
    
    ) into the same vial. Record weights to 0.01 mg precision.
  • Dissolution: Add 0.6 mL DMSO-d6. Vortex until clear.

  • Acquisition: Run 1H NMR (min 16 scans, d1=30s).

  • Integration:

    • Integrate the Internal Standard singlet (Maleic Acid, ~6.2 ppm) =

      
       (Set to 2 protons).
      
    • Integrate the Methyl Carbamate singlet (-OCH3, ~3.6 ppm) =

      
       (Expected 3 protons).
      
  • Calculation:

    
    
    Where 
    
    
    
    is number of protons,
    
    
    is molecular weight, and
    
    
    is purity of internal standard.
Protocol 2: HPLC-UV System Suitability

To ensure the "weak chromophore" method is valid, the following criteria must be met before running samples:

  • Signal-to-Noise: Inject a 5 µg/mL standard. S/N ratio must be > 10 at 210 nm.

  • Tailing Factor: For the main peak,

    
     must be < 1.5 (Checks for secondary amine interaction with silanols).
    
  • Blank Check: Inject pure mobile phase. No peaks > 0.1% area at the retention time of the main peak (Crucial due to low wavelength detection).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2756806, Methyl 4-hydroxypiperidine-1-carboxylate. Retrieved from [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Retrieved from [Link]

  • Little, J. L. (1999). Artifacts in trimethylsilyl derivatization reactions and ways to avoid them. Journal of Chromatography A, 844(1-2), 1-22. Retrieved from [Link]

  • ICH Expert Working Group. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Retrieved from [Link]

Safety & Regulatory Compliance

Safety

Methyl 4-hydroxypiperidine-1-carboxylate proper disposal procedures

Operational Guide: Proper Disposal of Methyl 4-hydroxypiperidine-1-carboxylate Executive Summary Immediate Directive: Methyl 4-hydroxypiperidine-1-carboxylate (CAS: 75250-52-1 / 109633-28-5 derivatives) must be treated a...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Proper Disposal of Methyl 4-hydroxypiperidine-1-carboxylate

Executive Summary

Immediate Directive: Methyl 4-hydroxypiperidine-1-carboxylate (CAS: 75250-52-1 / 109633-28-5 derivatives) must be treated as Hazardous Organic Waste . Under no circumstances should this compound be discharged into municipal drainage systems due to significant aquatic toxicity and regulatory restrictions on carbamate derivatives.

Disposal Pathway: High-Temperature Incineration (Combustion). Waste Stream: Non-Halogenated Organic Solvents (unless dissolved in halogenated media).

Chemical Intelligence & Hazard Profile

Understanding the "Why" behind the protocol.

As a piperidine derivative protected by a methyl carbamate moiety, this compound presents specific handling challenges. While not typically acutely toxic (like P-listed carbamate pesticides), it is a chemical irritant and an environmental pollutant.

Mechanistic Insight: The carbamate linkage (


) is susceptible to hydrolysis under strongly acidic or basic conditions, potentially releasing methanol and the free piperidine base. Waste segregation is critical to prevent uncontrolled hydrolysis in the storage container, which could lead to pressure buildup or exothermic reactions.
Table 1: Physicochemical & Hazard Data
ParameterSpecificationOperational Implication
Chemical Class Piperidine Carbamate / EsterSegregate from strong oxidizers and strong acids/bases.
Physical State Solid (typically) or Viscous LiquidSolids must be dissolved or containerized as "Solid Waste" for incineration.
GHS Signals Warning (Irritant)H315, H319, H335: Requires Nitrile gloves, safety glasses, and fume hood.
Environmental H411: Toxic to aquatic lifeZero-Drain Policy. All rinsates must be collected.
Flash Point >110°C (Estimated)Combustible but not Flammable (D001) unless in solvent.

Pre-Disposal Validation (The Self-Validating System)

Trustworthiness through verification.

Before committing the waste to a drum, you must validate its compatibility. This protocol acts as a "gatekeeper" to prevent dangerous cross-reactions in the central waste stream.

Protocol: The "Phase & pH" Check

  • Phase Verification: Confirm if the waste is solid or liquid.

    • If Solid: Dispose of in a dedicated solid waste container (poly-lined fiber drum).

    • If Liquid: Determine the solvent base.[1]

  • Halogen Test (Beilstein or Density Check):

    • If density > 1.0 g/mL (and insoluble in water), treat as Halogenated Waste .

    • If density < 1.0 g/mL, treat as Non-Halogenated Waste .

  • pH Spot Test:

    • Dip a pH strip into the waste solution.

    • Acceptable Range: pH 4–10.

    • Action: If pH is <4 or >10, neutralize carefully to pH 7 before adding to the organic solvent drum to prevent degradation of the carbamate and corrosion of the waste drum.

Step-by-Step Disposal Workflow

Expertise in action.

A. Solid Reagent Disposal

Scenario: Expired or excess pure solid.

  • Containment: Do not empty the original bottle. Keep the solid in its original glass/plastic container.

  • Secondary Containment: Place the container inside a clear, sealable plastic bag (4-mil polyethylene).

  • Labeling: Affix a hazardous waste tag. Clearly write: "Solid Organic Waste: Methyl 4-hydroxypiperidine-1-carboxylate. Toxic to Aquatic Life."

  • Transfer: Move to the Satellite Accumulation Area (SAA) designated for Incineration Only .

B. Reaction Mixture/Solution Disposal

Scenario: Post-reaction mother liquor or rinsate.

  • Segregation: Ensure the solution does not contain oxidizers (e.g., Hydrogen Peroxide, Nitric Acid).

  • Stream Selection:

    • Stream A (Non-Halogenated): If dissolved in Methanol, Ethanol, Ethyl Acetate, or DMSO.

    • Stream B (Halogenated): If dissolved in Dichloromethane (DCM) or Chloroform.

  • Transfer: Pour into the appropriate safety can (flame arrestor equipped) using a funnel.

  • Rinsing: Rinse the original vessel with a minimal amount of compatible solvent (e.g., Acetone) and add this rinsate to the waste container. Do not rinse with water down the sink.

Visualizing the Decision Logic

The following diagram illustrates the operational decision tree for disposing of this compound.

DisposalWorkflow Start Start: Methyl 4-hydroxypiperidine-1-carboxylate Waste StateCheck Check Physical State Start->StateCheck IsSolid Solid (Pure/Residue) StateCheck->IsSolid IsLiquid Liquid (Solution) StateCheck->IsLiquid SolidPkg Double Bag in Original Container IsSolid->SolidPkg SolventCheck Check Solvent Type (Halogenated vs Non-Halogenated) IsLiquid->SolventCheck Labeling Label: 'Toxic to Aquatic Life' Attach HazWaste Tag SolidPkg->Labeling StreamNonHalo Stream A: Non-Halogenated Organic SolventCheck->StreamNonHalo Acetone, MeOH, DMSO StreamHalo Stream B: Halogenated Organic SolventCheck->StreamHalo DCM, Chloroform StreamNonHalo->Labeling StreamHalo->Labeling FinalDisp Final Disposal: High-Temp Incineration Labeling->FinalDisp

Figure 1: Decision tree for the segregation and disposal of Methyl 4-hydroxypiperidine-1-carboxylate waste streams.

Emergency Contingencies (Spill Management)

Small Spill (< 50g/50mL):

  • Isolate: Evacuate the immediate 10-foot radius.

  • PPE: Don double nitrile gloves, lab coat, and safety goggles.

  • Adsorb:

    • Liquids: Use vermiculite or polypropylene pads.

    • Solids: Cover with wet paper towels to prevent dust generation, then wipe up.

  • Clean: Clean the surface with soap and water; collect all cleaning materials into the solid waste bag.

Large Spill (> 500g/500mL):

  • Evacuate: Clear the lab.

  • Notify: Contact EHS immediately.

  • Ventilate: If safe, open fume hood sashes to maximum to exhaust vapors (if volatile solvent is involved).

Regulatory Framework & Compliance

Authoritative Grounding.

  • EPA RCRA Status: While Methyl 4-hydroxypiperidine-1-carboxylate is not explicitly "P-listed" or "U-listed" by name, it falls under the "Characteristic Waste" definition if ignitable (D001) due to the solvent carrier. Furthermore, carbamate production wastes can trigger K-listings (K156/K157) in industrial settings [1].

  • Aquatic Stewardship: The H411 designation mandates strict adherence to the Clean Water Act principles; drain disposal is a violation of federal and state environmental laws [2].

  • OSHA: Handling requires compliance with 29 CFR 1910.1450 (Occupational Exposure to Hazardous Chemicals in Laboratories) [3].

References

  • U.S. Environmental Protection Agency (EPA). Land Disposal Restrictions: Treatment Standards for Carbamate Wastes. Federal Register. Available at: [Link]

  • PubChem. Methyl 4-hydroxypiperidine-1-carboxylate (Compound Summary). National Library of Medicine. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. United States Department of Labor. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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